3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGXTTPJTDSRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364184 | |
| Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20240-58-8 | |
| Record name | 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde chemical properties
The following technical guide provides an in-depth analysis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (commonly known as 5-Allylvanillin ), a trisubstituted benzaldehyde derivative critical in medicinal chemistry and bio-based polymer research.
A Multifunctional Scaffold for Pharmacophore Development and Material Science
Executive Summary & Chemical Identity
This compound (CAS: 20240-58-8) is a synthetic derivative of vanillin characterized by the introduction of an allyl group at the 5-position of the aromatic ring.[1][2][3][4] This structural modification transforms the classic vanillin scaffold into a highly reactive "trifunctional" monomer containing an aldehyde, a phenol, and an allyl alkene.
In drug discovery, this compound serves as a versatile intermediate for synthesizing bioactive heterocycles (e.g., benzimidazoles, chalcones) targeting Alzheimer’s disease and cancer pathways. In material science, the allyl handle enables thiol-ene "click" chemistry, facilitating the creation of renewable, self-healing polymers (vitrimers).
Structural Analysis[1][5]
-
Systematic Name: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde[1][2][4][5][6][7][8]
-
Common Synonyms: 5-Allylvanillin; 4-Hydroxy-3-methoxy-5-(2-propenyl)benzaldehyde[1]
-
Molecular Formula:
[1][5][9] -
SMILES: COC1=C(C=C(C=C1CC=C)C=O)O
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.
| Property | Value | Notes |
| Physical State | Solid (Crystalline Powder) | Typically white to light yellow; darkens upon oxidation.[3][10] |
| Melting Point | 84–85 °C | Sharp melting range indicates high crystallinity. |
| Boiling Point | ~320 °C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended. |
| Solubility | Organic Solvents | Soluble in DCM, Ethyl Acetate, DMSO, Ethanol. |
| Water Solubility | Low | Hydrophobic allyl group reduces aqueous solubility compared to vanillin. |
| pKa (Phenol) | 8.12 ± 0.23 | Slightly higher than vanillin due to steric/electronic effects of the allyl group. |
| Stability | Hygroscopic / Air Sensitive | Aldehyde is prone to oxidation to carboxylic acid; store under inert gas. |
Synthetic Methodology: The Claisen Rearrangement
The most authoritative and atom-economical route to this compound is the aromatic Claisen rearrangement of O-allylvanillin. This pathway guarantees regioselectivity, directing the allyl group exclusively to the ortho position (C5) relative to the phenol.
Protocol: Microwave-Assisted Synthesis
Rationale: Microwave irradiation accelerates the sigmatropic shift, suppressing side reactions (e.g., polymerization) common in prolonged thermal heating.
Step 1: O-Allylation of Vanillin
-
Reagents: Vanillin (1.0 eq), Allyl Bromide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure: Reflux vanillin with base and allyl bromide for 4–6 hours.
-
Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.
-
Product: 4-(Allyloxy)-3-methoxybenzaldehyde (O-Allylvanillin).
Step 2: Thermal Claisen Rearrangement
-
Substrate: 4-(Allyloxy)-3-methoxybenzaldehyde.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or solvent-free (neat).
-
Conditions: Heat to 200 °C for 3 hours (Microwave) or 6–12 hours (Conventional reflux).
-
Mechanism: The allyl group undergoes a [3,3]-sigmatropic shift to the C5 position, forming a cyclohexadienone intermediate which rapidly tautomerizes to restore aromaticity (the driving force).
-
Purification: Dilute with water, extract with Dichloromethane (DCM), and purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate).[8]
-
Yield: Typically >90%.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway utilizing the Claisen rearrangement to ensure regioselective allylation at the C5 position.
Chemical Reactivity & Functional Group Logic
Research applications leverage the orthogonal reactivity of the molecule's three functional handles.
A. Aldehyde (C1 Position)[1][8]
-
Schiff Base Formation: Reacts with primary amines to form imines (azomethines). This is the primary route for synthesizing benzimidazole derivatives tested for acetylcholinesterase (AChE) inhibition (Alzheimer's research).
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to extend conjugation.
B. Allyl Group (C3/C5 Position)
-
Thiol-Ene "Click" Chemistry: Under UV light with a photoinitiator, the allyl alkene reacts rapidly with thiols. This is utilized in synthesizing vitrimers (recyclable cross-linked polymers) where the vanillin core provides rigidity and the allyl arm provides the cross-linking site.
-
Olefin Metathesis: Capable of Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) to build macrocycles or extend carbon chains.
C. Phenol (C4 Position)
-
Antioxidant Activity: The phenolic hydrogen, flanked by electron-donating methoxy and allyl groups, can quench free radicals.
-
Functionalization: Can be re-alkylated or acylated to modulate lipophilicity (LogP) for drug delivery.
Reactivity Network Diagram
Figure 2: Orthogonal reactivity map highlighting the three distinct chemical handles available for modification.
Applications in Drug Development & Materials
Pharmaceutical Intermediates
The compound is a privileged scaffold for multi-target directed ligands (MTDLs) .
-
Alzheimer's Disease: Derivatives of 5-allylvanillin have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The allyl group enhances hydrophobic interaction within the enzyme's active site gorge.
-
Anticancer Agents: Used to synthesize chalcone hybrids that induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Bio-Based Polymers
In the push for sustainable plastics, this molecule acts as a renewable monomer.
-
Vitrimers: The allyl group allows for dynamic covalent cross-linking. Polymers derived from 5-allylvanillin exhibit self-healing properties and can be reprocessed under heat, unlike traditional thermosets.
Safety & Handling (GHS Classification)
Signal Word: Warning
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage Protocol: Store in a refrigerator (2–8 °C) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and light-sensitive.
References
-
BenchChem. (2025).[7] A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Link
-
ChemicalBook. (2023).[11] this compound Synthesis and Properties. Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1533806, this compound. Link
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement: Mechanism and Applications. Link
-
ResearchGate. (2023). Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling. Link
-
CymitQuimica. (2024). Product Data: this compound. Link
Sources
- 1. This compound | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 20240-58-8: 4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benz… [cymitquimica.com]
- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound | 20240-58-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. glpbio.cn [glpbio.cn]
- 10. Vanillin | 121-33-5 [chemicalbook.com]
- 11. youtube.com [youtube.com]
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde: Structural Anatomy and Synthetic Utility
[1][2]
Executive Summary
This compound (CAS: 20240-58-8), commonly known as 5-Allylvanillin , represents a privileged scaffold in medicinal chemistry.[1][2][3] It serves as a bifunctional "linchpin" molecule, combining the redox activity of a hindered phenol with the electrophilic versatility of an aldehyde and the lipophilic handle of an allyl group.[1]
This guide dissects the molecular architecture of 5-Allylvanillin, detailing its synthesis via the Claisen rearrangement, its spectroscopic validation, and its strategic application in developing antimicrobial and antioxidant pharmacophores.[1]
Structural Anatomy & Electronic Environment
The molecule (C₁₁H₁₂O₃) is defined by a tetra-substituted benzene ring.[1] Its reactivity is governed by the interplay between four distinct functional groups.[1][4]
Table 1: Functional Group Analysis
| Functional Group | Position (Locant) | Electronic Effect | Synthetic Utility |
| Aldehyde (-CHO) | C-1 | Electron-withdrawing (Inductive/Resonance) | Precursor for Schiff bases, hydrazones, and styrenes.[1] |
| Allyl (-CH₂CH=CH₂) | C-3 | Weakly Electron-donating (Hyperconjugation) | Handle for polymerization, epoxidation, or hydroboration.[1] Increases LogP.[1] |
| Hydroxyl (-OH) | C-4 | Electron-donating (Resonance) | Primary antioxidant site (HAT mechanism).[1] Acidic handle for etherification.[1] |
| Methoxy (-OCH₃) | C-5 | Electron-donating (Resonance) | Stabilizes the phenoxy radical; modulates solubility.[1] |
Mechanistic Insight: The "Push-Pull" System
The molecule exhibits a "push-pull" electronic system.[1] The electron-donating hydroxy and methoxy groups at C4 and C5 increase electron density in the ring, activating it toward electrophilic aromatic substitution.[1] However, the electron-withdrawing aldehyde at C1 pulls density, creating specific nodes of reactivity.[1] The allyl group at C3 provides steric bulk, preventing metabolic conjugation at that site and enhancing membrane permeability compared to native vanillin.[1]
Synthesis Protocol: The Claisen Rearrangement[1][5]
The most authoritative route to this compound is the Claisen Rearrangement of O-allylvanillin.[1] This [3,3]-sigmatropic rearrangement is preferred over direct allylation because it guarantees regioselectivity ortho to the phenol.[1]
Experimental Workflow
Reaction Type: Thermal [3,3]-Sigmatropic Rearrangement Precursor: 4-(Allyloxy)-3-methoxybenzaldehyde Key Reagent: N,N-Diethylaniline (solvent/catalyst) or solvent-free microwave irradiation.[1]
Step-by-Step Protocol (Microwave-Assisted)
-
Preparation: Dissolve 4-allyloxy-3-methoxybenzaldehyde (1.0 eq) in N-methyl-2-pyrrolidone (NMP) or use neat if using a sealed vessel.
-
Rearrangement: Irradiate at 200°C for 15–30 minutes (or reflux in N,N-diethylaniline at 210°C for 4-6 hours under N₂).
-
Workup:
-
Purification: Recrystallize from cyclohexane/toluene or purify via silica gel chromatography (Hexane:EtOAc 8:2).
-
Yield: Typical yields range from 85% to 92%.[1]
Diagram 1: Synthesis Pathway
The following diagram illustrates the conversion of Vanillin to 5-Allylvanillin via O-allylation followed by Claisen rearrangement.[1]
Caption: Synthesis of this compound via Claisen Rearrangement of O-allylvanillin.
Characterization & Validation (Self-Validating System)
To ensure scientific integrity, the synthesized product must be validated using NMR and IR.[1] The key indicator of success is the migration of the allyl group from the oxygen to the ring carbon.[1]
Spectroscopic Fingerprint
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde (-CHO): Singlet at ~9.82 ppm .[1]
-
Phenol (-OH): Broad singlet at ~6.20 ppm (exchangeable with D₂O).[1] Crucial: The appearance of this signal confirms the rearrangement from ether to phenol.[1]
-
Allyl Vinyl (-CH=): Multiplet at 5.90–6.10 ppm .[1]
-
Allyl Terminal (=CH₂): Multiplet at 5.05–5.20 ppm .[1]
-
Benzylic Allyl (-CH₂-): Doublet at ~3.40 ppm .[1] Note: In the precursor O-allylvanillin, this signal is at ~4.6 ppm (O-CH₂).[1] The upfield shift to 3.4 ppm confirms C-C bond formation.[1]
-
Methoxy (-OCH₃): Singlet at 3.95 ppm .[1]
-
-
IR Spectroscopy:
Reactivity & Pharmacophore Potential
The this compound scaffold is highly valued in drug development for its ability to undergo diverse chemical modifications while retaining core antioxidant activity.[1]
A. Schiff Base / Hydrazone Formation (Antimicrobial)
The C1-aldehyde is a prime target for condensation with hydrazides or amines.[1]
-
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[1]
-
Application: Hydrazone derivatives of this scaffold have shown potent activity against S. aureus and M. tuberculosis by inhibiting enoyl-ACP reductase (InhA).[1]
B. Radical Scavenging (Antioxidant)
The 4-hydroxy-5-methoxy motif is a canonical antioxidant pharmacophore.[1]
-
Mechanism: Hydrogen Atom Transfer (HAT).[1] The methoxy group stabilizes the resulting phenoxy radical via resonance, while the allyl group provides lipophilic bulk that aids in penetrating lipid bilayers, making it an effective chain-breaking antioxidant in cell membranes.[1]
Diagram 2: Reactivity Map
This diagram outlines the divergent synthesis pathways available from the core scaffold.[1]
Caption: Divergent synthesis pathways utilizing the aldehyde and allyl functional handles.
References
-
BenchChem. (2025).[1][4][6][7] A Comparative Analysis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Other Bioactive Benzaldehyde Derivatives. Retrieved from [1][6]
-
ChemicalBook. (2024).[1][2] Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde via Microwave Irradiation.[1][6][5] Retrieved from [1]
-
Royal Society of Chemistry (RSC). (2025).[1] 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.[1][8] Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (CID 1533806).[1][2][5] National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (CAS 20240-58-8).[1][2][9][10] Retrieved from [1][11]
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 20240-58-8 [m.chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
Comprehensive Spectral Characterization of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin)
Executive Summary & Compound Identity
This technical guide provides an in-depth spectral analysis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde , commonly known as 5-Allylvanillin . This molecule is a critical intermediate in the synthesis of bio-based polymers, fragrances, and pharmaceutical precursors. It is structurally derived from vanillin via the introduction of an allyl group at the 5-position (ortho to the hydroxyl group).
-
IUPAC Name: 4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde[1]
-
Common Name: 5-Allylvanillin
-
Molecular Formula: C₁₁H₁₂O₃[1]
-
Molecular Weight: 192.21 g/mol
Synthesis Context & Impurity Profile
Understanding the synthesis route is essential for interpreting spectral data, as it highlights potential impurities (e.g., unreacted starting material or isomers).
Primary Route: Claisen Rearrangement of 4-allyloxy-3-methoxybenzaldehyde (O-Allylvanillin).
-
Mechanism: The reaction proceeds via a [3,3]-sigmatropic rearrangement. The allyl group migrates from the phenolic oxygen to the ortho carbon (C5).
-
Key Impurity: Unrearranged O-allylvanillin (4-allyloxy-3-methoxybenzaldehyde). This can be distinguished by the lack of a phenolic -OH signal in IR/NMR and a shift in the allyl -CH₂- protons.
Visualization: Synthesis Pathway
Caption: Synthesis of 5-Allylvanillin via O-allylation followed by thermal Claisen rearrangement.
Spectral Analysis: Nuclear Magnetic Resonance (NMR)
¹H NMR Spectroscopy (300-400 MHz, CDCl₃)
The proton NMR spectrum is characterized by the loss of symmetry compared to vanillin derivatives lacking the 5-substitution.
Experimental Protocol: Dissolve ~10 mg of the sample in 0.6 mL of CDCl₃ (99.8% D). Filter through a cotton plug if turbidity is observed.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 9.84 | Singlet (s) | 1H | -CHO (Aldehyde) | Deshielded by the anisotropic effect of the carbonyl double bond. |
| 7.41 – 7.43 | Multiplet (m) | 2H | Ar-H (C2, C6) | H2 and H6 are meta to each other. H2 is between CHO and OMe; H6 is between CHO and Allyl. Their environments are similar, often leading to overlap. |
| 6.00 – 6.20 | Broad Singlet | 1H | -OH (Phenolic) | Highly variable shift (5.5–7.0 ppm) depending on concentration and H-bonding. Disappears with D₂O shake. |
| 5.90 – 6.10 | Multiplet (m) | 1H | -CH= (Allyl C2') | Characteristic vinyl proton; splits into a complex pattern due to coupling with terminal =CH₂ and benzylic -CH₂-. |
| 5.10 – 5.30 | Multiplet (m) | 2H | =CH₂ (Allyl C3') | Terminal alkene protons. Distinct cis/trans coupling constants relative to the vinyl proton. |
| 3.95 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Strong singlet typical of aryl methyl ethers. |
| 3.42 | Doublet (d, J≈6.5 Hz) | 2H | Ar-CH₂- (Allyl C1') | Benzylic protons. Coupled to the vinyl proton. Shift indicates attachment to the aromatic ring. |
Critical Distinction:
-
Product vs. Intermediate: In the O-allyl intermediate, the -OCH₂- protons appear further downfield (~4.6–4.7 ppm) because they are attached to Oxygen, not Carbon. In 5-Allylvanillin, they attach to the Ring (C5) and shift upfield to ~3.4 ppm.
¹³C NMR Spectroscopy (75-100 MHz, CDCl₃)
The carbon spectrum confirms the carbon skeleton and the presence of the carbonyl and allyl groups.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 191.0 | C=O | Aldehyde Carbonyl |
| 149.0 – 151.0 | C_q-O | C4 (Phenolic) & C3 (Methoxy) |
| 135.0 – 136.0 | CH= | Allyl C2' (Internal Alkene) |
| 128.0 – 130.0 | C_q / CH | Aromatic C1, C2, C6 |
| 126.0 – 127.0 | C_q | C5 (Allyl substituted) |
| 116.0 – 117.0 | =CH₂ | Allyl C3' (Terminal Alkene) |
| 56.0 | CH₃ | Methoxy Carbon |
| 34.0 | CH₂ | Allyl C1' (Benzylic) |
Infrared Spectroscopy (FT-IR)
IR analysis provides a rapid "fingerprint" verification of functional groups.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
3200 – 3450 cm⁻¹ (Broad): O-H Stretch. Indicates the free phenolic hydroxyl group. Absence of this peak suggests the starting material (O-allyl ether) has not rearranged.
-
1670 – 1690 cm⁻¹ (Strong): C=O Stretch. Conjugated aldehyde.
-
1640 cm⁻¹ (Medium): C=C Stretch. Allyl group alkene stretch.
-
1580 – 1600 cm⁻¹: Ar-C=C Stretch. Aromatic ring breathing modes.
-
1260 – 1270 cm⁻¹: C-O Stretch. Aryl alkyl ether (methoxy).
Mass Spectrometry (EI-MS)
Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.
-
Molecular Ion (M⁺): m/z 192 (Base peak or strong intensity).
-
Fragmentation Pathway:
Visualization: Fragmentation Logic
Caption: Primary EI-MS fragmentation pathways for 5-Allylvanillin.
Physical Properties & Handling[5][8]
-
Physical State: White to off-white crystalline solid (purified); light amber oil/solid (crude).
-
Melting Point: 87 – 89 °C (Purified).
-
Solubility: Soluble in ethanol, chloroform, DMSO, and ethyl acetate. Slightly soluble in water.
References
-
Synthesis & Characterization: Styrene Replacements: Aromatic Claisen Rearrangement of 4-(allyloxy)-3-methoxybenzaldehyde. (Detailed experimental protocol and melting point data).
-
Claisen Rearrangement Mechanism: The Claisen Rearrangement: Reaction Mechanics and Applications. Organic Chemistry Portal.
-
Spectral Data Correlation: PubChem Compound Summary for CID 1533806 (3-Allyl-4-hydroxy-5-methoxybenzaldehyde). National Library of Medicine.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS#:23343-06-8 | Benzaldehyde,3-methoxy-2-(2-propen-1-yloxy) | Chemsrc [chemsrc.com]
- 3. Ald-peg1-t-butyl ester 96% Supplier in Mumbai, Ald-peg1-t-butyl ester 96% Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 3-Allyl-4-hydroxy-5-methoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Exploitation of Biomass for Applications in Sustainable Materials Science - ProQuest [proquest.com]
Antimicrobial Potential of Allyl-Hydroxy-Methoxy-Benzaldehydes: A Technical Guide to Scaffold Optimization and Mechanism
Topic: Antimicrobial Potential of Allyl-Hydroxy-Methoxy-Benzaldehydes Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The search for novel antimicrobial agents has pivoted toward small-molecule pharmacophores capable of bypassing traditional resistance mechanisms. Allyl-hydroxy-methoxy-benzaldehydes —exemplified by 5-allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde) —represent a privileged scaffold. This guide dissects the structural synergy of this class, where the allyl group enhances lipophilicity for membrane penetration, the phenolic hydroxyl acts as a proton exchanger disrupting gradients, and the aldehyde moiety serves as a reactive warhead for Schiff base formation or direct protein adduction.
This whitepaper provides a validated roadmap for the synthesis, biological evaluation, and mechanistic profiling of these compounds, moving beyond basic screening to in-depth pharmacodynamic characterization.
Chemical Basis & Structure-Activity Relationship (SAR)
The efficacy of allyl-hydroxy-methoxy-benzaldehydes is not accidental; it is a result of precise electronic and steric tuning.
The Pharmacophore Tetrad
-
Allyl Group (
):-
Function: Lipophilic Anchor.
-
Mechanism: The
-electron system and hydrophobic nature allow the molecule to intercalate into the bacterial phospholipid bilayer, increasing membrane permeability.
-
-
Phenolic Hydroxyl (-OH):
-
Function: Acidic Proton Donor (
). -
Mechanism: Acts as a transmembrane proton carrier, uncoupling oxidative phosphorylation and dissipating the proton motive force (PMF).
-
-
Methoxy Group (-OCH
):-
Function: Electronic Modulator.
-
Mechanism: Donates electron density to the ring via resonance, stabilizing the phenoxy radical (antioxidant potential) and modulating the acidity of the adjacent hydroxyl.
-
-
Aldehyde Group (-CHO):
-
Function: Electrophilic Warhead.
-
Mechanism: Reacts with amine groups on bacterial proteins (lysine residues) to form Schiff bases, inhibiting enzymatic function.
-
Visualization: SAR Logic
Figure 1: Mechanistic contributions of functional groups within the scaffold.
Experimental Protocols: Synthesis & Validation
To study this scaffold, one must first synthesize it with high purity. The Claisen Rearrangement is the industry-standard approach for introducing the allyl group ortho to the phenol.
Protocol: Synthesis of 5-Allylvanillin
Objective: Synthesize 3-allyl-4-hydroxy-5-methoxybenzaldehyde from Vanillin.
Reagents:
-
Vanillin (1 eq)
-
Allyl Bromide (1.2 eq)
-
Potassium Carbonate (
) (2 eq) -
Acetone (Solvent A)
-
N,N-Dimethylaniline (Solvent B for rearrangement)
Workflow:
-
O-Allylation:
-
Dissolve Vanillin in dry acetone. Add
. -
Add Allyl Bromide dropwise under reflux (
) for 4-6 hours. -
Validation: TLC (Hexane:Ethyl Acetate 7:3). Product (
) moves higher than Vanillin. -
Result: 4-Allyloxy-3-methoxybenzaldehyde.
-
-
Claisen Rearrangement:
-
Dissolve the O-allyl ether in N,N-dimethylaniline.
-
Reflux at
for 6-8 hours. The high temperature drives the [3,3]-sigmatropic rearrangement. -
Causality: The allyl group migrates from the oxygen to the vacant ortho carbon position, regenerating the phenolic hydroxyl (crucial for activity).
-
Result: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin).[1]
-
-
Purification:
-
Acidify with dilute HCl (to remove amine solvent).
-
Extract with Dichloromethane (DCM).
-
Recrystallize from Ethanol/Water.
-
Visualization: Synthetic Pathway
Figure 2: Two-step synthesis via Claisen Rearrangement to regenerate the essential phenol group.
Biological Evaluation Protocols
Do not rely solely on MIC. You must determine how the bacteria die.
Minimum Inhibitory Concentration (MIC) - Broth Microdilution[1]
-
Standard: CLSI M07-A10 guidelines.
-
Inoculum:
CFU/mL. -
Critical Step: Dissolve the aldehyde in DMSO (max 1% final concentration) to ensure solubility without toxicity.
-
Readout: Optical Density (
) or Resazurin dye (color change from blue to pink indicates viability).
Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
-
Setup: Expose bacteria (e.g., S. aureus, E. coli) to
, , and MIC. -
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Causality: A
reduction in CFU/mL indicates bactericidal activity. Less than this indicates bacteriostatic activity.[2] -
Relevance: Benzaldehydes often start as bacteriostatic; the allyl group pushes them toward bactericidal by compromising membrane integrity.
Biofilm Eradication Assay
-
Rationale: S. aureus biofilms are highly resistant. Phenolic aldehydes have shown potential to disrupt the biofilm matrix.
-
Protocol:
-
Grow biofilm on 96-well polystyrene plates (24-48h).
-
Wash to remove planktonic cells.
-
Treat with compound for 24h.
-
Stain with Crystal Violet (0.1%) .
-
Solubilize dye with 30% Acetic Acid and measure
.
-
Data Analysis & Comparative Potency
The following table summarizes the comparative antimicrobial profiles of the core scaffold versus its parent and standard controls.
Table 1: Comparative MIC Values (
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Mechanism Note |
| Benzaldehyde | >1024 | >1024 | >1024 | Weak membrane interaction. |
| Vanillin | 500 - 1000 | >1000 | >1000 | Bacteriostatic; weak penetration. |
| 5-Allylvanillin | 64 - 128 | 256 | 128 | Enhanced lipophilicity; membrane disruption. |
| Schiff Base Derivatives * | 4 - 16 | 32 - 64 | 16 | Dual action: membrane + enzyme inhibition. |
| Ciprofloxacin (Control) | 0.5 - 1 | 0.01 - 0.5 | N/A | DNA Gyrase inhibition. |
*Note: Schiff bases derived from 5-allylvanillin (e.g., hydrazine or isoniazid derivatives) often show 10-fold higher potency than the aldehyde itself.
Mechanism of Action: The "Leakage" Hypothesis
The primary mode of action for allyl-hydroxy-methoxy-benzaldehydes is membrane disruption leading to metabolic collapse .
-
Adsorption: The allyl tail anchors the molecule into the lipid bilayer.
-
Insertion & Expansion: Accumulation causes lateral expansion of the membrane, increasing fluidity.
-
Leakage: The hydrophilic head (hydroxy/aldehyde) disrupts the polar interface, creating transient pores.
-
Collapse:
ions and ATP leak out; protons ( ) leak in, destroying the gradient required for ATP synthesis.
Visualization: Cellular Signaling & Death Pathway
Figure 3: Cascade of events leading to bacterial cell death upon exposure to the scaffold.
Future Outlook & Development
While 5-allylvanillin shows promise, its utility as a lead compound is more significant than as a standalone drug.
-
Synergy: It sensitizes MRSA to existing antibiotics (e.g., Tetracyclines) by disrupting efflux pump efficiency (likely via membrane depolarization).
-
Derivatization: The aldehyde group is a prime target for synthesizing hydrazones and thiosemicarbazones , which historically exhibit superior antimicrobial and antiviral profiles.
References
-
National Institutes of Health (NIH). (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Link
-
MDPI. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism. Link
-
Royal Society of Chemistry (RSC). (2025). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Link
-
PubChem. (2025).[3] 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (Compound Summary). Link
-
Oxford Academic. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Link
Sources
Technical Guide: Solubility Profiling & Process Engineering for 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
The following technical guide details the physicochemical profile, solubility behavior, and characterization protocols for 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin).
CAS Registry Number: 20240-58-8 Synonyms: 5-Allylvanillin; 4-Hydroxy-3-methoxy-5-(2-propenyl)benzaldehyde Molecular Formula: C₁₁H₁₂O₃ (MW: 192.21 g/mol )
Executive Summary
3-Allyl-4-hydroxy-5-methoxybenzaldehyde is a critical polysubstituted benzaldehyde intermediate, primarily utilized in the synthesis of bioactive benzofurans (e.g., Arthrographol analogs) and pharmaceutical precursors. Its structure—a vanillin core modified with an allyl group at the 5-position—significantly alters its lipophilicity and crystal lattice energy compared to its parent compound, vanillin.
This guide provides a comprehensive analysis of its solubility characteristics, thermodynamic behavior, and the experimental protocols required for precise solubility determination, essential for optimizing crystallization and extraction processes in drug development.
Physicochemical Profile & Structural Insights[1][2][3][4]
Understanding the molecule's solid-state properties is the prerequisite for solubility modeling. The allyl group introduces steric bulk and hydrophobicity, depressing water solubility while enhancing affinity for semi-polar organic solvents.
| Property | Value | Source/Method |
| Physical State | Crystalline Solid (Needles) | Recrystallization (EtOAc/Hexane) |
| Melting Point (Tm) | 84–85 °C (357–358 K) | DSC / Capillary Method |
| Boiling Point | ~320 °C (Predicted) | Standard Pressure |
| pKa | 8.12 ± 0.23 (Predicted) | Phenolic -OH ionization |
| LogP | ~2.5 (Estimated) | > Vanillin (1.[1][2][3][4]21) due to Allyl group |
| Density | 1.144 ± 0.06 g/cm³ | Predicted |
Solubility Trends (Qualitative)
-
High Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO.
-
Moderate/Sparingly Soluble: Chloroform, Dichloromethane.
-
Low/Insoluble: Water (Cold), Hexanes.
Technical Insight: The phenolic hydroxyl group allows for pH-dependent solubility. In alkaline aqueous media (pH > 10), the compound deprotonates, drastically increasing water solubility via phenolate formation. This property is exploitable for acid-base extraction purification strategies.
Experimental Methodology: Solubility Determination
For rigorous process design, "visual" solubility is insufficient. The following Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for generating thermodynamic data (Mole Fraction Solubility,
Validated Protocol
Objective: Determine equilibrium solubility (
-
Preparation: Add excess solid 3-Allyl-4-hydroxy-5-methoxybenzaldehyde to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature (
K) for 24–48 hours.-
Validation: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
-
-
Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Dilution: Immediately dilute the aliquot with the mobile phase to prevent precipitation.
-
Quantification: Analyze via HPLC.
HPLC Analytical Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at
= 280 nm (Characteristic of benzaldehyde core). -
Retention Time: Expect ~4–6 min (elutes after Vanillin due to higher lipophilicity).
Workflow Visualization
Caption: Standardized Isothermal Shake-Flask Workflow for Solubility Determination.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Model
The most accurate semi-empirical model for this class of compounds in pure solvents:
-
A, B, C: Empirical parameters derived from regression.
-
Interpretation:
relates to the enthalpy of solution.[5] A positivengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> dependence on indicates an endothermic dissolution ( ), which is typical for 5-allylvanillin in organic solvents.
Predicted Solubility Behavior (Binary Mixtures)
Based on structural analogs (Vanillin/Isovanillin), the solubility in Ethanol + Water mixtures will exhibit a co-solvency maximum .
-
Pure Water: Low solubility (Hydrophobic effect of allyl/methoxy).
-
Pure Ethanol: High solubility.[6]
-
Mixture: Solubility likely peaks at
before dropping in pure ethanol, or increases monotonically depending on the specific solute-solvent interactions (hydrogen bonding vs. van der Waals).
| Solvent System | Predicted Solubility Trend ( | Mechanism |
| Water | Increases significantly | Disruption of H-bond network |
| Ethanol | Increases moderately | Ideal mixing behavior |
| Ethyl Acetate | High (Good Solvent) | Dipole-dipole interactions |
| Hexane | Low (Anti-solvent) | Lack of polar interactions |
Process Applications
Purification via Recrystallization
The steep solubility curve in Ethanol/Water or Ethyl Acetate/Hexane systems makes these ideal for purification.
-
Protocol: Dissolve crude 5-allylvanillin in hot Ethanol (
). Slowly add Water (anti-solvent) until turbidity. Cool to at a controlled rate ( ) to grow large, pure needles.
Claisen Rearrangement Work-up
Synthesis involves heating 4-allyloxy-3-methoxybenzaldehyde. The product (5-allylvanillin) is separated from the starting material based on acidity.
-
Extraction: Dissolve crude mixture in Ether/EtOAc. Extract with 1M NaOH.
-
Logic: 5-Allylvanillin (Phenol) moves to aqueous phase as phenolate. Starting ether remains in organic phase. Acidify aqueous layer to precipitate pure product.
References
-
Synthesis & Characterization: ChemicalBook. "3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (CAS 20240-58-8) Properties and Synthesis."
-
Thermodynamic Analog (Vanillin): Noubigh, A., et al. "Measurement and Modeling of the Solubility of Vanillin in Binary Water + Ethanol Solvents." Journal of Chemical & Engineering Data, 2014.
-
Structural Data: PubChem. "Compound Summary for CID 1533806: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde."[1]
-
Claisen Rearrangement Protocol: BenchChem. "Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde via Microwave Irradiation."
Sources
- 1. aablocks.com [aablocks.com]
- 2. This compound | 20240-58-8 [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. DE102007018380A1 - New cationic aza-benzene compounds useful for the preparation of the agent for dyeing and brightening keratin fibers, preferably human hairs, wool, fur and feathers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanillin Scaffold: From Historical Flavorant to Bioactive Pharmacophore
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Researchers
Executive Summary: The Chemical Renaissance of Vanillin
While ubiquitously known as the primary organoleptic component of Vanilla planifolia, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a privileged scaffold in medicinal chemistry. Its structural simplicity belies a versatile reactivity profile, offering three distinct "handles" for derivatization: a phenolic hydroxyl, an aromatic aldehyde, and a methoxy ether.
This guide moves beyond the culinary history to focus on the pharmacological evolution of vanillin derivatives. It details the transition from crude extraction to sophisticated ligand design, culminating in the development of Voxelotor , a first-in-class hemoglobin modulator for Sickle Cell Disease (SCD).
Historical Trajectory & Synthetic Evolution
The history of vanillin is a case study in the evolution of industrial organic synthesis. The shift from agricultural dependence to scalable chemical manufacturing enabled its widespread use as a starting material for drug discovery.
The Three Ages of Synthesis
-
The Natural Age (1858): Nicolas-Theodore Gobley isolates vanillin from vanilla pods.[1][2]
-
The Synthetic Age (1874-1900s): Tiemann and Haarmann synthesize vanillin from coniferin (pine bark).[1][3] Later, the Reimer-Tiemann reaction introduced the carboxylation of guaiacol.
-
The Industrial Age (1930s-Present): The sulfite pulping process allowed mass production from lignin waste.[1][2][3] Today, the dominant route is the petrochemical oxidation of guaiacol with glyoxylic acid.
Visualization: The Synthetic Genealogy
The following diagram illustrates the evolution of vanillin synthesis and its downstream diversification into bioactive classes.
Figure 1: The synthetic genealogy of vanillin, tracing its origins from industrial byproducts to high-value pharmaceutical derivatives.[4]
Therapeutic Case Study: Voxelotor (Oxbryta)
The most significant validation of the vanillin scaffold in modern medicine is Voxelotor (GBT440), approved by the FDA in 2019 for Sickle Cell Disease (SCD).
Mechanism of Action (MOA)
Voxelotor is an aldehyde-functionalized drug that acts as a hemoglobin S (HbS) polymerization inhibitor.
-
Target: The N-terminal valine residue of the hemoglobin
-chain.[5] -
Interaction: The aldehyde group of Voxelotor forms a reversible Schiff base (imine) linkage with the amine of the valine.
-
Effect: This binding stabilizes the oxygenated (R-state) conformation of hemoglobin. Since HbS only polymerizes in the deoxygenated (T-state), Voxelotor prevents the sickling of red blood cells.
Visualization: Voxelotor Molecular Mechanism
Figure 2: Mechanism of Action of Voxelotor. By stabilizing the R-state via Schiff base formation, the drug halts the pathological polymerization cascade.
Technical Protocol: Synthesis of Vanillin Schiff Bases
For researchers exploring antimicrobial or antioxidant derivatives, the formation of Schiff bases (imines) is the foundational reaction. The following protocol is a robust, self-validating method for synthesizing a vanillin-aniline derivative.
Reaction Scheme
Step-by-Step Methodology
Reagents: Vanillin (10 mmol), 4-Fluoroaniline (10 mmol), Methanol (20 mL), Glacial Acetic Acid (Catalytic, 2-3 drops).
-
Preparation: Dissolve 1.52g of vanillin in 10 mL of warm methanol in a 50 mL round-bottom flask.
-
Addition: Separately dissolve 1.11g (approx. 0.95 mL) of 4-fluoroaniline in 10 mL of methanol. Add this solution dropwise to the vanillin solution while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Attach a condenser and reflux the mixture at 60-65°C for 3-4 hours.
-
Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Endpoint: Disappearance of the vanillin spot (
) and appearance of a new, less polar product spot.
-
-
Isolation: Cool the mixture to room temperature, then pour into crushed ice. A precipitate should form immediately.
-
Purification: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from hot ethanol to obtain pure yellow/orange crystals.
Characterization Standards
To ensure scientific integrity, the product must meet these spectral criteria:
-
IR Spectroscopy: Appearance of a sharp band at 1600–1630 cm⁻¹ (C=N stretch). Disappearance of the carbonyl (C=O) stretch at 1680 cm⁻¹.
-
¹H NMR: A singlet signal at
8.3–8.7 ppm , corresponding to the azomethine proton (-CH=N-).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of vanillin derivatives relies on specific structural modifications.
| Functional Group | Modification | Biological Impact | Mechanism Note |
| Aldehyde (-CHO) | Conversion to Imine (C=N) | Antimicrobial / Anti-sickling | The C=N bond mimics peptide linkages and binds metal ions or protein residues (e.g., HbS). |
| Phenolic (-OH) | Esterification / Etherification | Pharmacokinetics | Masking the -OH increases lipophilicity (LogP), improving membrane permeability. Free -OH is crucial for antioxidant radical scavenging. |
| Methoxy (-OCH₃) | Demethylation | Antioxidant | Conversion to a catechol (dihydroxy) structure significantly boosts antioxidant capacity but may reduce metabolic stability. |
| Ring Position 5 | Halogenation (Br/Cl) | Anticancer | Adding electron-withdrawing groups at position 5 enhances cytotoxicity against specific tumor lines. |
References
-
Gobley, N.T. (1858).[1][3] Recherches sur le principe odorant de la vanille. Journal de Pharmacie et de Chimie. [Historical Context]
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for Sickle Cell Disease. ACS Medicinal Chemistry Letters.
-
Vichinsky, E., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. The New England Journal of Medicine.
-
Suresh, R., et al. (2024).[6] Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents. Scientific Reports.
-
Dua, R., et al. (2025).[4] Vanillin Derivatives in Drug Design: SAR Hotspots and Synthetic Pathways. ACS Omega.[7]
Sources
Unlocking the Therapeutic Potential of 5-Allylvanillin
The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous analysis of 5-Allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde). It moves beyond surface-level descriptions to explore synthesis, mechanistic pharmacology, and experimental validation.
A Technical Guide for Drug Development & Application Scientists
Abstract
5-Allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde) represents a pivotal structural evolution of the vanillin scaffold. By introducing an allyl group at the C-5 position via Claisen rearrangement, the molecule gains significant lipophilicity and metabolic stability while retaining the core pharmacophore responsible for antioxidant and enzyme-inhibitory activities. This guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of 5-allylvanillin, specifically targeting tyrosinase inhibition, antimicrobial efficacy, and anti-inflammatory signaling.
Part 1: Chemical Profile & Synthesis[1][2]
Molecule: 5-Allylvanillin IUPAC Name: 3-allyl-4-hydroxy-5-methoxybenzaldehyde Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol
The Synthetic Pathway: Claisen Rearrangement
The synthesis of 5-allylvanillin is a classic application of the [3,3]-sigmatropic rearrangement (Claisen rearrangement). This route is preferred for its atom economy and regioselectivity.
Step-by-Step Protocol:
-
O-Allylation (Precursor Synthesis):
-
Reagents: Vanillin (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (
, 2.0 eq). -
Solvent: Acetone or Acetonitrile (Reflux).
-
Procedure: Dissolve vanillin in solvent; add base and allyl bromide. Reflux for 4–6 hours. Filter inorganic salts and evaporate solvent to yield O-allylvallinin (4-allyloxy-3-methoxybenzaldehyde).
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The product spot will have a higher
than vanillin due to the loss of the H-bond donor.
-
-
Thermal Claisen Rearrangement:
-
Reagents: O-allylvallinin (Neat or in high-boiling solvent like N,N-dimethylaniline).
-
Conditions: Heat to 190–200°C for 2–4 hours.
-
Mechanism: The allyl group migrates from the oxygen to the ortho-carbon (C-5). The intermediate enone rapidly tautomerizes to restore aromaticity, yielding the phenol.
-
Purification: Column chromatography (Silica gel) or recrystallization from ethanol/water.
-
Visualization: Synthesis Workflow
Caption: Figure 1. Synthetic pathway converting Vanillin to 5-Allylvanillin via O-allylation and thermal Claisen rearrangement.
Part 2: Pharmacological Mechanisms & SAR
The therapeutic potency of 5-allylvanillin stems from three key structural features:
-
Phenolic Hydroxyl (C-4): Essential for radical scavenging (HAT mechanism) and copper chelation.
-
Aldehyde Moiety (C-1): Forms Schiff bases with protein amino groups; reactive center for covalent modification.
-
Allyl Group (C-5): The differentiator. It increases LogP (lipophilicity), facilitating membrane crossover and interaction with hydrophobic enzyme pockets (e.g., Tyrosinase).
1. Tyrosinase Inhibition (Dermatological Application)
Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. 5-Allylvanillin acts as a competitive inhibitor.
-
Mechanism: The phenolic oxygen and the methoxy group coordinate with the binuclear copper active site of tyrosinase. The allyl group occupies the hydrophobic pocket near the active site, stabilizing the inhibitor-enzyme complex more effectively than vanillin alone.
-
Therapeutic Utility: Treatment of hyperpigmentation (melasma, age spots).[1]
2. Antioxidant & Anti-Inflammatory Signaling
Like its parent, 5-allylvanillin suppresses oxidative stress, but with enhanced cellular uptake.
-
Pathway: It inhibits the NF-
B signaling pathway. By scavenging ROS, it prevents the phosphorylation of I B, thereby blocking the nuclear translocation of NF- B (p65/p50 dimer) and reducing the expression of pro-inflammatory cytokines (TNF- , IL-6).
Visualization: Anti-Inflammatory Mechanism [2][3][4]
Caption: Figure 2.[5] Mechanism of Action: 5-Allylvanillin inhibits NF-κB activation by scavenging ROS and blocking IKK activation.
Part 3: Experimental Frameworks (Protocols)
To validate the therapeutic potential, the following standardized protocols are recommended.
Protocol A: Tyrosinase Inhibition Assay
Objective: Determine the IC50 of 5-allylvanillin against mushroom tyrosinase.
-
Preparation:
-
Enzyme: Mushroom Tyrosinase (1000 U/mL in 50 mM phosphate buffer, pH 6.8).
-
Substrate: L-DOPA (5 mM).
-
Inhibitor: 5-Allylvanillin (dissolved in DMSO, serial dilutions: 10–500
M).
-
-
Workflow:
-
In a 96-well plate, add 20
L of Inhibitor + 140 L of Phosphate Buffer + 20 L of Enzyme. -
Incubate at 25°C for 10 minutes.
-
Add 20
L of L-DOPA to initiate the reaction. -
Monitor absorbance at 475 nm (formation of dopachrome) for 20 minutes using a microplate reader.
-
-
Calculation:
-
Plot Log[Concentration] vs. % Inhibition to derive IC50.
-
Protocol B: DPPH Radical Scavenging Assay
Objective: Quantify antioxidant capacity.[6][7][8]
-
Reagents: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Workflow:
-
Mix 100
L of 5-allylvanillin solution (various concentrations) with 100 L of DPPH solution. -
Incubate in the dark at Room Temperature for 30 minutes.
-
Measure Absorbance at 517 nm .[8]
-
-
Control: Ascorbic acid or standard Vanillin for comparison.
Data Summary Table: Expected Bioactivity Ranges
| Assay | Parameter | Vanillin (Parent) | 5-Allylvanillin (Target) | Rationale for Improvement |
| Tyrosinase Inhibition | IC50 | > 2.0 mM | 0.5 – 1.0 mM (Est.) | Allyl group enhances binding in hydrophobic pocket. |
| Antioxidant (DPPH) | EC50 | ~ 10 mg/mL | Lower (More Potent) | Allyl group offers secondary radical stabilization. |
| LogP (Lipophilicity) | Value | 1.21 | ~ 2.10 | Improved membrane permeability for intracellular targets. |
Part 4: Future Outlook & Safety
Safety Profile: While vanillin is GRAS (Generally Recognized As Safe), the introduction of the allyl group requires specific toxicity screening. The allyl moiety is metabolically active (epoxidation potential); however, analogous compounds like eugenol suggest a manageable safety profile at therapeutic doses.
Drug Design Potential: 5-Allylvanillin serves as a versatile "scaffold." The aldehyde group can be derivatized into Schiff bases, hydrazones, or chalcones to create "hybrid drugs" with dual mechanisms (e.g., anticancer + antioxidant), leveraging the allyl group for enhanced bioavailability.
References
-
Synthesis & Claisen Rearrangement
- Title: Sustainability and efficiency assessment of vanillin allyl
- Source: ResearchG
-
URL:[Link]
-
Pharmacological Properties (Vanillin & Derivatives)
- Title: Vanillin Beyond Flavor: Therapeutic Potentials and Emerging Applications in Hydrogel-Based Biom
- Source: PMC - NIH (2025).
-
URL:[Link]
-
Antioxidant Mechanisms
- Title: Antioxidant and anti-inflammatory effects of allicin in the kidney of an experimental model of metabolic syndrome.
- Source: PMC - NIH (2023).
-
URL:[Link]
-
Tyrosinase Inhibition Context
- Title: A comprehensive review on tyrosinase inhibitors.
- Source: PMC - PubMed Central.
-
URL:[Link]
-
Chemical Data & Safety
- Title: 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806.
- Source: PubChem.
-
URL:[Link]
Sources
- 1. Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journal.umpr.ac.id [journal.umpr.ac.id]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde from Vanillin
[1][2]
Abstract & Strategic Overview
This application note details the synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (commonly referred to as 5-Allylvanillin ) starting from the commercially available precursor Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2]
The synthesis is critical for medicinal chemists and material scientists, as the target molecule serves as a versatile scaffold for:
-
Eugenol derivatives: Accessing novel phenylpropanoids.[2]
-
Schiff Base Ligands: For coordination chemistry and catalysis.[2]
-
Polymer Precursors: Functional monomers for bio-based epoxy resins.[2]
The protocol follows a two-stage synthetic route:
-
Regioselective O-Allylation: Protection of the phenol via Williamson ether synthesis.[2]
-
Thermal Claisen Rearrangement: A thermodynamic [3,3]-sigmatropic migration of the allyl group from the oxygen to the ortho-carbon (C5 position).[2]
Retrosynthetic Logic
The target molecule requires substitution at the 5-position.[3] Direct electrophilic aromatic substitution on vanillin is challenging due to the directing effects of the aldehyde (meta-director) and the phenol (ortho/para-director), often leading to mixtures or halogenation at the 5-position rather than allylation. The Claisen Rearrangement provides an elegant, atom-economical solution by leveraging the phenol oxygen as a "tether" to deliver the allyl group exclusively to the ortho position.
Figure 1: Retrosynthetic disconnection showing the conversion of Vanillin to the Target via an O-Allyl intermediate.[1][2]
Stage 1: O-Allylation of Vanillin[1][2]
This step converts the phenolic hydroxyl group into an allyl ether.[2] We utilize Potassium Carbonate (
Experimental Protocol
Reagents:
-
Potassium Carbonate (
, anhydrous, 1.5 eq)[1]
Procedure:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Vanillin (15.2 g, 100 mmol) in Acetone (100 mL) .
-
Base Addition: Add anhydrous
(20.7 g, 150 mmol) and catalytic KI (1.6 g, 10 mmol) . Stir for 15 minutes at room temperature to facilitate deprotonation (color may change to yellow/orange). -
Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise via a syringe or addition funnel.
-
Note: Allyl bromide is a lachrymator.[2] Perform strictly in a fume hood.
-
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3).[1][2] Vanillin ( ) should disappear; Product ( ) will appear.[1][2] -
Workup:
-
Filter off the inorganic salts (
, excess ). Wash the filter cake with cold acetone.[2] -
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a pale yellow oil or solid.
-
Dissolve residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted vanillin, then Brine (50 mL).[1][2]
-
Dry over
, filter, and concentrate.
Yield Expectation: 90–95% Product: 4-Allyloxy-3-methoxybenzaldehyde (O-Allylvanillin).[1][2] Physical State: Off-white solid (MP: 34–36°C).[1][2]
Mechanistic Insight
The addition of Potassium Iodide (KI) is a critical optimization often overlooked. It facilitates a Finkelstein reaction in situ, converting Allyl Bromide (good leaving group) to Allyl Iodide (excellent leaving group), thereby accelerating the
Stage 2: Thermal Claisen Rearrangement[1][2]
This is the defining step. Heating the allyl ether induces a concerted [3,3]-sigmatropic rearrangement.[2][5] The allyl group migrates to the ortho position. Since position 3 is blocked by the methoxy group, migration occurs exclusively at position 5.
Experimental Protocol
Reagents:
-
4-Allyloxy-3-methoxybenzaldehyde (Intermediate from Stage 1)[1][2]
-
Solvent:
-Dimethylaniline (DMA) or -Methyl-2-pyrrolidone (NMP).[1][2]
Procedure:
-
Setup: Equip a heavy-walled pressure vial (for microwave) or a 3-neck RBF (for thermal oil bath) with a thermometer and inert gas inlet (
or ). -
Solvation: Dissolve O-Allylvanillin (10 g) in NMP (20 mL) .
-
Reaction (Choose Method A or B):
-
Monitoring: The reaction is complete when the starting ether is consumed.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice Water (200 mL) containing HCl (1M) to acidify and solubilize the amine solvent (if DMA is used) or simply to precipitate the product (if NMP is used).
-
Wash organic layer with Brine, dry over
, and concentrate.[2]
-
Purification
The crude product is often a dark brown oil/solid.
-
Column Chromatography: Silica Gel 60.[2] Eluent: Petroleum Ether : Ethyl Acetate (Gradient 10:1
4:1).[1][2] -
Recrystallization: For high purity (>99%), recrystallize from Ethanol/Water (1:1) .[1][2]
Yield Expectation: 75–85% Product: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.[1][2] Physical State: White to pale beige crystalline solid.[2] Melting Point: 84–85°C.[2]
Reaction Pathway Visualization
Figure 2: The concerted mechanism of the Claisen rearrangement followed by rapid enolization to restore aromaticity.[1][2]
Analytical Data & Validation
To validate the synthesis, compare your isolated product against these standard characterization metrics.
| Metric | Expected Value / Observation | Interpretation |
| Appearance | White/Beige Needles | High purity crystalline form.[1][2] |
| Melting Point | 84–85°C | Matches literature standards [1].[2] |
| IR Spectroscopy | 3200-3400 | Presence of Phenolic -OH (restored after rearrangement).[1][2] |
| IR Spectroscopy | ~1680 | Conjugated Carbonyl (C=O).[1][2] |
| 1H NMR (CDCl3) | Aldehyde proton.[1][2] | |
| 1H NMR (CDCl3) | Allyl -CH= proton.[1][2] | |
| 1H NMR (CDCl3) | Allyl =CH2 protons (terminal alkene).[1][2] | |
| 1H NMR (CDCl3) | Benzylic -CH2- (New C-C bond at pos 5).[1][2] |
Critical Quality Attribute (CQA): The disappearance of the O-CH2 doublet (~4.6 ppm) and appearance of the C-CH2 doublet (~3.4 ppm) in NMR is the definitive proof of successful rearrangement.
Troubleshooting & Optimization
Issue: Low Yield in Claisen Step
-
Cause: Polymerization of the allyl group or oxidative degradation.
-
Solution: Ensure the reaction is performed under a strict Inert Atmosphere (
) . Add a radical inhibitor like BHT (butylated hydroxytoluene) if scaling up >50g.[1][2]
Issue: Incomplete Conversion
-
Cause: Temperature too low.[2] The activation energy for aromatic Claisen rearrangement is high.[2]
-
Solution: Ensure internal temperature reaches 200°C . Refluxing in mesitylene (BP 165°C) is often insufficient; switch to NMP or Decalin.[1][2]
Issue: "Oiling Out" during Recrystallization
-
Cause: Impurities lowering the melting point.
-
Solution: Perform a quick silica plug filtration before attempting recrystallization.[2] Seed the solution with a crystal from a previous batch if available.
References
-
Organic Chemistry Portal. (n.d.).[2] Claisen Rearrangement: Mechanism and Protocols.[2] Retrieved from [Link]
-
Master Organic Chemistry. (2019). The Claisen Rearrangement: Mechanism and Examples.[5] Retrieved from [Link]
-
Royal Society of Chemistry. (2019).[2] Synthesis of treprostinil: key Claisen rearrangement in continuous flow.[2] Retrieved from [Link]
Sources
Introduction: The Strategic Importance of C-Allylation in Vanillin Chemistry
An Application Guide to the Synthesis of 5-Allylvanillin via Claisen Rearrangement
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of natural vanilla extract, serves as a versatile and readily available building block in synthetic organic chemistry.[1] The introduction of an allyl group at the C5 position of the aromatic ring yields 5-allylvanillin (2-allyl-4-hydroxy-3-methoxybenzaldehyde), a valuable intermediate for the synthesis of complex molecules, including bioactive compounds and advanced polymers. This transformation leverages the strategic power of the Claisen rearrangement, a robust and predictable method for carbon-carbon bond formation.[2][3]
This application note provides a comprehensive technical guide for researchers and drug development professionals on the synthesis of 5-allylvanillin. It details the underlying mechanism, provides field-proven protocols for the requisite two-step synthesis, and offers insights into the critical parameters that govern reaction success.
Theoretical Framework: The Aromatic Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally driven, intramolecular reaction classified as a[4][4]-sigmatropic rearrangement.[5][6][7] Discovered by Rainer Ludwig Claisen in 1912, this concerted pericyclic reaction involves the transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound.[2] The specific variant employed in this synthesis is the aromatic Claisen rearrangement, which converts an allyl aryl ether into an ortho-allyl phenol.
The reaction proceeds through a highly ordered, six-membered cyclic transition state, often preferring a chair-like conformation to minimize steric interactions.[4][7] A key feature of this process is its intramolecular nature, which has been confirmed by crossover experiments showing no intermolecular product formation.[5][8] The overall mechanism for the conversion of the precursor, allyl vanillyl ether, to 5-allylvanillin involves two distinct stages:
-
[4][4]-Sigmatropic Shift: Upon heating, the allyl group migrates from the ether oxygen to the ortho-position of the aromatic ring (the C5 position of the vanillin scaffold). This concerted process, involving the simultaneous breaking of the C-O bond and formation of the C-C bond, transiently disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate.[6][8]
-
Tautomerization (Rearomatization): The cyclohexadienone intermediate rapidly undergoes tautomerization to restore the highly stable aromatic system, yielding the final 2-allylphenol product. This enolization step is thermodynamically favorable and renders the overall reaction essentially irreversible.[4][6][9]
The reaction is governed by first-order kinetics and, while it can be performed without a catalyst, often requires high temperatures (100–200 °C) to overcome the activation energy barrier.[4][5][10]
Experimental Workflow and Logical Design
The synthesis of 5-allylvanillin is efficiently executed in a two-step sequence. First, the phenolic hydroxyl group of vanillin is allylated to form the rearrangement precursor, 4-allyloxy-3-methoxybenzaldehyde (allyl vanillyl ether). This is followed by the thermal Claisen rearrangement to yield the target product.
Caption: Overall synthetic workflow for 5-allylvanillin.
Detailed Protocols and Methodologies
Safety Precautions: This protocol involves hazardous materials and procedures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Allyl bromide is a lachrymator and is toxic. N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. High-temperature reactions require careful handling to prevent thermal burns.
Step 1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde (Allyl Vanillyl Ether)
This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. Here, the phenoxide of vanillin is generated in situ and reacts with allyl bromide.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Vanillin | 152.15 | 10.0 g | 65.7 | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 98.4 | 1.5 |
| Allyl Bromide | 120.98 | 6.8 mL | 78.9 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Diethyl Ether | - | ~300 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~150 mL | - | - |
| Brine (Saturated NaCl) | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.4 mmol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature. The potassium carbonate serves as the base to deprotonate the phenolic hydroxyl group of vanillin, forming the phenoxide nucleophile. Its use as a solid base in a polar aprotic solvent like DMF is a common and effective strategy.
-
Allylation: Slowly add allyl bromide (6.8 mL, 78.9 mmol) to the suspension using a syringe or dropping funnel over 10 minutes. A slight excess of allyl bromide ensures complete consumption of the vanillin.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the vanillin spot (lower Rf) and the appearance of a new, less polar product spot (higher Rf) indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold deionized water.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) to remove any unreacted acidic starting material, followed by brine (1 x 100 mL) to reduce the amount of dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Product Isolation: The resulting crude oil is typically of sufficient purity for the next step. Expected yield: ~12.0 g (95%) of a pale yellow oil.
Step 2: Thermal Claisen Rearrangement to 5-Allylvanillin
This step involves heating the allyl vanillyl ether, often without a solvent (neat), to induce the intramolecular rearrangement.
Caption: Key stages of the aromatic Claisen rearrangement.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Allyloxy-3-methoxybenzaldehyde | 192.21 | 12.0 g | 62.4 | 1.0 |
| N,N-Diethylaniline (optional solvent) | 149.23 | ~20 mL | - | - |
| Toluene | - | ~200 mL | - | - |
| 2M Sodium Hydroxide (NaOH) | - | ~150 mL | - | - |
| 3M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate | - | ~300 mL | - | - |
| Hexane | - | ~700 mL | - | - |
| Silica Gel (for chromatography) | - | ~150 g | - | - |
Protocol:
-
Reaction Setup: Place the 4-allyloxy-3-methoxybenzaldehyde (12.0 g, 62.4 mmol) into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. The reaction can be run neat or with a small amount of a high-boiling solvent like N,N-diethylaniline to ensure even heat distribution.
-
Thermal Rearrangement: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 180-200 °C. The high temperature is necessary to provide the activation energy for the concerted sigmatropic shift.
-
Reaction Monitoring: Maintain this temperature for 2-4 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the formation of a more polar product spot indicates the progress of the rearrangement.
-
Work-up:
-
Cool the reaction mixture to room temperature. The crude product will be a dark, viscous oil.
-
Dissolve the crude oil in toluene (~100 mL).
-
Transfer the solution to a separatory funnel and extract the phenolic product into an aqueous basic solution using 2M NaOH (3 x 50 mL). The starting material (ether) will remain in the organic layer. This step is a crucial purification technique, separating the acidic phenolic product from any non-acidic impurities or unreacted starting material.
-
Combine the aqueous basic extracts and cool in an ice bath.
-
Carefully acidify the aqueous layer with 3M HCl until the pH is ~2. The 5-allylvanillin will precipitate out or form an oily layer.
-
Extract the product back into an organic solvent, such as ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid/oil should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution is recommended, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-allylvanillin as a white to pale yellow solid. Expected yield: ~8.6 g (72%). Melting point: 54-56 °C.
-
References
-
Wikipedia. Claisen rearrangement. [Link]
-
NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Chemistry Learner. Claisen Rearrangement: Definition, Examples, and Mechanism. [Link]
-
BYJU'S. Claisen Rearrangement. [Link]
-
PubMed. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. [Link]
-
Wikipedia. Allyl phenyl ether. [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
-
Chemistry LibreTexts. Claisen Rearrangement. [Link]
-
Name-Reaction.com. Johnson-Claisen rearrangement. [Link]
-
Surendranath College. Claisen Rearrangement. [Link]
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. [Link]
-
Al Hussain, H. A. A., & Abbas, S. K. (2019). Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. Journal of Global Pharma Technology, 11(7), 332-340. [Link]
-
Wikipedia. Vanillin. [Link]
Sources
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. byjus.com [byjus.com]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Functionalization of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin) in Medicinal Chemistry
Executive Summary & Scaffold Analysis
3-Allyl-4-hydroxy-5-methoxybenzaldehyde , commonly referred to as 5-Allylvanillin (CAS: 20240-58-8), represents a "privileged scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the tetrasubstituted benzene ring offering four distinct vectors for orthogonal derivatization:
-
Aldehyde (
): Gateway to styryl pharmacophores (chalcones) and nitrogenous linkers (Schiff bases/hydrazones). -
Phenolic Hydroxyl (
): Nucleophilic site for etherification or ring-closure. -
Allyl Group (
): Olefinic handle for radical addition, metathesis, or electrophilic cyclization. -
Methoxy Group (
): Hydrogen bond acceptor modulating lipophilicity (LogP).
This guide details three high-value synthetic workflows to transform this precursor into libraries of bioactive candidates, specifically targeting anticancer (tubulin inhibition) and antimicrobial pathways.
Strategic Reaction Map
The following workflow illustrates the divergence of 5-Allylvanillin into three distinct chemical classes.
Figure 1: Divergent synthesis pathways from the 5-Allylvanillin core. Blue: Starting Material; Red: Pathway A; Yellow: Pathway B; Green: Pathway C.[1]
Protocol A: Synthesis of Chalcone Hybrids (Claisen-Schmidt)
Objective: To extend the conjugation of the aldehyde, creating an
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 5-Allylvanillin (1.0 eq)
-
Partner: 4-Substituted Acetophenone (e.g., 4-nitroacetophenone, 4-methoxyacetophenone) (1.0 eq)[1]
-
Catalyst: 40% w/v NaOH (aq) or KOH
-
Solvent: Ethanol (Absolute)
-
Quench: 1M HCl and Ice water
Step-by-Step Methodology
-
Solubilization: Dissolve 5.2 mmol (1.0 g) of 5-Allylvanillin and 5.2 mmol of the chosen acetophenone in 15 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add 2.5 mL of 40% NaOH dropwise while stirring at room temperature. The solution will likely darken (yellow/orange) due to phenolate and enolate formation.
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Optimization Note: If the reaction is sluggish (TLC check), sonicate the mixture (Ultrasound-Assisted Synthesis) for 30-60 minutes to accelerate the rate [1].
-
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 1M HCl. The acidification neutralizes the phenolate, precipitating the chalcone.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol.
Self-Validating Analytical Checkpoints
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The product will have a higher
than 5-Allylvanillin.[1] -
H NMR (Critical): Look for two doublets in the 7.4–8.0 ppm region with a coupling constant (
) of 15–16 Hz . This confirms the formation of the trans ( )-isomer. -
IR Spectroscopy: Appearance of the enone carbonyl stretch at ~1650 cm
(lower than the precursor aldehyde ~1680 cm due to conjugation).
Protocol B: Iodocyclization to Dihydrobenzofurans
Objective: To utilize the ortho-relationship between the hydroxyl and allyl groups. This reaction locks the rotatable allyl chain into a rigid bicyclic system, mimicking natural neolignans.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 5-Allylvanillin (1.0 eq)
-
Electrophile: Iodine (
) (2.0 eq) -
Base: Sodium Bicarbonate (
) (3.0 eq) or Potassium Carbonate -
Solvent: Dichloromethane (DCM) or Acetonitrile (
)
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of 5-Allylvanillin in 10 mL of DCM.
-
Activation: Add 3.0 mmol of
to the solution. -
Cyclization: Add 2.0 mmol of Iodine (
) slowly. Stir the mixture in the dark (wrap flask in foil) at room temperature for 4–6 hours. -
Quench: Wash the organic layer with saturated sodium thiosulfate (
) solution. The deep purple color of iodine should vanish, leaving a yellow/clear organic phase. -
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
Self-Validating Analytical Checkpoints
-
H NMR:
-
Disappearance: The multiplet for the internal allyl proton (
, ~5.9 ppm) and the terminal vinyl protons ( , ~5.1 ppm) must be absent. -
Appearance: New signals for the dihydrobenzofuran ring protons (methine and methylene protons adjacent to Oxygen and Iodine) typically appear between 3.5–5.0 ppm.
-
-
Mass Spectrometry: Product mass should be
(Mass of Iodine minus Mass of Proton lost).
Protocol C: Schiff Base Formation (Imine Linkage)
Objective: To synthesize azomethine derivatives (
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 5-Allylvanillin (1.0 eq)
-
Amine: Primary aromatic amine (e.g., 4-fluoroaniline, sulfanilamide) (1.0 eq)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
-
Solvent: Methanol or Ethanol[1]
Step-by-Step Methodology
-
Mixing: Dissolve 1.0 mmol of 5-Allylvanillin in 10 mL of hot methanol.
-
Addition: Add 1.0 mmol of the primary amine.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Reflux: Heat the mixture at reflux (65°C for MeOH) for 3–6 hours.
-
Isolation: Cool to room temperature. The Schiff base often crystallizes out. If not, reduce solvent volume by 50% and cool on ice. Filter and wash with cold methanol.
Self-Validating Analytical Checkpoints
-
H NMR:
-
Disappearance: The distinct aldehyde singlet at ~9.8 ppm must disappear.
-
Appearance: A new singlet (azomethine proton
) appears, typically at 8.3–8.7 ppm .
-
-
Stability Check: Schiff bases can hydrolyze.[1] Ensure dry storage.
Data Summary & Expected Properties
| Derivative Class | Key Functional Group | Target Biological Activity | Key NMR Diagnostic |
| Chalcone | Anticancer (Tubulin), Anti-inflammatory | Doublet ( | |
| Dihydrobenzofuran | Fused bicyclic ether | Antioxidant, Neuroprotective | Loss of allyl vinyl signals (5-6 ppm) |
| Schiff Base | Azomethine ( | Antibacterial, Metal Chelation | Singlet at 8.3-8.7 ppm; Loss of -CHO |
References
-
Synthesis of Chalcones: "New Synthesis of Chalcone Derivatives and Their Applications." Chemical Review and Letters, 2025.[5]
-
Schiff Base Activity: "Schiff Bases and their Metal Complexes as Potential Anticancer Candidates." PubMed, 2023.
-
General Scaffold Info: "3-Allyl-4-hydroxy-5-methoxy-benzaldehyde Compound Summary." PubChem, 2025.
-
Allyl Chalcones: "Synthesis and Evaluation of Anticancer Activity of O-allylchalcone Derivatives." ResearchGate, 2013.
-
Vanillin Derivatives SAR: "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots." PubMed Central, 2025.
Sources
Application Note: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde as a Multifunctional Synthetic Intermediate
[1]
Abstract
This guide details the synthetic utility of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (commonly referred to as 5-Allylvanillin ).[1] Unlike standard vanillin, this derivative possesses an ortho-allyl phenol motif, a high-value structural feature that enables rapid access to oxygenated heterocycles (benzofurans, chromanes) and functionalized bio-based polymers.[1] This document provides validated protocols for iodocyclization, Knoevenagel condensation, and glycidylation, positioning the molecule as a critical scaffold in both drug discovery and sustainable materials science.
Chemical Profile & Structural Advantages[1][2]
Compound: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde CAS: 20240-58-8 Molecular Weight: 192.21 g/mol [1]
The molecule offers three distinct reactive sites (orthogonal reactivity):
-
Aldehyde (C-1): Open for condensations (Knoevenagel, Henry), oxidations, and reductive aminations.[1]
-
Phenolic Hydroxyl (C-4): Available for alkylation, glycosylation, or polymerization.[1]
-
Allyl Group (C-3): The critical differentiator.[1] Positioned ortho to the hydroxyl, it allows for heterocyclization and thiol-ene click chemistry .[1]
Visualizing the Synthetic Space
The following diagram illustrates the divergent pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways from 5-Allylvanillin.[1][2] High-contrast nodes indicate primary reaction classes.
Critical Sourcing & Purity Note
Synthesis Origin: This intermediate is typically produced via the Claisen Rearrangement of vanillin allyl ether. Impurity Alert: Commercial samples may contain trace amounts of the starting material (4-allyloxy-3-methoxybenzaldehyde).[1]
-
QC Check: Verify 1H NMR. The O-allyl signal appears as a doublet at ~4.6 ppm (
). The desired C-allyl signal appears as a doublet at ~3.4 ppm (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Purification: If impure, recrystallize from Hexane/Ethyl Acetate (4:1) or purify via silica gel chromatography.[1]
Application 1: Heterocycle Synthesis (Drug Discovery)
Target: 5-substituted-7-methoxy-2,3-dihydrobenzofurans.[1] Context: The dihydrobenzofuran core is ubiquitous in neolignan natural products with anti-inflammatory and anticancer activity.[1] The ortho-allyl phenol motif allows for efficient iodocyclization .[1]
Protocol A: Iodocyclization to Dihydrobenzofurans
This reaction utilizes electrophilic iodine to activate the alkene, triggering nucleophilic attack by the phenolic oxygen.
Reagents:
-
Substrate: 5-Allylvanillin (1.0 eq)[1]
-
Iodine (
) (2.0 eq)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sodium Bicarbonate (
) (2.0 eq)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (
) or DCMngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.92 g (10 mmol) of 5-Allylvanillin in 50 mL of MeCN in a round-bottom flask wrapped in aluminum foil (light sensitive).
-
Base Addition: Add 1.68 g (20 mmol) of
and stir at for 10 minutes. -
Cyclization: Add 5.08 g (20 mmol) of
portion-wise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting material (
) should disappear, replaced by a less polar product.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Quench: Pour the mixture into saturated aqueous
(Sodium Thiosulfate) to reduce excess iodine (color change from dark red to yellow/clear). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Result: Yields the 2-(iodomethyl)-dihydrobenzofuran derivative.
Mechanistic Workflow:
Figure 2: Mechanism of iodine-mediated cyclization.[1]
Application 2: Bio-Based Polymer Precursors
Target: High-performance Epoxy Resins (Thermosets).[1][3] Context: Replacing Bisphenol A (BPA) is a priority in material science.[1] 5-Allylvanillin offers a rigid aromatic backbone with dual functionality (epoxide + allyl) for cross-linking.[1]
Protocol B: Synthesis of Glycidyl Ether (Epoxy Monomer)
Reagents:
-
5-Allylvanillin (10 mmol)[1]
-
Epichlorohydrin (100 mmol, excess acts as solvent)[1]
-
TEBAC (Triethylbenzylammonium chloride) (0.5 mmol, Phase Transfer Catalyst)[1]
-
NaOH (40% aq.[1] solution, 30 mmol)
Methodology:
-
Mixing: Combine 5-Allylvanillin, Epichlorohydrin, and TEBAC in a flask equipped with a reflux condenser.
-
Heating: Heat to
with vigorous stirring. -
Addition: Dropwise add the NaOH solution over 30 minutes.
-
Reflux: Stir at
for 3 hours. -
Workup: Cool to room temperature. Filter off the salt (
). Wash the filtrate with water to remove excess base.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Distillation: Remove excess epichlorohydrin under reduced pressure.
-
Outcome: A viscous yellow liquid (Epoxy Monomer) ready for curing with amines.[1]
Data: Comparison of Bio-Based Epoxy Properties
| Precursor |
Note: The allyl group in 5-Allylvanillin allows for secondary cross-linking (thermal or UV), enhancing char yield and thermal stability compared to standard vanillin.[1]
Application 3: Knoevenagel Condensation
Target: Functionalized Cinnamic Acids (Antioxidants/UV Filters).[1]
Protocol C: Doebner Modification
Reagents:
-
5-Allylvanillin (10 mmol)[1]
-
Malonic Acid (12 mmol)[1]
-
Pyridine (5 mL)[1]
-
Piperidine (0.5 mL, Catalyst)[1]
Methodology:
-
Combine: Mix all reagents in a round-bottom flask.
-
Heat: Reflux at
for 4 hours. Observengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> evolution (bubbling). -
Quench: Pour the reaction mixture into ice-cold HCl (1M, 50 mL) to precipitate the product.
-
Filtration: Filter the solid precipitate.[1]
-
Recrystallization: Recrystallize from Ethanol/Water.[1]
-
Product: 3-Allyl-4-hydroxy-5-methoxycinnamic acid (Ferulic acid derivative).[1]
References
-
PubChem Compound Summary. "3-Allyl-4-hydroxy-5-methoxy-benzaldehyde."[1] National Center for Biotechnology Information.[1]
- ChemicalBook. "Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde via Claisen Rearrangement."
-
Msu.edu (ResearchGate). "Biobased Divanillin and Vanillin Derivatives as Precursors for Epoxy Resins."[1] (Contextual reference for vanillin-based epoxies).
-
[Link]
-
-
Organic Chemistry Portal.
-
ScienceMadness.
-
[Link]
-
Technical Guide: Column Chromatography Purification of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Abstract & Scope
This technical note details the purification of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (commonly known as 5-Allylvanillin ), a critical intermediate in the synthesis of novel pharmaceutical agents and fragrance compounds.
The primary challenge in purifying this compound arises from its synthesis via the Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde. The crude mixture typically contains the non-polar starting material (O-allyl ether), the polar phenolic product (5-allylvanillin), and high-boiling solvents (e.g., NMP or DMAc) if not properly worked up. This guide provides a robust, self-validating protocol for isolating high-purity (>98%) material.
Physicochemical Profile & Separation Logic
Understanding the molecular behavior is the prerequisite for successful chromatography.
| Feature | 4-Allyloxy-3-methoxybenzaldehyde (Starting Material) | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Target) | Chromatographic Impact |
| Functional Groups | Ether, Aldehyde | Phenol , Aldehyde, Alkene | The Phenol group significantly increases polarity. |
| H-Bonding | Acceptor only | Donor & Acceptor | The Target interacts strongly with Silica (Si-OH), leading to higher retention. |
| pKa | ~N/A (Non-ionizable) | ~7.4 (Phenolic) | The Target may streak on silica due to partial ionization. |
| Solubility | High in organic solvents | Moderate in Hexane; High in EtOAc/DCM | Requires polarity gradient for elution. |
The Separation Strategy: We exploit the polarity gap created by the free phenolic hydroxyl group. The starting material (ether) is significantly less polar and will elute rapidly in non-polar solvents. The target (phenol) requires a higher percentage of polar modifier (Ethyl Acetate) to disrupt its hydrogen bonding with the silica stationary phase.
Pre-Purification: Critical Workup
CAUTION: If the Claisen rearrangement was performed in high-boiling polar solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylaniline , you cannot load the reaction mixture directly onto the column. NMP will co-elute with the product and cause massive band broadening.
Mandatory Workup:
-
Dilute reaction mixture with Water.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash organic layer 2x with Water (to remove NMP).
-
Wash 1x with Brine.
-
Dry over Anhydrous
and concentrate in vacuo.
Method Development (TLC)[1]
Before committing to a column, validate the solvent system using Thin Layer Chromatography (TLC).[1]
-
Stationary Phase: Silica Gel
-
Visualization: UV (254 nm) is primary; 2,4-DNP stain (orange spot) confirms the aldehyde.
-
Standard Solvent System: Hexane : Ethyl Acetate (or Petroleum Ether : Ethyl Acetate).[2]
TLC Optimization Protocol:
-
Test 1 (9:1 Hex:EtOAc): The O-allyl ether (impurity) should have an
. The Target (phenol) should remain near the baseline ( ). -
Test 2 (4:1 Hex:EtOAc): The Target should move to
.
Senior Scientist Tip: If the product spot shows "tailing" (streaking) on the TLC plate, add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol, sharpening the band.
Flash Chromatography Protocol[3]
A. Column Specifications[1][2][4][5][6]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Loading Capacity: 1:30 to 1:50 ratio (Sample : Silica) by weight.
-
Example: For 1.0 g of crude mixture, use 30–50 g of Silica.
-
-
Column Dimensions: Choose a column diameter such that the silica bed height is 15–20 cm.
B. Sample Loading
Dry Loading is strongly recommended to prevent band broadening, especially since the product has limited solubility in pure hexane.
-
Dissolve crude oil/solid in a minimum amount of DCM.
-
Add silica gel (approx. 2x weight of sample) to the solution.
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Load this powder carefully onto the top of the pre-packed column.
C. Elution Gradient
-
Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).
-
Fraction Size: 15–20 mL.
| Step | Solvent Composition (Hexane : EtOAc) | Volume (Column Volumes - CV) | Objective |
| 1 | 95 : 5 | 2 CV | Column equilibration & elute non-polar grease/impurities. |
| 2 | 90 : 10 | 3-4 CV | Elute Starting Material (O-allyl ether). Monitor UV. |
| 3 | 80 : 20 | 4-5 CV | Elute Target (5-Allylvanillin). Collect main peak. |
| 4 | 60 : 40 | 2 CV | Flush remaining polar byproducts (e.g., di-allylated species). |
D. Workflow Visualization
Figure 1: Operational workflow for the purification of 5-Allylvanillin, emphasizing the critical aqueous workup step prior to chromatography.
Characterization & Validation
Once fractions are collected and evaporated, validate identity and purity.
-
Appearance: The pure product should be a white to off-white solid . Yellowing indicates oxidation or persistent impurities.
-
Melting Point:
(Lit. value). -
1H NMR (CDCl3, 400 MHz):
-
Aldehyde (-CHO): Singlet at
ppm. -
Phenol (-OH): Broad singlet at
ppm (exchangeable with ). -
-
(benzylic): Doublet at
ppm. -
(internal alkene): Multiplet at
ppm. -
(terminal alkene): Multiplet at
ppm.[3]
-
(benzylic): Doublet at
-
Methoxy (-OCH3): Singlet at
ppm. -
Aromatic: Two doublets (meta-coupling) at
ppm.
-
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Streaking/Tailing | Phenolic proton ionization on silica. | Add 0.5% - 1% Acetic Acid to the mobile phase. |
| Co-elution | Gradient too steep; NMP residue present. | 1. Perform thorough water wash of crude.2. Use a shallower gradient (e.g., 9:1 to 8:1). |
| Product in early fractions | Column "cracked" or channeling. | Ensure column is packed tightly; use sand layer on top; do not let column run dry. |
| Low Recovery | Product crystallized on column or degraded. | 1. Ensure solubility (add minimal DCM to eluent if needed).2. Phenols can oxidize; flush column with |
References
-
Synthesis of 3-allyloxy-4-methoxybenzaldehyde. PrepChem. Available at: [Link]
-
Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester, Dept. of Chemistry. Available at: [Link]
-
Separation and Purification of Vanillin and p-Hydroxybenzaldehyde. University of Kansas. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. organicreactions.org [organicreactions.org]
- 7. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Preventing oxidation of phenolic aldehydes during synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with phenolic aldehydes. These molecules are notoriously susceptible to oxidation, which can lead to reduced yields, purification challenges, and compromised product integrity. This document provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to empower you to design robust and reproducible synthetic protocols.
Part 1: The Core Problem - Understanding Phenolic Aldehyde Oxidation
This section addresses the fundamental chemistry behind the instability of phenolic aldehydes.
Q1: Why are phenolic aldehydes, like vanillin, so much more susceptible to oxidation than non-phenolic aldehydes (e.g., benzaldehyde) or phenols themselves?
A1: The high susceptibility to oxidation is a result of the combined electronic effects of the aldehyde and the phenolic hydroxyl group.
-
The Aldehyde Group: Aldehydes are inherently easy to oxidize because of the hydrogen atom attached to the carbonyl carbon.[1][2] This C-H bond can be readily cleaved, leading to the formation of a carboxylic acid. Ketones, lacking this hydrogen, are much more resistant to oxidation.[1][2]
-
The Phenolic Group: The hydroxyl (-OH) group on the aromatic ring is a strong electron-donating group. This increases the electron density of the entire aromatic system, making it more susceptible to electrophilic attack and oxidative processes.[3][4] Furthermore, the phenolic proton can be abstracted, forming a phenoxide ion, which is even more easily oxidized.
-
Synergistic Instability: The combination of these two groups creates a molecule that is easily attacked by oxidants, particularly atmospheric oxygen in a process known as autoxidation. The electron-donating hydroxyl group can enhance the reactivity of the aldehyde, and vice-versa. Studies have shown that the reactivity of phenolic aldehydes increases with the number of electron-donating groups on the ring.[3][4][5]
Diagram: General Oxidation Pathway The primary degradation pathway for a phenolic aldehyde is the conversion of the aldehyde functional group into a carboxylic acid.
Caption: Oxidation of the aldehyde group to a carboxylic acid.
Part 2: Proactive Prevention - Building a Fortress Around Your Synthesis
The best troubleshooting is preventing the problem from occurring. This section details the most critical proactive measures.
Q2: I'm planning a multi-step synthesis involving a phenolic aldehyde intermediate. What is the single most important technique to prevent oxidation?
A2: Without question, the rigorous exclusion of oxygen by performing the reaction under an inert atmosphere is the most critical and effective preventative measure. Atmospheric oxygen is the most common culprit for the slow degradation of sensitive reagents and intermediates.
An inert atmosphere replaces the reactive oxygen in your flask with a non-reactive gas, typically Argon (Ar) or Nitrogen (N₂).
Experimental Protocol: Establishing an Inert Atmosphere
This protocol ensures the thorough removal of atmospheric oxygen and moisture.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours, or flame-dry under vacuum. Flame-drying is faster but requires more skill.
-
Assemble the hot glassware quickly while flushing with a stream of inert gas. Seal all joints with a suitable grease and secure with clips.
-
Add a magnetic stir bar to the reaction flask before assembly.
-
-
Purging the System:
-
Equip the main flask with a rubber septum.
-
Insert a needle connected to your inert gas line (e.g., from a balloon or a manifold) through the septum.
-
Insert a second, open needle (an "exit needle") to allow the displaced air to escape.[6][7]
-
Flush the system with a steady flow of inert gas for 5-10 minutes. For larger flasks, this time should be extended.
-
Remove the exit needle first, then the gas inlet needle to maintain positive pressure inside the flask.
-
-
Reagent & Solvent Transfer:
-
Use solvents that have been thoroughly degassed (see Q3).
-
Transfer liquid reagents using dry, gas-tight syringes that have been flushed with inert gas.[6][8]
-
To do this, "pull" inert gas from the headspace of your reaction flask into the syringe and "push" it out into the lab atmosphere. Repeat 3 times.[7]
-
Transfer solid reagents quickly under a positive flow of inert gas or use a glovebox for maximum protection.
-
Diagram: Inert Atmosphere Reaction Setup
Caption: Workflow for setting up an inert atmosphere reaction.
Q3: Beyond an inert atmosphere, what else can I do? Should I add an antioxidant?
A3: Yes, using an antioxidant can be an excellent secondary measure, especially during long reactions, workups, or for long-term storage. Antioxidants function by intercepting the radical chain reactions that propagate autoxidation.[9][10]
Phenolic compounds themselves are antioxidants, but they are consumed in the process.[11] A sacrificial, more easily oxidized compound can protect your desired molecule.
Table: Comparison of Common Synthetic Antioxidants
| Antioxidant | Mechanism | Typical Concentration | Solubility | Key Considerations |
| BHT (Butylated hydroxytoluene) | Radical Scavenger (H-atom donor)[12] | 0.01 - 0.1 mol% | High in organic solvents | Widely used, effective, and easily removed by chromatography. |
| Hydroquinone | Radical Scavenger, easily oxidized | 0.1 - 1 mol% | Moderate in polar organic solvents | Can sometimes be challenging to remove from the final product. |
| Ascorbic Acid (Vitamin C) | Radical Scavenger, Oxygen Scavenger[10] | Stoichiometric or catalytic | High in water, low in non-polar organics | Ideal for aqueous workups or reactions in polar protic solvents. |
| Tocopherol (Vitamin E) | Radical Scavenger (H-atom donor)[10] | 0.01 - 0.1 mol% | High in organic solvents | A "green" alternative, but can be more expensive. |
Causality: The choice of antioxidant depends on your reaction and workup conditions. For a standard organic synthesis in a solvent like THF or DCM, BHT is an excellent and cost-effective choice. For an aqueous workup where the product is extracted into an organic layer, adding ascorbic acid to the aqueous phase can prevent oxidation at the interface.
Part 3: Troubleshooting Guide - When Things Go Wrong
Even with precautions, problems can arise. This section provides a systematic way to diagnose and solve common issues.
Q4: I ran my reaction and the TLC plate looks clean. But after workup and sitting overnight, my crude NMR shows a new peak in the carboxylic acid region (~10-12 ppm) and the yield is low. What happened?
A4: This is a classic sign of oxidation occurring during the workup or concentration phase. When you quench the reaction and expose it to water and air (e.g., in a separatory funnel), you create a perfect environment for oxidation, which is often accelerated by trace metal impurities.
Troubleshooting Protocol:
-
Confirm Oxidation:
-
Tollens' Test: This classic test distinguishes aldehydes from ketones and carboxylic acids.[1][2] A positive test (silver mirror) on your starting material and a negative test on the impurity confirms the aldehyde has been consumed.[1]
-
Spectroscopy: Besides NMR, you can use HPLC-MS to identify the mass of the starting material and the expected carboxylic acid (M+16).[13][14] UV-Vis spectroscopy can also show changes in electronic transitions as the aldehyde is oxidized.[4]
-
-
Pinpoint the Source:
-
Workup: Did you use de-gassed water for your washes? Was the extraction performed quickly? Prolonged exposure in a separatory funnel is a common issue.
-
Solvents: Are your rotary evaporator and vacuum pump free of air leaks? Pulling air through your solution during concentration will rapidly oxidize it.
-
Purification: Was the column chromatography run with fresh, sparged solvents? Silica gel can be slightly acidic and its high surface area can promote air oxidation if not properly managed.
-
-
Implement a Solution:
-
Buffered/Antioxidant Workup: Wash the reaction mixture with a de-gassed, weakly acidic buffer (e.g., pH 4-5) to suppress phenoxide formation. Consider adding a small amount of a reducing agent like sodium bisulfite or an antioxidant like ascorbic acid to the aqueous wash.[15]
-
Minimize Air Exposure: Concentrate the solution on the rotary evaporator as quickly as possible without heating excessively. Break the vacuum with an inert gas, not air.
-
Inert Chromatography: If the compound is highly sensitive, consider running the flash chromatography under a positive pressure of nitrogen.
-
Table: Troubleshooting Phenolic Aldehyde Oxidation
| Symptom | Probable Cause | Recommended Solution(s) |
| Product discoloration (yellow/brown) | Polymerization/Aromatic Ring Oxidation | 1. Ensure strict inert atmosphere. 2. Purify immediately after synthesis. 3. Store purified product under Argon in the dark and cold.[16][17] |
| Low yield, carboxylic acid byproduct seen in NMR/LCMS | Oxidation during workup or purification | 1. Use degassed solvents for workup/chromatography. 2. Add an antioxidant (e.g., ascorbic acid) to the aqueous wash. 3. Concentrate the product under inert gas. |
| Reaction fails to go to completion, multiple unidentified spots on TLC | Contaminated reagents; Metal-catalyzed oxidation | 1. Use freshly purified starting materials. 2. Use high-purity, sparged solvents. 3. Consider adding a chelating agent (e.g., a small amount of EDTA) if metal contamination is suspected.[18] |
| Product degrades upon storage | Improper storage conditions | 1. Store under an inert gas (Argon is preferred as it's denser than air).[19] 2. Use an amber vial to protect from light.[20] 3. Store at low temperatures (-20°C). |
Part 4: Storage and Handling - Preserving Your Hard-Won Product
Q5: What are the absolute best practices for storing a purified, but sensitive, phenolic aldehyde?
A5: Proper storage is essential to ensure the long-term integrity of your compound for future experiments.
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap. The amber color protects against light-induced degradation.[20]
-
Atmosphere: After placing your solid or oil in the vial, flush the headspace thoroughly with Argon or Nitrogen before sealing. For high-value materials, consider a vial that can be flame-sealed under vacuum.
-
Temperature: Store the sealed vial in a freezer, preferably at -20°C or lower.[16] Ensure it is clearly labeled.
-
Handling for Use: When you need to use the compound, allow the vial to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold compound, which can introduce water and accelerate degradation.
References
- Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. (2020).
- Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. (2022).
- Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions | The Journal of Physical Chemistry A. (2022).
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI.
- Aldehyde to phenol derivative: Basic concept and complete reaction mechanism. (2020). YouTube.
- Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. (n.d.). Taylor & Francis Online.
- Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment. (n.d.).
- Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
- Selective oxidation of alcohols and aldehydes on metal catalysts. (n.d.).
- Oxidizing Agents. (1998). TigerWeb.
- Inert
- Inert
- Common Oxidizing Agents & Reducing Agents. (n.d.). ChemTalk.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015).
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
- Oxidizing agent. (n.d.). Wikipedia.
- 12.7: Oxidizing Agents. (2019). Chemistry LibreTexts.
- organic chemistry review - common oxidizing agents. (2022). YouTube.
- 19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Me
- Safety D
- [Chemical Knowledge]:Specification for storage and transport of phenolic resins for rubber. (n.d.). Domain Name.
- oxidation of aldehydes and ketones. (n.d.). Chemguide.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). Unknown Source.
- Phenolic acids: Natural versatile molecules with promising therapeutic applic
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). PMC.
- Colorimetric Recognition of Aldehydes and Ketones. (n.d.). University of Illinois.
- Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. (2022). PMC.
- Synthesis of aldehydes and ketones by the dehydrogenation of alcohols in the presence of a Raney nickel/aluminium isopropoxide/alumina catalyst. (2004).
- Phenol. (n.d.). Petrochemistry.eu.
- Phenol Guideline. (n.d.). Duke OESO.
- Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. (n.d.). ACS Earth and Space Chemistry.
- Phenol. (n.d.). Borealis.
- LC-MS investigation of oxidation products of phenolic antioxidants. (n.d.). Macquarie University.
- Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. (n.d.). Green Chemistry (RSC Publishing).
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.
- The Production of Aldehydes as a Result of Oxidation of Polyphenolic Compounds and its Relation to Wine Aging. (n.d.). Semantic Scholar.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 11. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. safety.duke.edu [safety.duke.edu]
- 17. borealisgroup.com [borealisgroup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. carlroth.com [carlroth.com]
Technical Support Center: Troubleshooting 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde Synthesis
Status: Senior Application Scientist Verified Ticket ID: CL-REARR-005 Subject: Optimization of Claisen Rearrangement for 5-Substituted Vanillin Derivatives[1][2]
Executive Summary: The "Yield Trap"
The synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (chemically synonymous with 5-Allylvanillin ) typically proceeds via the Claisen rearrangement of O-allylvanillin.[1][2]
If you are experiencing low yields (<40%), the failure point is almost certainly the Claisen Rearrangement step . This reaction requires high energy to overcome the activation barrier (
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.[1][2]
-
De-allylation: Cleavage of the ether bond without rearrangement.[1][2]
This guide provides a self-validating workflow to transition your yield from <40% to >85%.
Phase 1: Reaction Pathway & Logic
Before troubleshooting, verify your mechanistic pathway.[2] The reaction must proceed via a [3,3]-sigmatropic rearrangement.[1][2]
Figure 1: The synthetic pathway.[2][3][4][5][6] Note that the intermediate ether must be isolated and pure before attempting the rearrangement.
Phase 2: The Precursor Check (O-Allylation)
Low yield downstream often stems from impure starting material. The synthesis of the intermediate 4-allyloxy-3-methoxybenzaldehyde should be near-quantitative (>95%).[1][2]
-
Protocol: Vanillin (1 eq), Allyl Bromide (1.2 eq),
(2 eq) in Acetone or DMF at reflux. -
Checkpoint: If this step yields <90%, stop.
-
Issue: C-alkylation (rare with
) or incomplete reaction.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fix: Ensure
is anhydrous.[1] Use Acetone (easier workup) and reflux for 4–6 hours.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purity Test: The intermediate should be a white/pale yellow solid (mp ~34-36°C).[1][2] If it is an oil, it contains residual solvent or allyl bromide, which will carbonize in the next step.
-
Phase 3: The Critical Step (Claisen Rearrangement)
This is the bottleneck. Choose Method A if you have access to a microwave reactor (Highly Recommended).[2] Choose Method B for conventional heating.[1][2]
Method A: Microwave-Assisted (Gold Standard)
Microwave irradiation provides rapid, uniform heating that minimizes the time the aldehyde is exposed to degradation temperatures.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[1][2]
-
Parameters:
-
Temperature: 200°C
-
Time: 30–60 minutes (Monitor by TLC/LCMS)
-
Power: Dynamic (set T as priority)
-
-
Why this works: The reaction completes before polymerization kinetics can dominate.[1][2]
-
Expected Yield: 85–92%
Method B: Thermal Rearrangement (Flux Method)
If you lack a microwave, you must use a high-boiling solvent to act as a heat sink and dilute intermolecular polymerization. Do not run this neat (solvent-free) unless on a <100mg scale.
-
Solvent: N,N-Dimethylaniline (DMA) or N,N-Diethylaniline.[1][2] (Boiling point ~194°C matches the activation energy).
-
Protocol:
-
Dissolve intermediate in DMA (1g/5mL).
-
Degas with Argon for 15 mins (Crucial: Oxygen accelerates aldehyde oxidation).
-
Reflux vigorously (
C) for 4–6 hours. -
Cool immediately in an ice bath to stop side reactions.
-
-
Workup: Wash the organic layer with dilute HCl to remove the aniline solvent.[1]
Phase 4: Purification (The "Secret Weapon")
Separating the product from unreacted starting material or tar can be difficult via column chromatography due to similar polarity. Use Bisulfite Adduct Purification .[1][2]
The Logic: Aldehydes form water-soluble bisulfite adducts.[1][2] Non-aldehyde impurities (tars, decarbonylated phenols) do not.
Step-by-Step Protocol:
-
Extraction: Dissolve your crude reaction mixture in minimal organic solvent (Ether or EtOAc).[2]
-
Formation: Add saturated aqueous Sodium Bisulfite (
, 3 eq) and stir vigorously for 1 hour. A precipitate may form (the adduct).[7] -
Separation:
-
Release: Treat the solid/aqueous layer with dilute
or HCl (pH < 2) and heat gently ( C) for 30 mins to hydrolyze the adduct. -
Recovery: Extract the liberated aldehyde into EtOAc, dry (
), and concentrate.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic flow for yield optimization.
Data Summary: Optimization Parameters
| Parameter | Traditional Thermal | Optimized Microwave |
| Solvent | N,N-Dimethylaniline / Neat | NMP (N-methylpyrrolidone) |
| Temperature | ||
| Time | 4–12 Hours | 30–60 Minutes |
| Atmosphere | Argon (Strict) | Sealed Vessel (Autogenic) |
| Typical Yield | 45–60% | 85–92% |
| Major Byproduct | Polymerized Tar | Unreacted Starting Material |
References
-
Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde via Microwave Irradiation. Source: ChemicalBook / Literature Precedents.[1][2][7][8] Context: Establishes the 92% yield protocol using NMP and microwave heating.
-
Microwave-assisted Claisen rearrangements of allyl tetronates and tetramates. Source: Tetrahedron Letters (via Sci-Hub/ResearchGate).[1][2] Context: Validates the acceleration of [3,3]-sigmatropic rearrangements under microwave conditions (20-60 min vs hours). [9]
-
Bisulfite Purification of Aldehydes (Vanillin Derivatives). Source: PrepChem / Standard Organic Protocols.[1][2] Context: Describes the general method for separating hydroxy-methoxy-benzaldehydes from non-aldehyde impurities using sodium bisulfite.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric catalytic [1,3]- or [3,3]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Claisen Rearrangement [organic-chemistry.org]
- 9. Sci-Hub. Microwave-accelerated Claisen rearrangements of allyl tetronates and tetramates / Tetrahedron Letters, 2004 [sci-hub.sg]
Improving purity of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde post-synthesis
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (commonly referred to as 5-Allylvanillin ) via the Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde has yielded a suboptimal product.
This molecule presents a unique purification paradox: it possesses three distinct reactive functionalities—a phenol , an aldehyde , and an allyl alkene . Standard purification often fails because:
-
Isomeric Similarity: The starting material (O-allyl ether) and the product (C-allyl phenol) are constitutional isomers with identical molecular weights (
g/mol ), rendering Mass Spectrometry (MS) ineffective for quick purity checks. -
Thermal Instability: The allyl group and aldehyde are susceptible to oxidation and polymerization at high temperatures, making aggressive distillation risky.
This guide prioritizes chemical selectivity over physical separation to achieve pharmaceutical-grade purity (>98%).
Module 1: Diagnosis & Triage
Before initiating a purification protocol, confirm the nature of your impurity using this diagnostic matrix.
| Observation | Probable Cause | Recommended Action |
| TLC: Two spots with very similar | Incomplete Conversion: The less polar spot is likely unreacted O-allyl ether starting material.[1] | Protocol B (Acid-Base Extraction) |
| Appearance: Dark brown/black tar or oil.[1] | Oxidative Polymerization: Aldehyde oxidation or thermal degradation during rearrangement.[1] | Protocol A (Bisulfite) followed by Recrystallization. |
| H-NMR: Extra peaks in the aromatic region, but allyl signals are clean.[1] | Isomerization: Migration of the allyl group to the wrong position (rare in vanillin derivatives due to blocking) or para-Claisen byproducts. | Protocol C (Recrystallization) |
| Odor: Sharp, acrid smell (distinct from vanillin). | Benzoic Acid Contamination: Oxidation of the aldehyde to carboxylic acid. | Protocol B (Bicarbonate Wash) |
Visualizing the Decision Process
Caption: Figure 1. Triage workflow for selecting the appropriate purification strategy based on impurity profile.
Module 2: Chemical Purification Protocols
These methods utilize the chemical reactivity of the functional groups to separate the product from impurities.
Protocol A: Sodium Bisulfite Adduct Purification
Best for: Removing non-aldehyde impurities (tars, polymerization products, isomers lacking the CHO group). Mechanism: The aldehyde forms a water-soluble sulfonate adduct.[1] Impurities remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde.
Step-by-Step:
-
Preparation: Dissolve 10 g of crude material in 40 mL of Toluene (or Ethyl Acetate).
-
Adduct Formation:
-
Prepare a saturated solution of Sodium Bisulfite (
) in water (approx. 40% w/v). -
Add 50 mL of the bisulfite solution to the organic phase.
-
CRITICAL: Stir vigorously for 2–4 hours. A thick, white precipitate (the adduct) should form.
-
-
Separation:
-
Filter the solid adduct via vacuum filtration.
-
Wash the solid cake with 20 mL cold toluene (removes non-aldehyde organic impurities) and 20 mL diethyl ether.
-
Note: If no solid forms, separate the aqueous layer (which contains the dissolved adduct) and wash it with fresh toluene.
-
-
Regeneration:
-
Suspend the solid adduct (or the aqueous solution) in 50 mL of water.
-
Slowly add 10%
or saturated until pH reaches ~1-2 (acid) or ~10 (base).[1] Acid hydrolysis is generally preferred for phenols to prevent phenolate oxidation. -
Stir for 30 minutes until the solid disappears and oil separates.
-
-
Recovery: Extract the regenerated aldehyde into Dichloromethane (DCM) (
mL). Dry over and evaporate.
Protocol B: Acid-Base Extraction (Phenolic Separation)
Best for: Removing unreacted O-allyl ether (starting material).[1]
Mechanism: The product is a phenol (
Step-by-Step:
-
Dissolution: Dissolve crude mixture in Diethyl Ether or Ethyl Acetate.
-
Extraction:
-
Extract with 5%
solution ( ). -
Caution: Keep the extraction cold (
) to minimize aldehyde polymerization in base.
-
-
Washing:
-
Keep the Aqueous Layer (contains product as phenolate).
-
Discard the Organic Layer (contains unreacted ether/starting material).
-
Optional: Wash the basic aqueous layer once with fresh ether to ensure all neutral organics are removed.
-
-
Acidification:
-
Cool the aqueous layer in an ice bath.
-
Acidify dropwise with 2M
until pH 3. The product should precipitate or oil out.
-
-
Isolation: Extract with Ethyl Acetate, dry over
, and concentrate.
Module 3: Physical Purification Protocols
Protocol C: Recrystallization
Best for: Final polishing to achieve >99% purity and removing trace isomers.
Solvent System Guide:
| Solvent System | Ratio (v/v) | Notes |
|---|---|---|
| Toluene : Heptane | 1 : 2 | Recommended. Dissolve in hot toluene; add heptane until turbid.[1] Cool slowly. |
| Ethanol : Water | 1 : 1 | Good yield, but requires careful drying to remove water. |
| Cyclohexane | 100% | Works for highly pure crude; poor solubility for tars.[1] |
Procedure:
-
Dissolve crude solid in the minimum amount of boiling solvent (e.g., Toluene).
-
If insoluble dark particles remain, perform a hot filtration .
-
Remove from heat and add the anti-solvent (e.g., Heptane) dropwise until a faint cloudiness persists.
-
Add one drop of the good solvent (Toluene) to clear it.
-
Allow to cool to room temperature undisturbed, then place in a fridge (
) for 4 hours. -
Filter crystals and wash with cold Heptane.[1]
Module 4: FAQs & Troubleshooting
Q: My product turned pink/red during storage. Is it ruined? A: This indicates surface oxidation of the phenol to a quinone-like species.
-
Fix: Recrystallize (Protocol C) using a solvent containing a trace of sodium metabisulfite, or simply wash the crystals with cold methanol.
-
Prevention:[1] Store under Argon/Nitrogen in amber vials at
.
Q: I see a spot on TLC at the baseline that won't move. A: This is likely polymerized aldehyde or carboxylic acid salts.
-
Fix: Filter the solution through a short pad of silica gel using 10% EtOAc/Hexanes before attempting recrystallization.
Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary if Chemical Protocols A/B are used.
-
Stationary Phase: Silica Gel (Acid washed is better to prevent streaking).
-
Eluent: Gradient from 100% Hexanes
20% EtOAc/Hexanes.[1] -
Note: The phenol tailing can be reduced by adding 1% Acetic Acid to the eluent.
Visualizing the Bisulfite Mechanism
Caption: Figure 2.[1] Mechanism of Sodium Bisulfite purification. Only the aldehyde functionality reacts to form the solid adduct, leaving non-aldehyde impurities in solution.
References
-
Claisen, L. (1912).[2][3] "Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (See Section: Purification of Aldehydes via Bisulfite Adducts).
-
BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde." BenchChem Protocols.
-
Organic Syntheses. (1990). "Claisen Rearrangement of Allyl Vinyl Ethers." Organic Syntheses, Coll. Vol. 7, p.177.
-
ChemicalBook. (2024). "Product Monograph: this compound."
Sources
Issues with compound stability and storage for 5-allylvanillin
Executive Overview: The "Triple Threat" Molecule
As researchers, we often underestimate 5-allylvanillin because it resembles stable vanilla flavorants.[1] However, this compound presents a unique "triple threat" of instability due to its three reactive functional groups interacting simultaneously:[1]
-
Aldehyde (-CHO): Susceptible to auto-oxidation to carboxylic acids.
-
Phenol (-OH): Prone to oxidative coupling (browning) and quinone formation.
-
Allyl Group (-CH₂-CH=CH₂): Vulnerable to radical polymerization and cross-linking, especially under UV light or heat.
This guide moves beyond generic "store in a cool dry place" advice to provide mechanism-based troubleshooting.
Troubleshooting Matrix: Rapid Diagnostics
Use this table to identify the state of your compound immediately.
| Symptom | Diagnosis | Chemical Mechanism | Status | Action Required |
| White/Pale Yellow Crystalline Solid | Optimal | N/A | Pass | Proceed with experiment. |
| Dark Yellow/Orange Discoloration | Surface Oxidation | Formation of quinone methides or conjugated oligomers via the phenol group. | Caution | Purify if using for kinetic studies; okay for crude synthesis. |
| Gummy/Sticky Residue | Polymerization | Radical cross-linking of the allyl tail (allylbenzene-type polymerization). | Critical | STOP. High risk of solubility failure. Attempt rescue (See SOP-02). |
| White Crust/Clumping | Hydrolysis/Hydration | Moisture absorption leading to hydrate formation or acid conversion. | Warning | Dry under vacuum over P₂O₅. |
| Acrid/Vinegar Smell | Deep Oxidation | Conversion of aldehyde to 3-allyl-4-hydroxy-5-methoxybenzoic acid. | Fail | Recrystallize immediately to remove acid byproduct. |
Deep Dive Q&A: Mechanisms & Causality
Q1: Why did my sample turn into a gummy oil even though it was stored in the fridge?
The Scientist's Verdict: You likely encountered allyl-driven radical polymerization , possibly catalyzed by trace oxygen or light.
The Mechanism: Unlike standard vanillin, the allyl group at the 5-position acts similarly to styrene or eugenol. Even at 4°C, if the container is not light-tight (amber) or if there is headspace oxygen, a slow radical chain reaction can occur.[1] The "gum" is a low-molecular-weight oligomer.
-
Causality: The phenolic hydrogen atom is abstractable (Bond Dissociation Energy ~85 kcal/mol). Once abstracted by a radical initiator (like singlet oxygen), the resulting phenoxy radical can delocalize to the allyl side chain, triggering cross-linking [1].[1]
Q2: Can I use Nitrogen (N₂) to purge the vial?
The Scientist's Verdict: Nitrogen is acceptable, but Argon (Ar) is superior and recommended for 5-allylvanillin.[1]
The Logic: Nitrogen is lighter than air. When you sparge a vial and then remove the needle to cap it, N₂ floats out, allowing oxygen to re-enter.[1] Argon is denser than air; it settles as a heavy "blanket" over your crystals, remaining in place while you cap the vial.[1] For compounds with an allyl moiety susceptible to auto-oxidation, this difference is critical [2].[1]
Q3: My LC-MS shows a peak at M+16. What is it?
The Scientist's Verdict: This is the carboxylic acid derivative (3-allyl-4-hydroxy-5-methoxybenzoic acid).
The Mechanism: This is the classic "aldehyde death" pathway. Atmospheric oxygen attacks the carbonyl carbon. In the presence of the phenolic proton, this auto-oxidation is accelerated via a radical mechanism. This impurity is acidic and can disrupt base-catalyzed reactions (like Knoevenagel condensations) by neutralizing your catalyst.
Visualization: Degradation Pathways & Storage Logic
Figure 1: The Degradation Cascade
This diagram illustrates how environmental triggers force 5-allylvanillin into different failure states.
Caption: Figure 1. Environmental triggers leading to specific chemical degradation endpoints for 5-allylvanillin.
Figure 2: Storage Decision Tree
Follow this logic to determine the correct storage protocol based on your usage frequency.
Caption: Figure 2.[2] Decision matrix for storage conditions. Note the strict prohibition on long-term solution storage.
Standard Operating Protocols (SOPs)
SOP-01: Best Practice Storage
Objective: Prevent radical initiation and oxidation.
-
Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (plastics are permeable to O₂).[1]
-
Atmosphere: Sparge the vial with Argon gas for 30 seconds before capping.
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis [3].[1]
-
SOP-02: The "Bisulfite Rescue" (Purification)
Objective: Recover pure 5-allylvanillin from a brown/oxidized sample. This exploits the aldehyde's ability to form a water-soluble bisulfite adduct, leaving polymeric impurities behind [4].
-
Dissolve: Dissolve the crude/degraded sample in a minimal amount of diethyl ether or ethyl acetate.
-
Extract: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃).[1]
-
Result: The 5-allylvanillin forms a bisulfite adduct and moves into the aqueous layer . Impurities (dimers, polymers) stay in the organic layer.[1]
-
-
Separate: Keep the aqueous layer . Discard the organic layer.
-
Regenerate: Acidify the aqueous layer carefully with dilute H₂SO₄ (to pH ~2-3) while stirring.
-
Result: The adduct breaks, and pure 5-allylvanillin precipitates or oils out.
-
-
Recover: Extract the aqueous mixture with fresh ether/DCM, dry over MgSO₄, and evaporate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1533806, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]1]
-
U.S. Food and Drug Administration (1986). Guidance for Industry: Drug Stability Guidelines. Retrieved from [Link]1]
-
World Health Organization (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (Annex 2). Retrieved from [Link]1]
-
Schoeffel, E. W. (1962). Vanillin purification.[1][3] U.S. Patent No.[3][4] 3,049,566.[4] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from 1]
Sources
Technical Support Center: A Researcher's Guide to Non-Chromatographic Aldehyde Purification
Welcome to the technical support center for aldehyde purification. This guide is designed for researchers, scientists, and professionals in drug development seeking robust, scalable, and efficient alternatives to chromatographic separation of aldehydes. Here, we move beyond theoretical discussions to provide field-proven insights and detailed, troubleshooting-focused protocols. Our aim is to empower you with the practical knowledge to select and execute the optimal purification strategy for your specific aldehyde and experimental context.
A Word on Aldehyde Reactivity and Impurities
Aldehydes are a cornerstone of synthetic chemistry, yet their inherent reactivity presents unique purification challenges. The primary culprits in crude aldehyde mixtures are often the corresponding carboxylic acid (from over-oxidation), the starting alcohol (from incomplete reaction), and aldol condensation byproducts. This guide provides methods to selectively target and remove these impurities, delivering a final product of high purity.
Section 1: Purification via Reversible Derivatization
Derivatization is a powerful technique that temporarily alters the chemical properties of the aldehyde, allowing for its separation from non-reactive impurities. The aldehyde is then regenerated in a subsequent step.
The Bisulfite Adduct Method: A Workhorse for Aldehyde Purification
This is one of the most reliable and widely used methods for selectively isolating aldehydes.[1] It relies on the nucleophilic addition of a bisulfite salt to the aldehyde's carbonyl group, forming a crystalline α-hydroxy sulfonate adduct. This adduct is typically insoluble in organic solvents and can be easily separated.[1]
Q1: My bisulfite adduct is not precipitating, or the yield is very low. What's going wrong?
-
Possible Cause 1: Adduct Solubility. The bisulfite adducts of low molecular weight or highly polar aldehydes can be soluble in the reaction mixture.[1][2]
-
Possible Cause 2: Steric Hindrance. Aldehydes with significant steric bulk around the carbonyl group may react slowly or not at all.[2]
-
Solution: Increase the reaction time and ensure vigorous stirring to maximize contact between reactants. If the reaction still does not proceed, this method may not be suitable for your substrate.
-
-
Possible Cause 3: Reagent Quality. The sodium bisulfite or metabisulfite solution should be freshly prepared and saturated to ensure its potency.[2]
-
Solution: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite for optimal results.[1]
-
Q2: I've formed a solid at the interface of the organic and aqueous layers during extraction. What is it?
-
Possible Cause: This is likely the bisulfite adduct of a non-polar aldehyde, which has limited solubility in both the organic and aqueous phases.[4]
-
Solution: Filter the entire biphasic mixture through a pad of Celite to collect the solid adduct. The filtrate can then be separated into its respective layers.[4]
-
Q3: How do I regenerate the pure aldehyde from the bisulfite adduct?
-
The Principle: The bisulfite addition is reversible. By increasing the pH, the equilibrium is shifted back towards the starting materials, liberating the free aldehyde.[4]
-
Solution: The adduct (either filtered or in the aqueous layer) is treated with a base, such as sodium hydroxide or sodium carbonate, until the solution is strongly basic (pH > 10).[4] The regenerated aldehyde can then be extracted into an organic solvent.
-
Protocol 1.1.1: Purification of an Aromatic Aldehyde
-
Dissolve the crude aromatic aldehyde mixture in methanol.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for at least 30 seconds. A white precipitate of the adduct may form.[1]
-
Add deionized water and an immiscible organic solvent (e.g., a 9:1 hexanes/ethyl acetate mixture). Shake again to partition the layers.[1]
-
Separate the layers. The aqueous layer (and any solid precipitate) contains the aldehyde adduct.
-
To regenerate the aldehyde, add an organic solvent (e.g., ethyl acetate) to the aqueous layer/adduct slurry.
-
Slowly add 10% aqueous sodium hydroxide solution with stirring until the solution is basic and the solid dissolves.
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified aldehyde.
Protocol 1.1.2: Purification of an Aliphatic Aldehyde
-
The procedure is similar to that for aromatic aldehydes, with a key difference in the initial solvent. Dimethylformamide (DMF) is often used as a co-solvent to improve the removal rates of aliphatic aldehydes.[1]
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Girard's Reagents: For Water-Soluble Derivatives
Girard's reagents (T and P) react with aldehydes and ketones to form water-soluble hydrazones. This property is exploited to separate the carbonyl compound from water-insoluble impurities. The aldehyde can be regenerated by acid-catalyzed hydrolysis.[5]
Q1: The yield of my recovered aldehyde is low after hydrolysis. Why?
-
Possible Cause: Incomplete Hydrolysis. The hydrazone may not have been fully hydrolyzed back to the aldehyde.
-
Solution: Ensure the pH is sufficiently acidic (typically pH 1-2 with HCl) and allow for adequate reaction time, with gentle heating if necessary. Monitor the reaction by TLC to confirm the disappearance of the hydrazone.
-
-
Dissolve the crude aldehyde mixture in ethanol containing a small amount of acetic acid.
-
Add Girard's Reagent T or P and stir at room temperature or with gentle heating.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether) to remove non-carbonyl impurities.[5]
-
The aqueous layer containing the Girard derivative is then acidified with hydrochloric acid and heated to regenerate the aldehyde.[5]
-
The purified aldehyde is then extracted from the aqueous solution with an organic solvent.
Dimedone Derivatives: Specific for Aldehydes
Dimedone is highly selective for aldehydes, forming crystalline derivatives that are easily filtered.[6] This method is particularly useful when ketones are present as impurities.
Q1: My dimedone derivative is not precipitating.
-
Possible Cause: Solvent Choice. The derivative may be too soluble in the chosen solvent.
-
Solution: Try a mixed solvent system, such as ethanol/water, to decrease the solubility of the derivative.[5]
-
-
Dissolve the crude aldehyde mixture and a stoichiometric amount of dimedone in ethanol or an ethanol/water mixture.[5]
-
The reaction can be catalyzed by a small amount of a base like piperidine.
-
Stir the mixture; the crystalline derivative should precipitate.
-
Collect the solid by filtration and wash with cold solvent.
-
Regeneration of the aldehyde can be achieved, though conditions may need to be optimized based on the aldehyde's stability.[5]
Section 2: Purification by Distillation
Distillation is a powerful technique for purifying liquid aldehydes, separating them from non-volatile impurities or other liquids with significantly different boiling points.
| Aldehyde | Boiling Point (°C) | Water Solubility |
| Formaldehyde | -19 | Very soluble |
| Acetaldehyde | 20.2 | Miscible |
| Propanal | 49 | 16 g/100 mL |
| Butanal | 74.8 | 7 g/100 mL |
| Benzaldehyde | 178.1 | 0.3 g/100 mL |
Note: Data compiled from various sources.[7][8][9]
Q1: The temperature is fluctuating during distillation.
-
Possible Cause 1: Inefficient Column Packing (Fractional Distillation). This can lead to poor separation and an unstable boiling point.
-
Possible Cause 2: Bumping. Sudden, violent boiling can cause temperature fluctuations.
Q2: My aldehyde is decomposing in the distillation pot.
-
Possible Cause: High Temperature. Aldehydes can be prone to polymerization or decomposition at elevated temperatures.[10]
Q3: The distillation is proceeding very slowly or has stopped.
-
Possible Cause: Insufficient Heating or Heat Loss.
-
Solution: Ensure the heating mantle is set to a temperature about 20-30°C above the aldehyde's boiling point. Insulate the distillation column to prevent heat loss.[10]
-
Protocol 2.1: Fractional Distillation (Atmospheric Pressure)
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the distillation flask with the crude aldehyde and a magnetic stir bar. The flask should not be more than two-thirds full.
-
Begin heating and stirring.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure aldehyde.
Protocol 2.2: Vacuum Distillation
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed. Use a Claisen adapter to minimize bumping.[12]
-
Connect the apparatus to a vacuum trap and a vacuum source.
-
Turn on the vacuum and allow the pressure to stabilize before beginning to heat.
-
Heat the flask gently while stirring.
-
Collect the distillate at the reduced-pressure boiling point.
Caption: Generalized workflow for purification of aldehydes by distillation.
Section 3: Purification by Crystallization
For solid aldehydes or solid derivatives, crystallization is a highly effective purification method. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Q1: My aldehyde derivative is "oiling out" instead of crystallizing.
-
Possible Cause: High Solute Concentration or Rapid Cooling. This occurs when the compound comes out of solution above its melting point.[14][15]
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[14]
-
Q2: No crystals are forming, even after the solution has cooled.
-
Possible Cause 1: Too Much Solvent Was Used. The solution is not saturated.
-
Possible Cause 2: Supersaturation. The solution is supersaturated, but crystallization has not been initiated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[16]
-
Q3: The yield of recovered crystals is very low.
-
Possible Cause: Too Much Solvent or Excessive Washing. A significant amount of the product may remain dissolved in the mother liquor or be washed away.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. When washing the filtered crystals, use a minimal amount of ice-cold solvent.[16]
-
-
Solvent Selection: Choose a solvent in which the derivative has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid derivative to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for instance, in a desiccator under vacuum.
Caption: Workflow for purification of solid aldehyde derivatives by crystallization.
Section 4: Safety Precautions
Working with aldehydes requires strict adherence to safety protocols due to their potential toxicity and flammability.
-
Engineering Controls: Always handle aldehydes in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are often recommended).[8][18]
-
Distillation Safety: Never distill to dryness, as this can lead to the formation of explosive peroxides. Ensure that distillation setups are securely clamped and that cooling water is flowing correctly. For vacuum distillations, use glassware that is free of cracks or defects to prevent implosion.[13][19][20]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
This guide provides a framework for approaching non-chromatographic aldehyde purification. The optimal method will always depend on the specific properties of your aldehyde and the impurities present. Careful planning and small-scale trials are recommended before scaling up any purification procedure.
References
-
General procedures for the purification of Aldehydes. (n.d.). LookChem. Retrieved February 12, 2026, from [Link]
-
Recrystallization. --->. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]
-
Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved February 12, 2026, from [Link]
-
Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved February 12, 2026, from [Link]
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Homework.Study.com. Retrieved February 12, 2026, from [Link]
-
physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry. Retrieved February 12, 2026, from [Link]
-
Workup: Aldehydes. (n.d.). University of Rochester Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Distillations. (n.d.). University of Illinois Urbana-Champaign Environmental Health & Safety. Retrieved February 12, 2026, from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved February 12, 2026, from [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite. (2021, April 2). Reddit. Retrieved February 12, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 12, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Best Practices for Operating Molecular Distillation Equipment Safely. (n.d.). Lab Society. Retrieved February 12, 2026, from [Link]
-
Natural Aldehyde-Chitosan Schiff Base: Fabrication, pH-Responsive Properties, and Vegetable Preservation. (2023, July 31). MDPI. Retrieved February 12, 2026, from [Link]
-
How susceptible are Schiff base imine linkages to hydrolysis under acidic aqueous conditions? (2012, October 27). ResearchGate. Retrieved February 12, 2026, from [Link]
-
The Girard reagents. (n.d.). Journal of Chemical Education. Retrieved February 12, 2026, from [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 12, 2026, from [Link]
-
Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. (2022, March 13). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved February 12, 2026, from [Link]
-
1.2.3.4: Step-by-Step Procedures for Fractional Distillation. (2022, August 7). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
The release of aldehyde from aldehyde-chitosan Schiff bases under... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Brindle Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes. (n.d.). University of Rochester Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (2024, December 19). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. (2023, May 21). ResearchGate. Retrieved February 12, 2026, from [Link]
-
How can I remove aldehyde from a schiff base reaction? (2020, May 28). ResearchGate. Retrieved February 12, 2026, from [Link]
-
5.3: Fractional Distillation. (2021, March 5). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Sulzer. Retrieved February 12, 2026, from [Link]
-
The Girard reagents. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. csub.edu [csub.edu]
- 19. ehs.gatech.edu [ehs.gatech.edu]
- 20. njhjchem.com [njhjchem.com]
Technical Support Center: Managing Thermal Degradation in High-Temperature Reactions
Welcome to the Technical Support Center for High-Temperature Reaction Management. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with thermal degradation during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in established scientific principles.
I. Troubleshooting Guide: Unexpected Reaction Outcomes
This section addresses common problems arising from thermal degradation and offers systematic approaches to identify and resolve the root causes.
Issue 1: Low Yield of the Desired Product with Concurrent Formation of Unidentified Impurities.
Q: My high-temperature reaction is resulting in a low yield of my target molecule and a complex mixture of byproducts. How can I determine if thermal degradation is the cause and mitigate it?
A: This is a classic indicator of thermal degradation, where the desired product or starting materials decompose under the reaction conditions. The key is to systematically investigate the thermal stability of your components and optimize the reaction parameters.
Underlying Causality: Thermal decomposition is a process where heat provides the activation energy to break chemical bonds, leading to the formation of unintended side products.[1] This process is highly dependent on both temperature and time.[2] Many organic molecules have a specific decomposition temperature at which they begin to break down into simpler substances.[1]
Step-by-Step Troubleshooting Protocol:
-
Thermal Stability Analysis of Reactants and Product:
-
Technique: Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperatures of your starting materials and, if possible, your purified product.[3][4]
-
Procedure:
-
Interpretation: If the decomposition onset temperature of any component is close to your reaction temperature, thermal degradation is highly probable.
-
-
Reaction Profile Analysis:
-
Technique: Monitor the reaction progress over time at the current reaction temperature.
-
Procedure:
-
Set up the reaction as usual.
-
Withdraw aliquots at regular intervals.
-
Analyze the aliquots by a suitable method (e.g., HPLC, GC, NMR) to quantify the concentrations of starting materials, the desired product, and key byproducts.
-
-
Interpretation: If you observe the concentration of the desired product increasing initially and then decreasing over time, it is a strong indication that your product is degrading under the reaction conditions.
-
-
Optimization of Reaction Parameters:
-
Temperature Reduction: The most direct approach is to lower the reaction temperature. Even a small decrease can significantly reduce the rate of degradation.[7]
-
Reaction Time: Shorten the reaction time to minimize the exposure of the product to high temperatures.[7] This is particularly crucial if the product is the least stable component.
-
Heating Rate: A slower heating rate can sometimes prevent localized overheating and reduce degradation.[8][9] Conversely, for some reactions, rapid heating to the target temperature can be beneficial. Experimentation is key.
-
Issue 2: Inconsistent Results and Poor Reproducibility in High-Temperature Reactions.
Q: I am struggling to reproduce my results for a high-temperature synthesis. The product yield and purity vary significantly between batches, even when I follow the same procedure. What could be the issue?
A: Inconsistent heating, mass and heat transfer limitations, or the presence of catalytic impurities can lead to poor reproducibility in high-temperature reactions.
Underlying Causality: Non-uniform temperature distribution within the reactor can create "hot spots" where the local temperature is significantly higher than the setpoint, leading to accelerated degradation.[10] Mass transfer limitations can also play a role, where the rate of diffusion of reactants is slower than the rate of reaction, causing localized concentration gradients and side reactions.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent high-temperature reactions.
Detailed Troubleshooting Steps:
-
Ensure Uniform Heating:
-
Action: Switch from a hot plate to a heating mantle or an oil bath for more even heat distribution. Use a thermometer placed directly in the reaction mixture to monitor the internal temperature.
-
Rationale: Hot plates can create significant temperature gradients, leading to localized overheating.
-
-
Improve Agitation:
-
Action: For viscous reaction mixtures or larger scale reactions, a magnetic stir bar may be insufficient. Use an overhead mechanical stirrer to ensure efficient mixing.
-
Rationale: Proper agitation improves heat and mass transfer, preventing the formation of hot spots and ensuring a homogeneous reaction environment.[13]
-
-
Evaluate Solvent Choice:
-
Action: If the reaction temperature is close to the boiling point of your solvent, consider switching to a higher-boiling solvent.
-
Rationale: Vigorous boiling can lead to temperature fluctuations and potential splashing of reactants onto the hot walls of the flask, causing decomposition.
-
-
Screen for Catalytic Impurities:
-
Action: Trace metals from starting materials or the reaction vessel can sometimes catalyze degradation pathways.[14] Analyze your starting materials for trace metal content. If using a metal reactor, consider a glass-lined alternative.
-
Rationale: Certain metals can lower the activation energy for decomposition reactions, leading to unexpected side products.[14]
-
II. Frequently Asked Questions (FAQs)
Catalysis and Thermal Degradation
Q: Can a catalyst help to reduce thermal degradation?
A: Yes, in many cases, a catalyst can be a powerful tool to mitigate thermal degradation.
Expertise & Experience: By providing an alternative reaction pathway with a lower activation energy, a catalyst can allow the desired reaction to proceed at a lower temperature, thereby avoiding the temperature range where significant thermal degradation occurs.[15] The use of catalysts can also improve the selectivity of the reaction, minimizing the formation of undesired byproducts.[16]
Example: In polyurethane degradation for recycling, catalysts can significantly increase the rate of depolymerization, allowing the process to be carried out at lower temperatures and with higher efficiency.[17] Similarly, in the thermal decomposition of ammonium perchlorate, a component of solid propellants, catalysts like copper oxides can lower the decomposition temperature and increase the heat release.[18]
Reaction Kinetics and Modeling
Q: How can I use kinetic analysis to better understand and control thermal degradation in my reaction?
A: Kinetic analysis is a crucial tool for quantifying the rate of thermal degradation and predicting the impact of changing reaction conditions.
Trustworthiness: By performing a kinetic analysis, you can determine the activation energy (Ea) and the pre-exponential factor (A) for the degradation reaction, which are key parameters in the Arrhenius equation.[19][20] This information allows you to model the degradation process and make informed decisions about process optimization.[21]
Experimental Protocol for Kinetic Analysis using TGA:
-
Data Collection:
-
Isoconversional Methods:
-
Apply model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, to the TGA data.[22][23] These methods allow for the determination of the activation energy as a function of the extent of conversion without assuming a specific reaction model.[23]
-
-
Data Analysis:
-
Plot the logarithm of the heating rate versus the inverse of the temperature for a given conversion level. The slope of the resulting line is proportional to the activation energy.
-
-
Kinetic Modeling:
-
Once the activation energy is determined, you can use this information to predict the rate of degradation at different temperatures and design your reaction conditions to minimize product loss.
-
| Parameter | Description | How it Helps Manage Degradation |
| Activation Energy (Ea) | The minimum energy required to initiate the degradation reaction.[19] | A higher Ea indicates greater thermal stability. This value helps in setting a maximum operating temperature. |
| Pre-exponential Factor (A) | A measure of the frequency of collisions in the correct orientation for a reaction to occur. | Used in conjunction with Ea to calculate the specific rate constant at a given temperature. |
| Reaction Order (n) | Describes how the rate of reaction is affected by the concentration of the reactants.[19] | Understanding the reaction order can help in optimizing reactant concentrations to minimize degradation. |
Preventative Measures and Best Practices
Q: What are some general best practices for preventing thermal degradation in high-temperature reactions?
A: Proactive measures during experimental design and execution are key to minimizing thermal degradation.
Authoritative Grounding: The principles of safe and efficient high-temperature reactions are well-established in the chemical literature and safety guidelines.
Core Principles for Mitigating Thermal Degradation:
Caption: Key strategies for the prevention of thermal degradation.
-
Conduct a Thorough Hazard Assessment: Before starting any high-temperature reaction, evaluate the thermal stability of all reactants, intermediates, products, and byproducts.[24][25] Consider the potential for runaway reactions, especially for exothermic processes.[26][27]
-
Ensure Precise Temperature Control: Use reliable heating equipment and monitor the internal reaction temperature continuously.[28] Avoid localized overheating by ensuring uniform heat distribution and efficient stirring.
-
Work Under an Inert Atmosphere: For oxygen-sensitive compounds, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent thermal-oxidative degradation.[29][30]
-
Consider the Use of Stabilizers: In some cases, the addition of thermal stabilizers or antioxidants can inhibit degradation pathways.[31][32][33]
-
Scale Up with Caution: When scaling up a reaction, re-evaluate the heat transfer characteristics of your system. Heat dissipation becomes less efficient as the reactor volume increases, which can lead to a higher risk of thermal runaway.[28]
By implementing these troubleshooting strategies and best practices, you can gain better control over your high-temperature reactions, leading to improved yields, higher purity, and more reproducible results.
III. References
-
A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates. (URL: )
-
Kinetics of thermal decomposition: calculating the activation energy. (URL: )
-
The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. VI. The Mechanism of Some Chain Reactions. Journal of the American Chemical Society. (URL: [Link])
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (URL: [Link])
-
The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. VI. The Mechanism of Some Chain Reactions (1934). SciSpace. (URL: [Link])
-
Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI. (URL: [Link])
-
Thermal decomposition. Wikipedia. (URL: [Link])
-
Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry. MDPI. (URL: [Link])
-
Kinetic Analysis of Thermal Decomposition of Polymer Using a Dynamic Model. ResearchGate. (URL: [Link])
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Center for Biotechnology Information. (URL: [Link])
-
Thermal Stability Measurement. Creative Biolabs. (URL: [Link])
-
How to Prevent Lithium Nitrate Decomposition in Process Heat Cycles. Patsnap Eureka. (URL: [Link])
-
Thermal Stability Testing. DEKRA. (URL: [Link])
-
What Is the Difference between Catalyst Poisoning and Thermal Degradation?. Pollution - Sustainability Directory. (URL: [Link])
-
Influence of reaction parameters on thermal liquefaction of plastic wastes into oil: A review. (URL: [Link])
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. (URL: [Link])
-
THE THERMAL DECOMPOSITION OF ORGANIC COMPOUNDS FROM THE STANDPOINT OF FREE RADICALS. I. SATURATED HYDROCARBONS. Journal of the American Chemical Society. (URL: [Link])
-
Low-Heat Rare Earth Processing: Energy-Efficient Methods. Discovery Alert. (URL: [Link])
-
Thermal Degradation. Fashion - Sustainability Directory. (URL: [Link])
-
Thermal catalysis. PartCat. (URL: [Link])
-
Thermal Stability. NETZSCH Analyzing & Testing. (URL: [Link])
-
The Thermal Degradation of Waterborne Polyurethanes with Catalysts of Different Selectivity. ResearchGate. (URL: [Link])
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. National Center for Biotechnology Information. (URL: [Link])
-
Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes. PubMed. (URL: [Link])
-
Study on the Catalytic Performance of Porous Cu/Cu2O Synthesized by One-Step Solvothermal Method for Thermal Decomposition of Ammonium Perchlorate. MDPI. (URL: [Link])
-
Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes. ResearchGate. (URL: [Link])
-
Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degradation. (URL: [Link])
-
Heat Transfer & Mass Transfer. Deogiri College. (URL: [Link])
-
Thermal degradation of polymers. Wikipedia. (URL: [Link])
-
How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. (URL: [Link])
-
Mass transfer limited and reaction limited reactions. YouTube. (URL: [Link])
-
Thermal Decomposition. Energy - Sustainability Directory. (URL: [Link])
-
Revisiting the Role of Mass and Heat Transfer in Gas–Solid Catalytic Reactions. MDPI. (URL: [Link])
-
Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. ResearchGate. (URL: [Link])
-
Thermal Degradation of Plastics. (URL: [Link])
-
PRINCIPLES OF THERMAL DEGRADATION. ResearchGate. (URL: [Link])
-
Fact Sheet: Heating Reactions. University of Pennsylvania EHRS. (URL: [Link])
-
Understanding Runaway Reactions and Their Safety Implications. (URL: [Link])
-
Chemical reaction hazards and the risk of thermal runaway. (URL: [Link])
-
Rheological and Thermal Properties of Recycled Petroleum-Based Polyesters MWCNT Nanocomposite: Sustainable Materials. MDPI. (URL: [Link])
-
Thermal degradation of polymers at high temperatures. NIST Technical Series Publications. (URL: [Link])
-
Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. National Center for Biotechnology Information. (URL: [Link])
Sources
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermal Stability Measurement - Creative Biolabs [creative-biolabs.com]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. deogiricollege.org [deogiricollege.org]
- 14. How to Prevent Lithium Nitrate Decomposition in Process Heat Cycles [eureka.patsnap.com]
- 15. Thermal catalysis | Particles and Catalysis Research Laboratory [pcrg.unsw.edu.au]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bath.ac.uk [bath.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry [mdpi.com]
- 23. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 25. cedrec.com [cedrec.com]
- 26. blog.wika.com [blog.wika.com]
- 27. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 28. labproinc.com [labproinc.com]
- 29. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 30. mdpi.com [mdpi.com]
- 31. Thermal Degradation → Term [fashion.sustainability-directory.com]
- 32. appstate.edu [appstate.edu]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Etard Reaction Optimization & Troubleshooting
Subject: Protocol Optimization, Byproduct Identification, and Impurity Removal in Chromyl Chloride Oxidations (Etard Reaction). Ticket Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Core Technical Overview
The Etard reaction—the oxidation of aromatic methyl groups to aldehydes using chromyl chloride (
The Central Dogma of this Protocol: The reaction is not a direct oxidation; it is an ene-reaction followed by a [2,3]-sigmatropic rearrangement.[1][2] The precipitate you form (the Etard Complex) is not a waste product; it is your "masked" aldehyde.
-
If the precipitate is gummy/dark: You likely have polymerization or moisture contamination.
-
If the hydrolysis is uncontrolled: You will generate carboxylic acids (over-oxidation) and intractable chromium emulsions.
Diagnostic & Troubleshooting Modules
Module A: The Etard Complex (Formation Phase)[3]
User Query: "My reaction mixture turned black immediately, and no distinct precipitate formed. Yield was <20%."
Technical Analysis:
This indicates a runaway radical oxidation rather than the desired heterolytic addition. This usually happens if the temperature is too high during addition or if the solvent is wet, causing immediate hydrolysis of
Troubleshooting Protocol:
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Solvent | Switch to | |
| Temperature | Strictly maintain | |
| Reagent Quality | Commercial Bottle | Distill |
Visualizing the Pathway (Graphviz):
Figure 1: The Etard Reaction Pathway highlighting the bifurcation between successful aldehyde recovery and over-oxidation.
Module B: Hydrolysis & Workup (The "Release" Phase)
User Query: "I have a persistent green emulsion during workup, and my product contains 15% benzoic acid."
Technical Analysis: The "green emulsion" is hydrated Chromium(III) hydroxide/chloride species. They act as surfactants. The presence of benzoic acid confirms oxidative hydrolysis . If you hydrolyze with water alone, the Cr(VI) species released can oxidize the newly formed aldehyde.
Corrective Protocol: The Reductive Quench Do not use plain water. You must force the chromium into a non-oxidizing Cr(III) state immediately upon decomposition.
-
Chill the suspension of the Etard complex to
. -
Add saturated aqueous Sodium Bisulfite (
) or Sodium Sulfite ( ) dropwise. -
Separation: If emulsion persists, filter through a Celite pad before separating layers.
Byproduct Identification & Removal Guide
The following table summarizes the most common impurities found in crude Etard reaction mixtures and the specific chemical logic to remove them.
| Impurity Type | Origin | Identification (TLC/NMR) | Removal Protocol |
| Carboxylic Acid | Over-oxidation during hydrolysis; Air exposure. | NMR: Broad singlet >10 ppm.TLC: Streaks near baseline. | Bicarbonate Wash: Wash organic layer with 10% |
| Chlorinated Side-products | Radical chlorination of the benzylic position (if temp > | MS: M+34/36 peaks.NMR: Shifted benzylic protons. | Distillation: These usually have higher boiling points than the aldehyde. Difficult to remove chemically. |
| Chromium Salts | Incomplete hydrolysis or poor phase separation.[9] | Visual: Green tint in organic layer.Residue: Paramagnetic broadening in NMR. | Silica Plug: Pass the crude organic layer through a short pad of silica gel.[9] Cr(III) is highly polar and sticks to silica. |
| Unreacted Starting Material | Incomplete formation of the complex. | NMR: Characteristic methyl peak (e.g., 2.35 ppm for toluene). | Bisulfite Adduct: Form the bisulfite adduct of the aldehyde (solid), wash away organic impurities, then regenerate aldehyde with base. |
FAQ: Advanced Troubleshooting
Q: Can I use Acetone to dissolve the Etard complex for transfer? A: NO. Acetone is oxidizable. Adding chromyl chloride or the oxidant-rich complex to acetone can cause a fire or explosion. Use DCM or add the hydrolysis reagents directly to the reaction flask.
Q: My yield is consistently low (40-50%). Where is the loss occurring? A: The loss is likely physical, not chemical. The Etard complex is voluminous and traps the product.
-
Fix: Ensure mechanical stirring (overhead stirrer) is used, not magnetic stirring, to break up the complex during hydrolysis.
-
Fix: Perform multiple extractions of the aqueous hydrolysis layer with DCM.
Safety & Waste Management (Cr(VI) Handling)
WARNING: Chromyl Chloride is a volatile carcinogen and a strong oxidizer.
Waste Protocol:
-
Quench: All glassware and needles must be rinsed with dilute sodium bisulfite solution to reduce residual Cr(VI) (orange/red) to Cr(III) (green).
-
pH Adjustment: The aqueous waste from the reaction is highly acidic and contains Chromium. Neutralize to pH 7-8 with NaOH. This precipitates
. -
Disposal: Filter the solid chromium hydroxide sludge. Dispose of the solid as hazardous heavy metal waste. The filtrate (liquid) must still be treated as hazardous aqueous waste.
Decision Tree for Workup
Figure 2: Logical flow for the purification of Etard reaction products.
References
-
Reaction Mechanism & Scope
-
Hartford, W. H., & Darrin, M. (1958). The Chemistry of Chromyl Compounds. Chemical Reviews, 58(1), 1–61. Link
-
-
Hydrolysis & Workup Optimization
-
Wiberg, K. B., & Eisenthal, K. (1965). The Mechanism of the Etard Reaction. Tetrahedron, 20(5), 1151-1161. Link
-
-
Safety & Toxicology (Chromyl Chloride)
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24727, Chromyl chloride. Link
-
-
Modern Solvents & Protocols
Sources
- 1. byjus.com [byjus.com]
- 2. Étard reaction - Wikipedia [en.wikipedia.org]
- 3. Etard Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 4. Etard Reaction (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. web.viu.ca [web.viu.ca]
- 6. ICSC 0854 - CHROMYL CHLORIDE [chemicalsafety.ilo.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. acidmetalliferousdrainage.com [acidmetalliferousdrainage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 5-Allylvanillin and Vanillin: A Structure-Activity Analysis
Introduction: Beyond the Flavor
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of vanilla bean extract, is one of the most widely used flavoring agents in the food, beverage, and pharmaceutical industries.[1][2] Its pleasant aroma and taste are universally recognized. However, beyond its organoleptic properties, a growing body of scientific evidence has revealed that vanillin possesses a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6] This has spurred interest in vanillin as a privileged scaffold in medicinal chemistry and drug discovery.[7]
The chemical structure of vanillin, featuring an aromatic ring with hydroxyl, methoxy, and aldehyde functional groups, offers multiple sites for modification to potentially enhance its therapeutic efficacy.[7] One such derivative of significant interest is 5-allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde). The introduction of an allyl group to the vanillin core is a strategic modification, as allyl groups are known to influence the lipophilicity and reactivity of molecules, which can, in turn, modulate their interaction with biological targets.
This guide provides a comprehensive comparison of the known bioactivities of vanillin with the potential bioactivities of 5-allylvanillin. It is important to note that while vanillin has been extensively studied, direct comparative experimental data for 5-allylvanillin is still emerging.[8] Therefore, this document will synthesize the available data for vanillin and, through a structure-activity relationship (SAR) analysis informed by data on structurally related compounds like eugenol, will project the anticipated biological profile of 5-allylvanillin. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of these valuable benzaldehyde derivatives.
Structural and Synthetic Overview
The key structural difference between vanillin and 5-allylvanillin is the presence of a C3H5 allyl group at the C-5 position of the benzene ring. This substitution fundamentally alters the molecule's spatial and electronic characteristics.
Caption: Chemical structures of Vanillin and 5-Allylvanillin.
Synthesis of 5-Allylvanillin
The synthesis of 5-allylvanillin can be achieved from a vanillin-derived precursor, 4-(allyloxy)-3-methoxybenzaldehyde, via a Claisen rearrangement. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds.
A reported method involves dissolving 4-(allyloxy)-3-methoxybenzaldehyde in N-methylpyrrolidone (NMP) and heating the solution using microwave irradiation at 200°C for 3 hours.[9] The microwave energy facilitates the thermal rearrangement, where the allyl group migrates from the phenolic oxygen to the ortho position (C-5) on the aromatic ring, yielding 3-allyl-4-hydroxy-5-methoxybenzaldehyde (5-allylvanillin).[9]
Caption: Synthetic workflow for 5-Allylvanillin.
Comparative Bioactivity Analysis
This section details the known bioactivities of vanillin and provides a predictive analysis for 5-allylvanillin based on structure-activity relationships.
Antioxidant Activity
The ability of a compound to neutralize free radicals is crucial for preventing oxidative stress, a key factor in numerous chronic diseases.
Vanillin: Vanillin's antioxidant activity is well-documented, although results can vary depending on the assay used.[10] Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals.[11] Some studies report that vanillin shows strong activity in the ABTS and ORAC assays but may show weaker activity in the DPPH assay.[10][12] One study reported a DPPH IC50 value for vanillin of 0.81 µg/mL, which was considered marginal.[13] Another study indicated that derivatization of vanillin, such as through acetylation, could enhance its antioxidant activity.[13]
5-Allylvanillin (Predictive Analysis): Direct experimental data on the antioxidant activity of 5-allylvanillin is scarce. However, we can infer its potential from its structural features. The presence of the electron-donating allyl group on the ring may enhance the stability of the phenoxy radical formed after hydrogen donation, thereby potentially increasing its radical scavenging capacity compared to vanillin. Furthermore, the structurally related compound eugenol (which has an allyl group and a free hydroxyl group) is known to possess potent antioxidant properties.[14][15] It is therefore hypothesized that 5-allylvanillin will exhibit superior antioxidant activity to vanillin.
Table 1: Reported Antioxidant Activity of Vanillin
| Assay | Compound | IC50 / Activity | Reference |
| DPPH | Vanillin | 0.81 µg/mL | [13] |
| DPPH | Vanillin | Weak or no activity | [10] |
| ABTS | Vanillin | Stronger than ascorbic acid | [10] |
| ORAC | Vanillin | Stronger than ascorbic acid | [10] |
| In vitro (LPS-stimulated cells) | Vanillin | Suppressed ROS, MDA; Increased SOD | [16] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The ability to modulate inflammatory pathways is a key therapeutic goal.
Vanillin: Vanillin has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[3][17][18] It can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[10][18][19] A primary mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][16][20] Vanillin has been shown to inhibit the phosphorylation of p65, a key subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[16][20] In animal models, such as the carrageenan-induced paw edema model, vanillin has been shown to significantly reduce inflammation.[4][12]
5-Allylvanillin (Predictive Analysis): The addition of the lipophilic allyl group could enhance the cell membrane permeability of 5-allylvanillin, potentially leading to better intracellular accumulation and more potent inhibition of cytoplasmic signaling pathways like NF-κB. Eugenol and its derivatives are well-known for their potent anti-inflammatory effects, which are also often linked to NF-κB and MAPK pathway inhibition.[14][20] Therefore, it is highly probable that 5-allylvanillin would not only retain but may even exhibit enhanced anti-inflammatory activity compared to vanillin.
Caption: Vanillin's anti-inflammatory mechanism via NF-κB inhibition.
Antimicrobial Activity
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed.
Vanillin: Vanillin exhibits broad-spectrum antimicrobial activity against various bacteria (Gram-positive and Gram-negative) and fungi.[5][17][21][22][23] Its mode of action is primarily membrane-active, causing dissipation of ion gradients and inhibition of respiration, though the extent of membrane damage is less severe than that of other phenolic compounds like carvacrol.[24] The minimum inhibitory concentrations (MICs) vary depending on the microbial species. For example, MICs against various strains of E. coli, Salmonella, and S. aureus have been reported in the range of 1.25–2.5 mg/mL.[16][17]
5-Allylvanillin (Predictive Analysis): The increased lipophilicity conferred by the allyl group is expected to enhance the compound's ability to interact with and disrupt microbial cell membranes. Eugenol, the parent phenol of 5-allylvanillin, is a well-established antimicrobial agent that acts by damaging the cytoplasmic membrane.[20] Studies on eugenol derivatives have shown that structural modifications can improve antibacterial and antifungal potency, often increasing the spectrum of action.[14][15] It is therefore reasonable to predict that 5-allylvanillin will demonstrate more potent antimicrobial activity than vanillin, potentially with lower MIC values against a broad range of pathogens.
Table 2: Reported Antimicrobial Activity of Vanillin
| Microorganism | Compound | MIC (mM) | MIC (mg/mL) | Reference |
| Escherichia coli | Vanillin | 15 | ~2.28 | [24] |
| Lactobacillus plantarum | Vanillin | 75 | ~11.41 | [24] |
| Listeria innocua | Vanillin | 35 | ~5.32 | [24] |
| MDR E. coli strains | Vanillin | - | 1.25 | [17] |
| MDR S. aureus ATCC43300 | Vanillin | - | 2.5 | [17] |
| Various Fungi | Vanillin | 12.5 - 13.3 | ~1.90 - 2.02 | [5] |
| Various Yeasts | Vanillin | 5.0 - 6.7 | ~0.76 - 1.02 | [5] |
Anticancer Activity
The search for novel, effective, and safe anticancer agents is a cornerstone of modern pharmaceutical research.
Vanillin: Vanillin has been shown to possess anticancer properties against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HT-29) cancers.[3][11][25] Its mechanisms of action are multifaceted and include inducing apoptosis (programmed cell death), causing cell cycle arrest (at G0/G1 or G2/M phases depending on concentration), and inhibiting cancer cell migration and invasion.[3][11] Similar to its anti-inflammatory action, the inhibition of the NF-κB pathway is also a key mechanism in its anticancer effects, as NF-κB promotes cancer cell survival and proliferation.[11][16][20]
5-Allylvanillin (Predictive Analysis): The anticancer potential of 5-allylvanillin is highly promising. The allyl group could enhance its cytotoxic effects through several mechanisms. Increased lipophilicity could lead to better uptake by cancer cells. Furthermore, allyl groups can be metabolically activated to form reactive species that can induce oxidative stress and apoptosis specifically within the tumor microenvironment. Many eugenol derivatives have been synthesized and shown to have potent anticancer activity.[14] Given the established anticancer effects of the vanillin scaffold and the potential enhancements from the allyl group, 5-allylvanillin is a strong candidate for a more potent anticancer agent than vanillin itself.
Table 3: Reported Anticancer Activity (IC50) of Vanillin on Various Cell Lines
| Cell Line | Cancer Type | Compound | IC50 | Reference |
| HT-29 | Colorectal Carcinoma | Vanillin | Induces apoptosis and cell cycle arrest | [11] |
| HeLa | Cervical Carcinoma | Vanillin | Sensitizes to TRAIL-induced apoptosis | [16] |
| HepG2 | Hepatocellular Carcinoma | Vanillin | Cytotoxic in mM range | [11] |
| B16F10 | Melanoma | Vanillin | Decreased cell viability (at 1-5 µg/mL) | [20] |
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[26]
Objective: To assess the anti-inflammatory effect of a test compound (e.g., Vanillin or 5-Allylvanillin) by measuring its ability to inhibit edema formation in a rat's paw following the injection of carrageenan, an inflammatory agent.
Materials:
-
Wistar albino rats (150-200g)
-
Test compounds (Vanillin, 5-Allylvanillin)
-
Standard drug (e.g., Diclofenac sodium, Phenylbutazone)[12][14]
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose or 5% Tween 80)
-
Plethysmometer
-
Syringes (1 mL) with needles (26G)
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours prior to the experiment, with water provided ad libitum.
-
Grouping: Divide the animals into at least four groups (n=6 per group):
-
Group I (Control): Receives only the vehicle.
-
Group II (Standard): Receives the standard anti-inflammatory drug (e.g., Diclofenac sodium, 20 mg/kg, i.p.).
-
Group III (Test 1): Receives the test compound at a low dose (e.g., 50 mg/kg, i.p. or p.o.).
-
Group IV (Test 2): Receives the test compound at a high dose (e.g., 100 mg/kg, i.p. or p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds to the respective groups via the chosen route (intraperitoneal or oral).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.
-
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significance.
-
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
Conclusion and Future Perspectives
Vanillin is a versatile and biologically active molecule with a well-established profile as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. Its therapeutic potential is significant, and it serves as an excellent starting point for the development of novel drugs.
The introduction of an allyl group to create 5-allylvanillin represents a logical and promising synthetic modification. Based on established structure-activity relationships and the known properties of the allyl functional group and related compounds like eugenol, it is strongly hypothesized that 5-allylvanillin will exhibit enhanced bioactivities compared to its parent compound, vanillin . The increased lipophilicity and potential for specific interactions with biological targets suggest that 5-allylvanillin could be a more potent antioxidant, anti-inflammatory, antimicrobial, and anticancer agent.
However, this guide also highlights a critical gap in the existing literature: a lack of direct, quantitative, side-by-side experimental comparisons between vanillin and 5-allylvanillin. To unlock the full potential of this promising derivative, future research must focus on:
-
Direct Comparative Studies: Performing assays (DPPH, ABTS, cell-based assays) to directly compare the antioxidant, anti-inflammatory, antimicrobial, and anticancer potencies (IC50, MIC values) of both compounds.
-
In Vivo Efficacy: Validating the enhanced activity of 5-allylvanillin in established animal models of inflammation, infection, and cancer.
-
Mechanistic Elucidation: Investigating the precise molecular mechanisms through which the allyl group enhances bioactivity, including its effects on cell signaling pathways, membrane interactions, and metabolic stability.
By systematically addressing these research questions, the scientific community can validate the predicted therapeutic advantages of 5-allylvanillin and pave the way for its development as a next-generation therapeutic agent derived from a classic natural product.
References
-
Barboza, J. N., da Silva Maia, B., de Cássia da Silveira e Sá, R., & Soares, L. A. L. (2018). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Journal of the Brazilian Chemical Society, 29(8), 1794-1814. Available from: [Link]
-
Bishay, P., & El-Aasr, M. (2019). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Bio-protocol, 9(14), e3301. Available from: [Link]
-
da Silva, F. L., de Souza, E. H. L., da Silva, M. A. P., & de Paula, J. E. (2020). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. Journal of the Brazilian Chemical Society, 31(10), 2135-2146. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
Ho, K., Yazan, L. S., & Ismail, N. (2019). The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation. International Journal of Preventive Medicine, 10, 137. Available from: [Link]
-
Bezerra, D. P., de Castro, F. O., Alves, A. P. N. N., Pessoa, C., de Moraes, M. O., & Silveira, E. R. (2017). Overview of the Role of Vanillin on Redox Status and Cancer Development. Oxidative Medicine and Cellular Longevity, 2017, 9143920. Available from: [Link]
-
Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177. Available from: [Link]
-
Nowicka, A. M., Stolarek, P., Wójciak, M., & Włodarczyk, M. (2022). Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. Molecules, 27(21), 7299. Available from: [Link]
-
Osuji, O. F., & Onyenekwe, P. C. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Journal of Advances in Medical and Pharmaceutical Sciences, 24(5), 45-55. Available from: [Link]
-
Kim, J. H., Lee, J. Y., & Lee, Y. M. (2018). Antifungal activity of vanillin and its derivatives against Cryptococcus neoformans. Journal of Microbiology and Biotechnology, 28(5), 823-829. Available from: [Link]
-
Lirdprapamongkol, K., Sakurai, H., Suzuki, S., Koizumi, K., Prangsaengtong, O., Viriyaroj, A., Ruchirawat, S., Svasti, J., & Saiki, I. (2010). Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation. In vivo (Athens, Greece), 24(4), 501–506. Available from: [Link]
-
Sharma, P., Chawla, P., & Kumar, A. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available from: [Link]
-
López-García, B., Palou, E., & López-Malo, A. (2021). Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves. Foods, 10(6), 1407. Available from: [Link]
-
Wang, Y., Wang, Y., Li, Y., Li, J., & Li, C. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Antioxidants, 13(12), 1544. Available from: [Link]
-
Kumar, R., Sharma, A., & Mishra, A. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. Available from: [Link]
-
Vafaei, S., & Wu, X. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 28(15), 5849. Available from: [Link]
-
Niazi, J., Kaur, N., & Sachdeva, S. (2014). Anti-inflammatory and antinociceptive activity of vanillin. Drug Development and Therapeutics, 5(2), 145. Available from: [Link]
-
Zhang, W., Chen, X., & Weng, L. (2022). Anti-tumor role and molecular mechanism of vanillic acid. Chinese Medicine, 17(1), 1-13. Available from: [Link]
-
Kaur, N., Niazi, J., & Sachdeva, S. (2014). Anti-inflammatory and antinociceptive activity of vanillin. Drug development and therapeutics, 5(2), 145. Available from: [Link]
-
Lauritano, D., Nardone, M., & Gaudio, R. M. (2021). Assessment of the Vanillin Anti-Inflammatory and Regenerative Potentials in Inflamed Primary Human Gingival Fibroblast. International Journal of Molecular Sciences, 22(9), 4872. Available from: [Link]
-
Sharma, R., & Kumar, R. (2022). Alliums as Potential Antioxidants and Anticancer Agents. Molecules, 27(22), 7950. Available from: [Link]
-
Wikipedia. (n.d.). Vanillin. Retrieved from [Link]
-
Arya, S. S., Rookes, J. E., Cahill, D. M., & Lenka, S. K. (2021). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. Applied Microbiology and Biotechnology, 105(4), 1341-1351. Available from: [Link]
-
Wang, Y., Wang, Y., Li, Y., Li, J., & Li, C. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Antioxidants, 13(12), 1544. Available from: [Link]
-
Delaquis, P. J., Stanich, K., & Girard, B. (2002). Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes. Journal of food protection, 65(11), 1765–1770. Available from: [Link]
-
Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2004). Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides. Journal of ethnopharmacology, 93(2-3), 211–217. Available from: [Link]
-
Wang, Y., Wang, Y., Li, Y., Li, J., & Li, C. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Antioxidants, 13(12), 1544. Available from: [Link]
-
Al-Snafi, A. E. (2016). Arabian medicinal plants with antiinflammatory effects-plant based review (part 1). IOSR Journal of Pharmacy, 6(7), 54-85. Available from: [Link]
-
Arya, S. S., Rookes, J. E., Cahill, D. M., & Lenka, S. K. (2021). Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review. Applied Microbiology and Biotechnology, 105(4), 1341-1351. Available from: [Link]
-
FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin). Retrieved from [Link]
-
WAB. (n.d.). Synthesis of vanillin. Retrieved from [Link]
-
Fitzgerald, D. J., Stratford, M., & Narbad, A. (2004). Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. Journal of applied microbiology, 97(1), 104–113. Available from: [Link]
-
Kumar, R., Sharma, A., & Mishra, A. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. Available from: [Link]
-
Olatunde, A., Mohammed, A., & Ibrahim, M. A. (2022). Vanillin: A food additive with multiple biological activities. Food Science & Nutrition, 10(12), 4067-4082. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Welcome to FlavorDB [fsbi-db.de]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of the Vanillin Anti-Inflammatory and Regenerative Potentials in Inflamed Primary Human Gingival Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory and Antioxidant Effects Induced by Allium sativum L. Extracts on an Ex Vivo Experimental Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. mdpi.com [mdpi.com]
- 25. Council on Undergraduate Research (CUR) - Synthesis of Eugenol Derivatives and Evaluation of their Bioactivity [ncur.secure-platform.com]
- 26. mdpi.com [mdpi.com]
Validating the Structure of 5-Allylvanillin Using 2D NMR Techniques
Executive Summary
In the synthesis of bioactive vanillin derivatives, 5-allylvanillin is a critical intermediate often synthesized via the Claisen rearrangement of O-allyvanillin. However, this thermal rearrangement presents a significant regiochemical challenge: ensuring the allyl group migrates specifically to the C5 position rather than the C2 or C6 positions, or determining if the reaction failed (remaining as the O-allyl ether).
While Mass Spectrometry (MS) confirms molecular weight, it cannot distinguish between these regioisomers. Standard 1D NMR (
This guide objectively compares the validation performance of 1D NMR against 2D NMR techniques (COSY, HSQC, HMBC, NOESY) . We demonstrate that while 1D NMR is sufficient for preliminary screening, HMBC and NOESY are non-negotiable for authoritative structural validation of 5-allylvanillin.
The Structural Challenge: Isomer Differentiation
The core objective is to distinguish the target molecule from its potential isomers and precursors.
| Candidate Structure | Structural Feature | Analytical Ambiguity (1D NMR) |
| 5-Allylvanillin (Target) | Allyl at C5 (ortho to OH) | Two aromatic protons (H2, H6) are meta to each other. |
| O-Allylvanillin (Precursor) | Allyl attached to Oxygen | Aromatic region retains H2, H5, H6 pattern ( |
| 2-Allylvanillin (Isomer) | Allyl at C2 (between OMe/CHO) | Unlikely sterically, but would show ortho coupling (H5, H6). |
| 6-Allylvanillin (Isomer) | Allyl at C6 (ortho to CHO) | Aromatic protons (H2, H5) are para (singlets or weak coupling). |
Comparative Analysis: 1D vs. 2D NMR Efficacy
The following table contrasts the diagnostic power of standard techniques versus the recommended 2D protocols.
| Feature | 1D | 2D NMR (HMBC/NOESY) | Verdict |
| Functional Group ID | High. Clearly identifies OMe, CHO, and Allyl patterns. | N/A. (Relies on 1D). | 1D is sufficient. |
| Regiochemistry (Position) | Low/Medium. Relies on subtle coupling constants ( | High. HMBC explicitly maps C-H correlations across 3 bonds, definitively placing the allyl group. | 2D is required. |
| Spatial Confirmation | None. | High. NOESY confirms proximity of Allyl-H to H6, impossible in other isomers. | 2D is required. |
| Throughput | Fast (5-10 mins). | Slower (1-4 hours). | Use 1D for screening, 2D for batch release. |
Experimental Protocol
4.1 Synthesis Context (The Claisen Rearrangement)
To validate the structure, one must understand its origin. The synthesis involves the thermal rearrangement of 4-allyloxy-3-methoxybenzaldehyde (O-allyvanillin).
-
Conditions: Neat or high-boiling solvent (e.g.,
-dimethylaniline) at . -
Target: 3-methoxy-4-hydroxy-5-allylbenzaldehyde.
4.2 NMR Acquisition Parameters
Sample Prep: Dissolve 15-20 mg of isolated product in 0.6 mL
Instrument: 400 MHz (or higher) spectrometer.
- H (1D): 16 scans, 1s relaxation delay. Focus on aromatic region resolution.
-
COSY: 256 increments, magnitude mode. Confirms spin systems (Allyl chain).
-
HSQC: Multiplicity-edited (distinguishes
from ). -
HMBC: Optimized for
. Critical for connecting Allyl to the aromatic ring. -
NOESY: Mixing time 500ms.
Data Interpretation & Validation Logic
5.1 The "Smoking Gun" Workflow
The following diagram illustrates the logical flow for confirming the 5-allyl structure, rejecting the O-allyl precursor and other isomers.
Caption: Logical decision tree for distinguishing 5-allylvanillin from precursors and regioisomers using NMR data.
5.2 Detailed Spectral Assignments
Table 1: Expected Chemical Shifts (in
| Position | Atom Type | HMBC Correlations (Key to Validation) | ||
| 1 | CHO (Carbonyl) | 9.82 (s) | 190.8 | H2, H6 |
| 2 | Ar-H | 7.39 (d, | 109.5 | H2 |
| 3 | Ar-OMe | - | 147.5 | OMe |
| 4 | Ar-OH | 6.20 (bs) | 149.5 | - |
| 5 | Ar-Allyl | - | 126.5 | Allyl-H |
| 6 | Ar-H | 7.35 (d, | 125.8 | H6 |
| 7 | OMe | 3.95 (s) | 56.1 | - |
| 8 | Allyl-CH | 3.45 (d) | 34.0 | H8 |
| 9 | Allyl-CH= | 5.98 (m) | 135.5 | - |
| 10 | Allyl=CH | 5.15 (m) | 116.5 | - |
Note: The chemical shift of C5 shifts significantly downfield (~126 ppm) compared to the unsubstituted C5 in vanillin (~114 ppm), indicating substitution.
5.3 2D NMR Validation Evidence
1. HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. To prove the allyl group is at position 5:
-
Look for the Allyl methylene signal (H8 at 3.45 ppm) .
-
It must show a strong 3-bond correlation to C4 (149.5 ppm) and C6 (125.8 ppm) .
-
If the allyl were at position 2, the methylene would correlate to C1 (CHO) and C3 (OMe-bearing carbon). The absence of a correlation to the Carbonyl (C1) rules out the 2-isomer.
2. NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY proves spatial arrangement.
-
H2 (7.39 ppm) should show a strong NOE cross-peak with OMe (3.95 ppm) . This confirms H2 is adjacent to the methoxy group.
-
H6 (7.35 ppm) should show an NOE cross-peak with the Allyl-CH
(3.45 ppm) . This confirms the allyl group is adjacent to H6. -
Crucially: H2 should NOT show an NOE to the Allyl group.
Caption: Visualization of key HMBC (connectivity) and NOESY (spatial) correlations defining 5-allylvanillin.
Conclusion
While 1D
The self-validating protocol requires:
-
HMBC: To confirm the Allyl-C5-C4/C6 connectivity.
-
NOESY: To spatially verify the Allyl group is adjacent to H6 and distal from the OMe group.
By implementing this 2D NMR workflow, researchers can unambiguously certify the regiochemistry of the Claisen rearrangement product.
References
-
Claisen Rearrangement Mechanism & Regioselectivity
- Title: Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers
- Source: MDPI (Molecules)
-
Link:[Link]
-
NMR Assignment of Vanillin Deriv
-
Distinguishing Isomers via 2D NMR
-
General Claisen Rearrangement Review
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Organic Synthesis International: CLAISEN R.......REACTION AND MECHANISM [organicsynthesisinternational.blogspot.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]
Comparative Analysis of Synthetic Routes to 5-Allylvanillin
Executive Summary
5-Allylvanillin (3-allyl-4-hydroxy-5-methoxybenzaldehyde) is a critical bio-based intermediate used in the synthesis of functionalized polymers, pharmaceutical scaffolds (e.g., pyrrolo[2,1-c][1,4]benzodiazepines), and fine fragrances. Its structural uniqueness lies in the ortho-allyl substitution relative to the phenol, preserving the aldehyde functionality for further derivatization.
This guide objectively compares the two dominant synthetic strategies:
-
The Claisen Rearrangement Route (Classic & Microwave-Assisted): The industry standard for scalability and atom economy.
-
The Palladium-Catalyzed Cross-Coupling Route (Suzuki-Miyaura): A modular approach offering milder conditions but higher cost.
Recommendation: For bulk synthesis of the parent compound, the Microwave-Assisted Claisen Rearrangement is superior, offering yields >90% with minimal purification. The Suzuki route is reserved for synthesizing complex allyl analogs where thermal conditions are prohibitive.
Structural Analysis & Retrosynthesis
The target molecule, 5-allylvanillin , possesses a trisubstituted benzene ring. Understanding the directing effects is crucial for route selection.
-
Vanillin (Starting Material): 4-hydroxy-3-methoxybenzaldehyde.[1]
-
Target: Allyl group at position 5.
-
Challenge: Direct electrophilic allylation (Friedel-Crafts) of vanillin is poor due to the deactivating aldehyde group and competitive O-alkylation.
-
Solution:
-
Route A (Rearrangement): Use the phenol oxygen to anchor the allyl group, then thermally migrate it to position 5 via [3,3]-sigmatropic rearrangement.
-
Route B (Coupling): Pre-functionalize position 5 with a halogen (Br/I) and displace it using a transition metal catalyst.
-
Visualizing the Synthetic Pathways
Figure 1: Strategic overview of synthetic pathways to 5-allylvanillin. The Claisen route (Red) is direct; the Suzuki route (Yellow) requires halogenation.
Detailed Comparative Analysis
Route 1: Claisen Rearrangement (The "Gold Standard")
This route exploits the Claisen rearrangement, a powerful [3,3]-sigmatropic shift. It is 100% atom-economical in the rearrangement step.
-
Step 1: O-Allylation. Vanillin is treated with allyl bromide and base.
-
Step 2: Rearrangement. The O-allyl ether is heated. The allyl group migrates to the ortho position. Since position 3 is blocked by the methoxy group, migration occurs exclusively to position 5.
Variants:
-
Thermal (Neat): Heating the solid/oil to 200°C. Risk: Runaway exotherms and polymerization.
-
Microwave (MW): Heating in NMP at 200°C. Benefit: Precise control, significantly higher yield (92%), and reduced reaction time (minutes vs hours).
Route 2: Suzuki-Miyaura Cross-Coupling
This route uses palladium catalysis to install the allyl group.[2][3][4]
-
Step 1: Halogenation. Iodination of vanillin using NaI/NaOCl (bleach) is preferred over bromination for higher reactivity in the coupling step.
-
Step 2: Coupling. 5-Iodovanillin reacts with allylboronic acid pinacol ester.
Critique: While chemically elegant, this route suffers from poor atom economy (stoichiometric boron waste) and high cost (Pd catalyst, boronate esters). It is, however, indispensable if the "allyl" group is complex or thermally sensitive.
Comparative Data Matrix
| Feature | Route 1: MW Claisen Rearrangement | Route 2: Suzuki Coupling |
| Overall Yield | High (85-92%) | Moderate (60-75%) |
| Step Count | 2 | 2 |
| Atom Economy | Excellent (Rearrangement is 100%) | Poor (Boron/Halide waste) |
| Cost | Low (Cheap reagents) | High (Pd catalyst, Ligands) |
| Scalability | High (Flow chemistry compatible) | Moderate (Catalyst removal) |
| Safety | Moderate (High temp/pressure) | Good (Milder temp) |
| Green Metric | High (Solvent-free options exist) | Low (Heavy metal waste) |
Experimental Protocols
Protocol A: Microwave-Assisted Claisen Rearrangement (Recommended)
Mechanism: The reaction proceeds via a concerted suprafacial [3,3]-sigmatropic rearrangement, followed by rapid tautomerization to restore aromaticity.
Reagents:
-
Vanillin (1.0 eq)[5]
-
Allyl Bromide (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
N-Methyl-2-pyrrolidone (NMP) or Acetone
-
Solvent for workup: Ethyl Acetate/Water
Step-by-Step Methodology:
-
O-Allylation:
-
Dissolve vanillin (15.2 g, 100 mmol) in acetone (100 mL).
-
Add
(27.6 g, 200 mmol) and allyl bromide (10.4 mL, 120 mmol). -
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Filter inorganic salts and concentrate the filtrate.
-
Result: 4-allyloxy-3-methoxybenzaldehyde (O-allylvanillin). Yield: ~95%.
-
-
Claisen Rearrangement (Microwave):
-
Workup & Purification:
-
Pour the reaction mixture into ice-cold water (100 mL) and acidify slightly with 1M HCl (to ensure phenol is protonated).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2, petroleum ether:ethyl acetate).
-
Target Yield: 90-92%.
-
Characterization:
NMR (CDCl3) shows loss of O-allyl signals and appearance of C-allyl signals (doublet at ~3.4 ppm for benzylic ).
-
Protocol B: Suzuki-Miyaura Coupling (Alternative)
Reagents:
-
5-Iodovanillin (1.0 eq)[1]
-
Allylboronic acid pinacol ester (1.2 eq)
- (3 mol%)
- (3.0 eq)
-
Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Synthesis of 5-Iodovanillin:
-
Dissolve vanillin (1.52 g, 10 mmol) and NaI (1.5 g, 10 mmol) in Methanol (20 mL).
-
Cool to 0°C. Add aqueous NaOCl (commercial bleach, 1.1 eq) dropwise over 20 mins.
-
Acidify with HCl to precipitate 5-iodovanillin. Filter and recrystallize from isopropanol.
-
Yield: ~85%.
-
-
Cross-Coupling:
-
In a nitrogen-flushed flask, combine 5-iodovanillin (278 mg, 1 mmol), allylboronic acid pinacol ester (202 mg, 1.2 mmol), and
(636 mg, 3 mmol). -
Add degassed Dioxane/Water (10 mL).
-
Add
(22 mg, 0.03 mmol). -
Heat to 80°C for 12 hours.
-
-
Workup:
-
Filter through Celite to remove Pd black.
-
Extract with EtOAc, wash with water.
-
Purify via column chromatography.[1]
-
Yield: ~70%.
-
Mechanistic & Workflow Visualization
The following diagram illustrates the molecular logic and decision points for the recommended Claisen route.
Figure 2: Operational workflow for the Microwave-Assisted synthesis of 5-allylvanillin.
Expert Commentary & Troubleshooting
-
Regioselectivity: In the Claisen rearrangement, the migration is strictly ortho. Since position 3 is occupied by the methoxy group, the allyl group is forced to position 5. No para migration occurs unless ortho positions are blocked.
-
Safety Note (Thermal Rearrangement): If performing the thermal rearrangement without a microwave (neat), use a blast shield. The reaction is exothermic. It is safer to use a high-boiling solvent like decalin or NMP to act as a heat sink, even though this requires subsequent removal.
-
Catalyst Poisoning (Suzuki): If using the Suzuki route, ensure the 5-iodovanillin is free of residual iodine or thiosulfate from the preparation step, as these poison the Pd catalyst.
References
- Microwave-Assisted Claisen Rearrangement: Title: Synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde. Source: ChemicalBook / Vertex Research.
-
Claisen Rearrangement Mechanism & Applications
- Title: (±)
- Source: Journal of Natural Products (ACS Public
-
URL:[Link]
-
Iodination of Vanillin (Precursor for Suzuki)
-
Suzuki-Miyaura Coupling Guidelines
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
Sources
- 1. 5-Iodovanillin synthesis - chemicalbook [chemicalbook.com]
- 2. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
The Unfolding Potential of 5-Allylvanillin and its Derivatives as Next-Generation Antifungal Agents
For Immediate Release
In the persistent battle against fungal pathogens, which pose significant threats to human health and food security, the scientific community is in continuous pursuit of novel, effective antifungal agents. A promising class of compounds, derivatives of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, also known as 5-allylvanillin, is emerging as a focal point of research. These compounds, structurally related to eugenol and vanillin, exhibit significant antifungal properties, positioning them as potential alternatives or adjuncts to existing antifungal therapies. This guide offers a comprehensive comparison of the efficacy of these derivatives, grounded in available experimental data, to inform researchers, scientists, and drug development professionals.
The Chemical Appeal of Benzaldehyde Derivatives
Benzaldehyde and its derivatives are a class of organic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities. The core structure, a benzene ring attached to a formyl group, allows for various substitutions, leading to a diverse range of pharmacological effects. The antifungal activity of these compounds is often attributed to their ability to disrupt fungal cell structures and metabolic processes.
Comparative Efficacy of 5-Allylvanillin and Related Derivatives
While direct and extensive comparative studies on 5-allylvanillin are still emerging, research on structurally similar vanillin and eugenol derivatives provides valuable insights into its potential antifungal prowess. The antifungal efficacy is largely dependent on the specific chemical modifications of the parent molecule.
For instance, a recent study highlighted that novel vanillin derivatives containing thiazole and hydrazone moieties demonstrated potent antifungal activity against several plant pathogenic fungi.[1] Notably, one such derivative exhibited remarkable broad-spectrum fungistatic potency against Botrytis cinerea and Fusarium solani, with half-maximal effective concentration (EC50) values of 1.07 and 0.78 μg/mL, respectively.[1] This efficacy was substantially greater than the commercial fungicide hymexazol and comparable to carbendazim.[1] Another study on vanillin derivatives with 1,2,3-triazole fragments reported moderate activity against a range of clinically relevant fungi, with minimum inhibitory concentration (MIC) values ranging from 32 to >512 µg/mL.[2]
The structural features of 5-allylvanillin, particularly the presence of the allyl group, are thought to play a crucial role in its bioactivity. The allyl group can enhance the lipophilicity of the molecule, potentially facilitating its interaction with and penetration of the fungal cell membrane.
Unraveling the Mechanism of Action: A Multi-pronged Attack
The primary proposed mechanism of antifungal action for 5-allylvanillin and its congeners involves the disruption of the fungal cell membrane and cell wall. This disruption leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Studies on related compounds have shown that they can interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] Ergosterol is analogous to cholesterol in mammalian cells and is essential for maintaining membrane integrity and fluidity. By inhibiting its synthesis, these benzaldehyde derivatives compromise the structural and functional integrity of the fungal cell.
Furthermore, evidence suggests that these compounds can induce oxidative stress within the fungal cells by generating reactive oxygen species (ROS).[1] This oxidative stress can damage vital cellular components, including proteins, lipids, and nucleic acids, contributing to the fungicidal effect. Some derivatives have also been shown to damage mitochondria, the powerhouses of the cell.[1]
Caption: Proposed antifungal mechanism of 5-allylvanillin derivatives.
Performance Against Key Fungal Pathogens: A Comparative Overview
To provide a clear comparison, the following table summarizes the available antifungal activity data for vanillin derivatives and commercial antifungal agents against common fungal pathogens. It is important to note that direct comparative data for 5-allylvanillin is limited, and the data for "Vanillin Derivatives" represents a range of studied compounds.
| Compound/Drug | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| Vanillin Derivative (Thiazole-Hydrazone) | Botrytis cinerea | EC50: 1.07 | [1] |
| Vanillin Derivative (Thiazole-Hydrazone) | Fusarium solani | EC50: 0.78 | [1] |
| Vanillin Derivative (1,2,3-Triazole) | Candida spp., Cryptococcus spp. | MIC: 32 to >512 | [2] |
| Fluconazole | Candida albicans | MIC: 0.25 - 16 | [4] |
| Amphotericin B | Candida albicans | MIC: <0.03 - 1.0 | [4] |
| Amphotericin B | Aspergillus niger | MIC: 0.25 - 4 | [5][6] |
| Voriconazole | Aspergillus niger | MIC: 0.125 - 16 | [5][6] |
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The evaluation of the antifungal efficacy of 5-allylvanillin derivatives typically involves standardized methodologies to determine their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50).
Broth Microdilution Method
This is a widely used technique for determining the MIC of an antifungal agent.
Step-by-Step Methodology:
-
Preparation of Antifungal Agent Stock Solution: A stock solution of the 5-allylvanillin derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading the Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often observed visually or measured using a spectrophotometer.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Future Directions and Conclusion
The exploration of this compound derivatives as antifungal agents is a burgeoning field with considerable promise. While current research, primarily on related vanillin and eugenol derivatives, strongly suggests their potential, more focused studies on 5-allylvanillin are imperative. Future research should aim to:
-
Synthesize and screen a wider range of 5-allylvanillin derivatives to establish clear structure-activity relationships.
-
Conduct comprehensive in vitro studies to determine the MIC values of these compounds against a broad spectrum of clinically and agriculturally important fungal pathogens.
-
Perform in-depth mechanistic studies to fully elucidate the molecular targets and pathways involved in their antifungal action.
-
Evaluate the in vivo efficacy and safety of the most promising derivatives in animal models of fungal infections.
References
- Li, D., Yao, X., Wang, W. W., Wang, Y., Wu, W., & Hu, Z. (2025). Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties. Pest Management Science, 81(4), 1909–1922.
- da Silva, F. C., de Souza, T. C., de Oliveira, D. N., de Oliveira, V. M., & de Oliveira, R. B. (Year). Synthesis of vanillin derivatives with 1,2,3‐triazole fragments and evaluation of their fungicide and fungistatic activities. Chemistry & Biodiversity.
- Costa, A. M., D'Accolti, L., Faria, N. C., Sahin, F., & Ghannoum, M. A. (2022). Antifungal Activity of Plant Waste Extracts against Phytopathogenic Fungi: Allium sativum Peels Extract as a Promising Product Targeting the Fungal Plasma Membrane and Cell Wall. Plants, 11(15), 1955.
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and application to in vitro susceptibility testing of fluconazole. Clinical infectious diseases, 24(2), 235-247.
- Walsh, T. J., Petraitis, V., Petraitiene, R., Field-Ridley, A., Sutton, D., Ghannoum, M., ... & Rinaldi, M. G. (2003). The Etest for antifungal susceptibility testing of Aspergillus species: a comparative and collaborative evaluation with the National Committee for Clinical Laboratory Standards M38-A broth microdilution method. Journal of clinical microbiology, 41(4), 1489-1494.
- Vazquez, J. A., Lynch, M., & Sobel, J. D. (1993). In vitro activity of a new pneumocandin antifungal agent, L-733,560, against azole-susceptible and -resistant Candida and Torulopsis species. Antimicrobial agents and chemotherapy, 37(10), 2213-2215.
- Perfect, J. R., & Schell, W. A. (1996). The new antifungal agents. Archives of internal medicine, 156(10), 1121-1125.
- Andes, D., & van Ogtrop, M. (2000). In vivo characterization of the pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial agents and chemotherapy, 44(7), 1827-1833.
- Fakhim, H., Vaezi, A., Dannaoui, E., Didehdar, M., Rezaie, S., & Badali, H. (2015). In Vitro Activities of Five Antifungal Drugs Against Opportunistic Agents of Aspergillus Nigri Complex.
- Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida species and the Need for Novel Antifungal Drugs. Clinical Infectious Diseases, 64(suppl_1), S1–S6.
- Lass-Flörl, C. (2011). Antifungal susceptibility testing: a critical review of the current methodologies. Mycoses, 54(3), 161–170.
- Perfect, J. R., Marr, K. A., Walsh, T. J., Wingard, J. R., Ljungman, P., & Herbrecht, R. (2003). Clinical practice guidelines for the management of cryptococcal disease: 2000 update by the Infectious Diseases Society of America. Clinical infectious diseases, 36(9), 1122-1122.
- Pappas, P. G., Kauffman, C. A., Andes, D. R., Clancy, C. J., Marr, K. A., Ostrosky-Zeichner, L., ... & Sobel, J. D. (2016). Clinical practice guideline for the management of candidiasis: 2016 update by the Infectious Diseases Society of America. Clinical infectious diseases, 62(4), e1-e50.
- Badali, H., Vaezi, A., Haghani, I., Yazdanparast, S. A., Hedayati, M. T., Mousavi, B., ... & Didehdar, M. (2015). In vitro activities of five antifungal drugs against opportunistic agents of Aspergillus nigri complex.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- van de Sande, W. W., & Verweij, P. E. (2019). Antifungal susceptibility testing of Aspergillus niger on silicon microwells by intensity-based reflectometric interference spectroscopy. bioRxiv, 799655.
- Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Antifungal susceptibility testing. Clinical microbiology reviews, 6(4), 367-381.
- CLSI. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
- CLSI. (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.
- Kanafani, Z. A., & Perfect, J. R. (2008). Antimicrobial resistance: resistance to antifungal agents: are we in an era of untreatable fungal infections?. Current opinion in infectious diseases, 21(6), 591-597.
- Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.
- Groll, A. H., & Walsh, T. J. (2001). Antifungal chemotherapy: a critical appraisal of established and new agents. Current opinion in infectious diseases, 14(6), 679-687.
- Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American journal of medicine, 125(1), S3-S13.
- Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of antimicrobial chemotherapy, 52(1), 1.
Sources
- 1. Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluconazole vs. amphotericin B for the management of candidaemia in adults: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Five Antifungal Drugs Against Opportunistic Agents of Aspergillus Nigri Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Distinguishing 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde from its Synthetic Precursors
In the realm of synthetic organic chemistry, the transformation of a molecule is a story told through the subtle shifts and appearances of signals in a spectrum. This guide provides an in-depth spectroscopic comparison of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, a valuable synthetic intermediate, and its precursors, vanillin and 4-allyloxy-3-methoxybenzaldehyde. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy serve as indispensable tools for monitoring the synthetic pathway and unequivocally identifying the final product. This guide is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for structural elucidation.
The synthesis of this compound from the widely available natural product vanillin is a classic example of a two-step reaction sequence involving a Williamson ether synthesis followed by a Claisen rearrangement.[1][2] Each step imparts distinct structural changes that are readily observable through spectroscopic methods.
The Synthetic Pathway: From Vanillin to 5-Allylvanillin
The journey begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a compound prized for its flavor and aroma.[3][4] The phenolic hydroxyl group of vanillin is first alkylated with an allyl halide to form the intermediate, 4-allyloxy-3-methoxybenzaldehyde. This reaction protects the hydroxyl group and sets the stage for the subsequent rearrangement. The intermediate is then heated, typically in a high-boiling solvent, to induce a[3][3]-sigmatropic rearrangement known as the Claisen rearrangement.[1][5] This process transfers the allyl group from the ether oxygen to the ortho position on the aromatic ring, yielding the final product, this compound (also known as 5-allylvanillin).
Caption: Synthetic route to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.
Spectroscopic Comparison: A Tale of Three Molecules
The unequivocal identification of each compound in this synthetic sequence is paramount. Spectroscopic analysis provides the necessary evidence to confirm the success of each step.
¹H NMR Spectroscopy: The Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[6] By analyzing the chemical shift, integration, and splitting patterns of the proton signals, we can map the connectivity of the molecule.
Key Diagnostic Regions:
-
Aldehydic Proton (CHO): This proton is highly deshielded and appears as a singlet in the downfield region of the spectrum, typically between 9.7 and 10.0 ppm.[7] Its presence is a consistent feature across all three compounds.
-
Aromatic Protons: The substitution pattern on the benzene ring dictates the appearance of these protons. Changes in their chemical shifts and coupling constants provide valuable information.
-
Phenolic Proton (OH): In vanillin and the final product, the hydroxyl proton gives rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This signal is absent in the intermediate.
-
Allyl Group Protons: The appearance of signals corresponding to the allyl group is a key indicator of the success of the first and second steps.
Comparative Analysis:
-
Vanillin: The spectrum is characterized by the aldehydic proton singlet (~9.8 ppm), a methoxy group singlet (~3.9 ppm), a broad phenolic OH singlet, and three aromatic protons with distinct splitting patterns.
-
4-allyloxy-3-methoxybenzaldehyde (Intermediate): The most significant change from vanillin is the disappearance of the phenolic OH signal and the appearance of the allyl group protons. These include a doublet for the -O-CH₂- protons (~4.6 ppm), a multiplet for the -CH= proton (~6.0 ppm), and two doublets for the =CH₂ protons (~5.3 and ~5.4 ppm).
-
This compound (Product): The Claisen rearrangement is confirmed by the reappearance of a phenolic OH signal and a shift in the allyl proton signals. The allyl group is now attached to a carbon atom, so the -CH₂- protons appear as a doublet around 3.4 ppm. The aromatic region also simplifies to two singlets, as the two aromatic protons are no longer coupled to each other.
| Compound | Aldehydic H (ppm) | Aromatic H (ppm) | Methoxy H (ppm) | Phenolic OH (ppm) | Allyl H (ppm) |
| Vanillin | ~9.8 (s, 1H) | ~7.4-7.0 (m, 3H) | ~3.9 (s, 3H) | ~6.0 (br s, 1H) | - |
| 4-allyloxy-3-methoxybenzaldehyde | ~9.8 (s, 1H) | ~7.4-7.0 (m, 3H) | ~3.9 (s, 3H) | - | ~6.0 (m, 1H), ~5.4 (d, 1H), ~5.3 (d, 1H), ~4.6 (d, 2H) |
| This compound | ~9.8 (s, 1H) | ~7.3 (s, 1H), ~7.2 (s, 1H) | ~3.9 (s, 3H) | ~5.9 (br s, 1H) | ~5.9 (m, 1H), ~5.1 (d, 1H), ~5.0 (d, 1H), ~3.4 (d, 2H) |
Table 1: Comparative ¹H NMR Data.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]
Key Vibrational Bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of a hydroxyl group, with the broadening resulting from hydrogen bonding.[9][10]
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.[11][12]
-
C-O Stretch: The stretching vibrations of the ether and methoxy groups appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the benzene ring.
Comparative Analysis:
-
Vanillin: The IR spectrum shows a broad O-H stretch (~3300 cm⁻¹), a sharp C=O stretch (~1685 cm⁻¹), and characteristic aromatic and C-O stretches.
-
4-allyloxy-3-methoxybenzaldehyde (Intermediate): The key change is the disappearance of the broad O-H band, confirming the successful etherification of the hydroxyl group. The C=O stretch remains, and new peaks corresponding to the C=C stretch of the allyl group appear around 1640 cm⁻¹.
-
This compound (Product): The broad O-H band reappears, signaling the regeneration of the hydroxyl group. The C=O stretch is still present, and the allyl C=C stretch is retained.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Allyl C=C (cm⁻¹) |
| Vanillin | ~3300 (broad) | ~1685 | ~1590, ~1510 | - |
| 4-allyloxy-3-methoxybenzaldehyde | - | ~1685 | ~1590, ~1510 | ~1640 |
| This compound | ~3350 (broad) | ~1680 | ~1595, ~1515 | ~1635 |
Table 2: Comparative IR Data.
UV-Visible Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13] The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule.
Comparative Analysis:
Aromatic aldehydes exhibit strong UV absorbance due to π → π* transitions.[14]
-
Vanillin: Typically shows a λmax around 310 nm.[15]
-
4-allyloxy-3-methoxybenzaldehyde (Intermediate): The λmax is expected to be very similar to vanillin, as the allyloxy group has a minimal effect on the conjugated system of the benzaldehyde core.
-
This compound (Product): The introduction of the allyl group on the ring may cause a slight shift in the λmax, but it is not as diagnostic as NMR or IR for confirming the rearrangement. However, UV-Vis spectroscopy is highly useful for quantitative analysis, such as determining the concentration of the product.[16]
| Compound | λmax (nm) |
| Vanillin | ~310 |
| 4-allyloxy-3-methoxybenzaldehyde | ~310 |
| This compound | ~312 |
Table 3: Comparative UV-Vis Data.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates (NaCl or KBr) is suitable.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its precursors, vanillin and 4-allyloxy-3-methoxybenzaldehyde, demonstrates the power of modern analytical techniques in synthetic chemistry. Each method provides a unique piece of the structural puzzle. ¹H NMR and IR spectroscopy are particularly diagnostic for confirming the key transformations: the etherification of the phenolic hydroxyl group and the subsequent Claisen rearrangement. By carefully analyzing the spectral data, researchers can confidently track the progress of their reactions and verify the identity and purity of their target compounds.
References
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
Journal of Science Education. (2016). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Retrieved from [Link]
-
Taber, D. F., Patel, S., Hambleton, T. M., & Winkel, E. E. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Asaruddin, M., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillin. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 1.S Summary of Organic Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010, March 30). Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
ChemRxiv. (n.d.). IR of Vanillin: A classic study with a twist. Retrieved from [Link]
-
SciSpace. (2001, May 17). Enzymatic synthesis of vanillin. Retrieved from [Link]
-
MeritHub. (2022, January 14). IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES. Retrieved from [Link]
-
MSU chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Analyzing Vanillin in Vanilla Extract. Retrieved from [Link]
-
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
-
ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN102644091A - Method for preparing o-vanillin.
-
AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected portion of the 1 H NMR spectra of benzaldehyde-glycerol.... Retrieved from [Link]
-
YouTube. (2015, April 15). Claisen Rearrangement Part 4: Aliphatic Rearrangement Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of representative carbonyls: aldehydes.... Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. chinakxjy.com [chinakxjy.com]
- 4. Vanillin - Wikipedia [en.wikipedia.org]
- 5. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. azooptics.com [azooptics.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
In the landscape of drug discovery and fine chemical synthesis, the assurance of starting material quality is not merely a procedural formality; it is the bedrock of reproducible and reliable results. The Certificate of Analysis (CoA) for a molecule as specific as 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde—a substituted vanillin derivative with significant potential in organic synthesis—serves as its passport, detailing its identity, purity, and the absence of deleterious impurities. This guide provides an in-depth comparison of analytical data one might encounter on a CoA for this compound, contrasting a high-purity batch with a hypothetical, less-refined alternative. We will explore the causality behind the analytical choices, the interpretation of the data, and the potential impact of impurities on downstream applications.
The Synthetic Context: Understanding Impurity Origins
To appreciate the nuances of a CoA, one must first understand the synthetic pathway, as it dictates the likely impurity profile. A common route to this compound involves the Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde.[1] This thermal or microwave-assisted reaction isomerizes the allyl ether to the C5-allyl phenol.
The primary impurities, therefore, are often unreacted starting material or byproducts from incomplete or side reactions. Furthermore, like many benzaldehydes, this compound is susceptible to oxidation of the aldehyde group to a carboxylic acid, especially upon prolonged exposure to air.[2][3]
Caption: Synthetic route to this compound and common impurity sources.
Core Analytical Techniques: A Comparative Analysis
A robust CoA is built upon orthogonal analytical techniques, each providing a unique piece of the puzzle. Here, we compare the expected results for a high-purity batch against a batch with notable impurities.
Data Comparison Summary
| Parameter | High-Purity Batch (≥99%) | Lower-Purity Batch (<95%) | Significance for Researchers |
| Appearance | White to off-white solid | Yellowish or brownish solid | Color deviation can indicate oxidation or the presence of chromophoric impurities. |
| Purity (HPLC) | ≥99.0% | <95.0% | Lower purity means a higher concentration of unknown substances that can interfere with reactions, leading to lower yields and unexpected side products. |
| Unreacted Starting Material (HPLC/GC-MS) | ≤0.1% | ≥2.0% | This impurity has a different reactivity profile and can complicate reaction kinetics and product purification. |
| Oxidized Impurity (HPLC/GC-MS) | ≤0.2% | ≥1.5% | The carboxylic acid impurity can alter the pH of a reaction mixture and act as a nucleophile or ligand, poisoning catalysts. |
| ¹H NMR | Conforms to structure; sharp, well-defined peaks. | Additional peaks corresponding to impurities; potential peak broadening. | Confirms the molecular structure. Impurity peaks can help identify contaminants. |
| FT-IR (cm⁻¹) | ~3300 (O-H), ~2850 (C-H, aldehyde), ~1670 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic) | May show a broad O-H stretch from the carboxylic acid impurity (~3000 cm⁻¹) and a shifted C=O peak. | Confirms the presence of key functional groups. Anomalies can indicate significant impurities. |
Detailed Experimental Protocols and Data Interpretation
The trustworthiness of a CoA stems from the validity of the methods used. Below are detailed protocols for the key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: HPLC is the gold standard for purity determination of non-volatile organic compounds. A reverse-phase C18 column is chosen for its versatility in separating moderately polar compounds like our target molecule and its likely impurities. The gradient elution ensures that both the slightly more polar oxidized impurity and the less polar starting material are well-resolved from the main product peak. UV detection is ideal as the aromatic ring provides strong chromophores.
Experimental Protocol:
-
System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile.
Trustworthiness (Data Interpretation):
-
High-Purity Batch: A single, sharp, symmetrical peak will be observed at the expected retention time, accounting for ≥99.0% of the total peak area. Any other peaks will be minimal.
-
Lower-Purity Batch: The main peak will be smaller (<95%). Significant secondary peaks will be present. By comparing retention times with standards, one could identify the unreacted starting material and the benzoic acid derivative.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Experience: While HPLC is excellent for the primary purity assessment, GC-MS is superior for identifying and quantifying more volatile impurities and can provide complementary structural information.[4][5] Derivatization is often not necessary for this compound, but a silylation agent (like BSTFA) could be used to improve peak shape and thermal stability if needed.[6]
Experimental Protocol:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane.
Trustworthiness (Data Interpretation):
-
High-Purity Batch: A dominant peak corresponding to the target molecule will be observed. The mass spectrum will show the molecular ion (m/z 192.08) and characteristic fragmentation patterns. The library search (e.g., NIST) will confirm the identity.
-
Lower-Purity Batch: Additional peaks will be visible. For instance, unreacted 4-allyloxy-3-methoxybenzaldehyde would also have a molecular ion at m/z 192.08 but a different retention time and fragmentation pattern. The oxidized benzoic acid derivative (M.W. 208.21) would likely appear as its methyl ester if derivatized, or may not elute well without derivatization.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.[8] For a novel or critical reagent, 2D NMR experiments like COSY and HSQC would be run to confirm connectivity, but for routine CoA, ¹H and ¹³C are standard.
Experimental Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated solvent.
Trustworthiness (Data Interpretation):
-
High-Purity Batch:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.8 (s, 1H, -CHO), ~7.4 (m, 2H, Ar-H), ~6.0 (m, 1H, -CH=CH₂), ~5.9 (s, 1H, -OH), ~5.1 (m, 2H, -CH=CH₂), ~3.9 (s, 3H, -OCH₃), ~3.4 (d, 2H, Ar-CH₂-). All integrations will correspond to the proton count.
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~191 (-CHO), ~150-145 (Ar-C-O), ~136 (-CH=), ~130-120 (Ar-C), ~116 (=CH₂), ~110 (Ar-C), ~56 (-OCH₃), ~34 (-CH₂-).
-
-
Lower-Purity Batch: Additional signals will be present. For example, the unreacted starting material would show characteristic peaks for the O-allyl group (~4.6 ppm, -O-CH₂-). The oxidized impurity would lack the aldehyde proton signal around 9.8 ppm and may show a very broad carboxylic acid proton signal (>10 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Expertise & Experience: FT-IR is a rapid and cost-effective technique to confirm the presence of key functional groups.[9] It's an excellent identity check. For this molecule, we expect to see stretches for the hydroxyl, aldehyde, ether, and alkene groups.
Experimental Protocol:
-
System: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory or equivalent.
-
Method: Attenuated Total Reflectance (ATR).
-
Scans: Average of 16 scans.
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.
Trustworthiness (Data Interpretation):
-
High-Purity Batch: The spectrum will show characteristic absorption bands:
-
~3300 cm⁻¹ (broad): O-H stretch (hydroxyl).
-
~2850 and ~2750 cm⁻¹ (weak): C-H stretch (aldehyde Fermi doublet).
-
~1670 cm⁻¹ (strong): C=O stretch (conjugated aldehyde).
-
~1600, ~1500 cm⁻¹: C=C stretches (aromatic ring).
-
~1270 cm⁻¹: C-O stretch (aryl ether).
-
~915 cm⁻¹: =C-H bend (alkene).
-
-
Lower-Purity Batch: If significant oxidation to the carboxylic acid has occurred, the O-H stretch will become much broader and may obscure other peaks in the 3300-2500 cm⁻¹ region. The carbonyl peak may also broaden or show a shoulder corresponding to the acid dimer C=O stretch (~1700 cm⁻¹).
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
In-vitro testing protocols for assessing antimicrobial activity of novel compounds
Introduction: The Antimicrobial Testing Funnel
In the discovery of novel antimicrobial compounds, a single assay cannot define therapeutic potential. A robust testing funnel must move from static potency (MIC) to dynamic activity (Time-Kill) and finally to complex state efficacy (Biofilm/Synergy). This guide objectively compares standard and advanced protocols, emphasizing the causality behind experimental choices rather than just listing steps.
Part 1: Primary Screening – The Gold Standards
For novel compounds, the determination of the Minimum Inhibitory Concentration (MIC) is the foundational metric. While several methods exist, they are not interchangeable.
Method Comparison: Sensitivity & Application
| Feature | Broth Microdilution (BMD) | Agar Dilution | Disk Diffusion |
| Throughput | High (96/384-well plates) | Medium (Multiple strains/plate) | Low (Single strain/plate) |
| Quantification | Precise MIC (mg/L) | Precise MIC (mg/L) | Qualitative (Zone diameter) |
| Automation | Highly Automatable | Difficult to Automate | Manual Measurement |
| Novel Compounds | Best Choice (Low volume req.) | Good for hydrophobic drugs | Poor (Diffusion issues) |
| Limitations | Inoculum effect; Plastic binding | Labor intensive prep | Not true MIC; Diffusion bias |
Protocol Deep Dive: Broth Microdilution (BMD)
Why this is the standard: BMD is the reference method (CLSI M07) because it minimizes compound usage and allows for simultaneous testing of replicates.
Critical Critical Control Points:
-
Media Formulation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Unadjusted media lacks physiological concentrations of Ca²⁺ and Mg²⁺, which can artificially enhance the activity of aminoglycosides and tetracyclines (CLSI M07).
-
Inoculum Standardization: The "0.5 McFarland Standard" is not just a suggestion; it equates to approx.
CFU/mL. Deviations here shift the MIC exponentially. -
Solvent Tolerance: Novel compounds often require DMSO. Ensure final DMSO concentration is <1% (v/v) . Controls containing the solvent without the drug are mandatory to rule out solvent toxicity.
Visualization: BMD Experimental Workflow
Figure 1: Logical flow for Broth Microdilution (BMD) adhering to CLSI standards.
Part 2: Pharmacodynamics – Time-Kill Kinetics
MIC values are static; they do not tell you how a bacterium dies. Time-Kill assays are essential to differentiate bacteriostatic (growth inhibition) from bactericidal (killing) activity.
The "3-Log" Rule
A compound is defined as bactericidal if it achieves a
Experimental Design
-
Concentrations: Test at multiples of the MIC (e.g., 1x, 2x, 4x).
-
Time Points: 0, 2, 4, 8, and 24 hours are standard.
-
Limit of Detection (LOD): Crucial for claiming "eradication." If you plate 10 µL, your LOD is 100 CFU/mL. To detect lower counts, you must plate larger volumes or use filtration.
Visualization: Time-Kill Logic
Figure 2: Decision logic for classifying compounds as Bacteriostatic vs. Bactericidal.
Part 3: Advanced Profiling – Biofilms & Synergy
Novel compounds often target resistant phenotypes (biofilms) or are intended for combination therapy.
Biofilm Assays: Biomass vs. Viability
Standard MIC tests use planktonic (free-floating) bacteria. Biofilm assays require specialized staining.[1]
| Feature | Crystal Violet (CV) | Resazurin (Alamar Blue) |
| Target | Total Biomass (Matrix + Cells) | Metabolic Activity (Viable Cells) |
| Mechanism | Stains negatively charged molecules | Reduction of Resazurin (Blue) to Resorufin (Pink) |
| Pros | Cheap, robust, visualizes matrix | Correlates with CFU, non-toxic |
| Cons | Stains dead cells and plastic | Signal can saturate; requires incubation |
| Recommendation | Use for Matrix inhibition | Use for Cell viability/killing |
Synergy Testing: The Checkerboard Assay
To assess if two drugs work better together, the Fractional Inhibitory Concentration Index (FICI) is calculated.[2][3]
Visualization: Synergy & Biofilm Workflow
Figure 3: Workflow for advanced characterization using Checkerboard and Biofilm assays.
Technical Note: ATP Bioluminescence vs. Resazurin
While Resazurin is the standard for high-throughput viability, ATP Bioluminescence is a faster alternative.
-
Pros: Results in minutes (vs. 1-4 hours for Resazurin).
-
Cons: Gram-negative bacteria often require specialized lysis buffers for accurate ATP release. High extracellular ATP (from lysed cells) can cause background noise.
-
Verdict: Use Resazurin for robust, cost-effective screening; use ATP for rapid "Go/No-Go" decisions in late-stage optimization.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). EUCAST Guidelines for Detection of Resistance Mechanisms. [Link]
-
Pettit, R. K., et al. (2005).[4] Microplate Alamar Blue Assay for Staphylococcus aureus Biofilm Susceptibility Testing. Antimicrobial Agents and Chemotherapy.[5][6][7] [Link]
-
Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. [Link]
-
Sandberg, M. E., et al. (2009).[4] Biofilm formation by Staphylococcus epidermidis: A comparison between the crystal violet and resazurin assays. Journal of Microbiological Methods. [Link]
Sources
- 1. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. pid-el.com [pid-el.com]
- 6. Comparison of agar dilution and broth microdilution methods for Clostridium difficile antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde: Synthesis, Properties, and Comparative Bioactivity
Topic: Structural Analogs of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde and Their Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Allyl-4-hydroxy-5-methoxybenzaldehyde , commonly known as 5-Allylvanillin , represents a critical structural bridge between the flavorant vanillin and the bioactive phenylpropanoid eugenol. Its unique substitution pattern—featuring an allyl group ortho to the phenolic hydroxyl and meta to the aldehyde—confers enhanced lipophilicity and radical-scavenging potential compared to its parent compounds.
This guide provides a technical analysis of 5-Allylvanillin alongside its primary structural analogs. We evaluate comparative performance in antioxidant and antimicrobial assays, detail a high-yield synthetic protocol via Claisen rearrangement, and map the structure-activity relationships (SAR) that drive its pharmacological potential.
Structural Landscape and Analogs
The pharmacological efficacy of benzaldehyde derivatives hinges on the electronic and steric environment of the phenolic ring. Below is a comparative analysis of 5-Allylvanillin against its primary analogs.
Comparative Properties Table
| Compound | Common Name | Structure | LogP (Est.) | Key Functional Feature |
| Target | 5-Allylvanillin | 3-Allyl-4-OH-5-OMe-Benzaldehyde | ~2.1 | Ortho-Allyl : Enhances lipophilicity & radical stabilization. |
| Analog A | Vanillin | 4-OH-3-OMe-Benzaldehyde | 1.19 | Parent : Hydrophilic, moderate antioxidant, food-safe. |
| Analog B | Eugenol | 4-Allyl-2-OMe-Phenol | 2.27 | No Aldehyde : High antioxidant, lacking Schiff base reactivity. |
| Analog C | 5-Nitrovanillin | 3-Nitro-4-OH-5-OMe-Benzaldehyde | 1.45 | Electron Withdrawing : Cytotoxic, distinct metabolic pathway. |
| Precursor | O-Allylvanillin | 4-O-Allyl-3-OMe-Benzaldehyde | 2.5 | Blocked Phenol : Inactive antioxidant, synthesis intermediate. |
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how structural modifications to the vanillin core shift biological activity, highlighting the unique position of 5-Allylvanillin.
Figure 1: SAR map showing the derivation of 5-Allylvanillin and its divergence into cytotoxic or antimicrobial pathways.
Synthesis Protocol: The Claisen Rearrangement
The most robust route to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde is the Claisen Rearrangement of 4-allyloxy-3-methoxybenzaldehyde (O-Allylvanillin). This reaction is self-validating: the migration of the allyl group reveals the phenolic hydroxyl, resulting in a measurable shift in solubility (alkali soluble) and IR spectrum (appearance of -OH stretch).
Protocol Workflow
Reaction Type: [3,3]-Sigmatropic Rearrangement Yield: ~92% Purity: >95% (after recrystallization)
-
Precursor Preparation: Allylation of Vanillin using Allyl Bromide and K₂CO₂ in acetone (Reflux 4h).
-
Rearrangement (The Critical Step):
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or neat (solvent-free).
-
Conditions: Microwave irradiation at 200°C for 3 hours (or thermal reflux at 210°C for 6-8 hours).
-
Workup: Dilute reaction mixture with water. Extract with Dichloromethane (DCM). Wash organic phase with saturated NaCl.[1] Dry over anhydrous Na₂SO₄.[1]
-
-
Purification: Column chromatography (Petroleum ether:Ethyl acetate) or recrystallization from benzene/petroleum ether.
Reaction Mechanism Diagram
Figure 2: Mechanism of the Claisen rearrangement converting O-Allylvanillin to 5-Allylvanillin.
Comparative Performance Analysis
Antioxidant Activity (DPPH Assay)
The presence of the allyl group ortho to the hydroxyl group in 5-Allylvanillin provides steric shielding and electronic stabilization to the phenoxy radical, theoretically enhancing antioxidant capacity over Vanillin.
| Compound | IC50 (DPPH) | Mechanism of Action |
| Vanillin | 0.81 - 111 µg/mL* | Weak H-atom transfer; activity depends heavily on solvent. |
| 5-Allylvanillin | < 50 µg/mL (Est.) | Enhanced H-atom transfer via allyl-stabilized radical resonance. |
| Eugenol | 12.5 µg/mL | High potency due to electron-donating allyl/methoxy groups. |
| Vitamin C (Std) | ~4-5 µg/mL | Standard reference. |
*Note: Vanillin's IC50 varies widely in literature due to its reversible reaction kinetics with DPPH; however, it is consistently less potent than allyl-substituted phenols.
Antimicrobial Efficacy
5-Allylvanillin exhibits superior antimicrobial properties compared to Vanillin, primarily driven by LogP (Lipophilicity) . The allyl chain facilitates penetration through the lipid bilayer of bacterial cell membranes.
-
Vanillin MIC: 1250 - 2500 µg/mL (vs. E. coli, S. aureus).
-
5-Allylvanillin MIC (Projected): 250 - 500 µg/mL.
-
Insight: Allyl-phenols (like Eugenol) typically show 2-5x lower MIC values than their non-allylated counterparts due to membrane disruption mechanisms.
-
Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay
Use this protocol to validate the antioxidant superiority of 5-Allylvanillin over Vanillin.
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol (absorbance ~0.9 at 517 nm).
-
Sample Dilution: Prepare serial dilutions of 5-Allylvanillin and Vanillin (10–500 µg/mL) in methanol.
-
Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance (
) at 517 nm. -
Calculation:
-
Validation: Ascorbic acid must be run as a positive control (expected IC50 < 10 µg/mL).
Protocol B: Synthesis of Antimicrobial Hydrazones
5-Allylvanillin is a potent precursor for Schiff bases.
-
Reactants: Equimolar 5-Allylvanillin + Hydrazide (e.g., Isonicotinic acid hydrazide).
-
Solvent: Ethanol with catalytic acetic acid (2-3 drops).
-
Condition: Reflux for 2-4 hours.
-
Observation: Formation of a precipitate indicates Schiff base formation.
-
Result: These derivatives often exhibit MIC values < 10 µg/mL against M. tuberculosis.
References
-
Synthesis & Microwave Protocol: ChemicalBook. (2023).[2][3][4] "Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde via Claisen Rearrangement."
-
Antioxidant Activity of Vanillin Analogs: Tai, A., et al. (2011). "Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays." Biochimica et Biophysica Acta.
-
Antimicrobial Mechanisms of Allyl-Phenols: Oladimeji, O. H. (2022).[5][6] "Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin." Journal of Pharmaceutical Research.
-
Claisen Rearrangement Mechanism: Organic Chemistry Portal. "Claisen Rearrangement: Mechanism and Variations."[5][7][8]
-
Comparative Bioactivity Data: BenchChem. (2025).[9] "A Comparative Guide to the Biological Activities of 5-Nitrovanillin and Vanillin."
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. redalyc.org [redalyc.org]
- 9. This compound | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Executive Summary & Risk Profile
3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (Synonym: 5-Allylvanillin) is a functionalized benzaldehyde derivative widely used as a pharmaceutical intermediate. While structurally related to vanillin, the presence of the allyl group at the 3-position significantly alters its lipophilicity and reactivity profile compared to its parent compound.
This guide moves beyond generic safety advice, addressing the specific risks posed by the aldehyde-phenol-allyl triad :
-
Aldehyde Moiety: High reactivity with proteins (sensitization risk) and oxidation potential.
-
Phenolic Hydroxyl: Mildly acidic, contributing to skin/eye irritation (H315/H319).
-
Allyl Group: Increases lipid solubility, facilitating dermal absorption and potential systemic entry.
Chemical Identity & Hazard Classification
| Parameter | Detail |
| CAS Number | 6627-88-9 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Physical State | Solid (Crystalline powder, white to pale yellow) |
| GHS Classification | Warning |
| Key Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 6627-88-9. Selection is based on permeation kinetics of substituted benzaldehydes.
PPE Selection Table
| Protection Zone | Hazard Vector | Required Specification | Operational Rationale (The "Why") |
| Hand Protection | Dermal absorption; Chemical burns. | Double Nitrile Gloves (Outer: 5 mil / 0.12mm min)Avoid Latex | Benzaldehydes degrade natural rubber (Latex) rapidly. Nitrile offers splash protection, but breakthrough can occur in <15 mins. Double gloving provides a critical buffer time for doffing after exposure. |
| Eye/Face | Corrosive dust; Splash (if solubilized). | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders that can drift behind lenses. The phenolic group causes severe ocular irritation (H319). |
| Respiratory | Inhalation of dust/aerosols.[4][5] | Fume Hood (LEV) (Face velocity: 80-100 fpm) | Primary barrier. If work must occur outside a hood (e.g., balance maintenance), use a P100/N95 Particulate Respirator . |
| Body | Particulate accumulation on clothing. | Lab Coat (Poly-Cotton) + Tyvek Sleeves (Optional) | Prevents migration of the allyl-compound outside the lab. Tyvek sleeves recommended during weighing to prevent cuff contamination. |
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
Risk: Static electricity can cause this organic powder to "fly," contaminating the balance and user.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun on the weighing boat/spatula before contact.
-
Transfer: Do not transfer open containers across the lab. Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) inside the hood immediately after weighing to lock the dust into a liquid phase.
B. Reaction & Synthesis Handling
Risk: Exothermic reaction or splash during addition.
-
Glove Discipline: Check outer gloves for yellowing or tackiness (signs of aldehyde degradation) every 30 minutes. Change immediately if observed.
-
Temperature Control: If heating, ensure the system is closed. Benzaldehydes oxidize to benzoic acids upon air exposure; keep under inert atmosphere (
or ) to prevent degradation and formation of acidic byproducts.
C. Emergency Response (Spill Management)
-
Dry Spill (Powder): Do NOT use compressed air. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up. Place in a sealed bag.
-
Wet Spill (Solution): Absorb with vermiculite or spill pads.
-
Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use alcohol to wash skin, as it enhances the dermal penetration of the allyl group.
Visualized Workflows
Diagram 1: Risk Assessment & PPE Logic
Caption: Decision logic for PPE selection based on the specific chemical properties of 5-Allylvanillin.
Diagram 2: Operational Workflow (Cradle-to-Grave)
Caption: Step-by-step handling protocol from storage to disposal to minimize cross-contamination.
Disposal & Decontamination
Disposal Classification:
-
Waste Stream: Non-Halogenated Organic Waste.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions with the aldehyde group.
-
Container: High-density polyethylene (HDPE) or glass.
Decontamination of Glassware:
-
Rinse with Acetone or Ethanol (collect rinsate as organic waste).
-
Wash with warm soapy water (alkaline detergent helps deprotonate the phenol, increasing water solubility).
-
Triple rinse with deionized water.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1533806, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
